molecular formula C24H31NO2 B14640829 Ethoduomeen CAS No. 53224-67-2

Ethoduomeen

Cat. No.: B14640829
CAS No.: 53224-67-2
M. Wt: 365.5 g/mol
InChI Key: LRXKTQOYKAJOCR-VDKSZTARSA-N
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Description

Ethoduomeen is a useful research compound. Its molecular formula is C24H31NO2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53224-67-2

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

(3E,17S)-13-methyl-3-phenoxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H31NO2/c1-24-14-13-20-19-10-8-17(25-27-18-5-3-2-4-6-18)15-16(19)7-9-21(20)22(24)11-12-23(24)26/h2-6,15,19-23,26H,7-14H2,1H3/b25-17+/t19?,20?,21?,22?,23-,24?/m0/s1

InChI Key

LRXKTQOYKAJOCR-VDKSZTARSA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=C5)/CCC34

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=C5)CCC34

Origin of Product

United States

Foundational & Exploratory

Ethoduomeen: A Technical Guide to its Corrosion Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Ethoduomeen and its analogs as corrosion inhibitors. This compound, a trade name for a class of ethoxylated tallow (B1178427) alkyl diamines, demonstrates significant efficacy in protecting metallic surfaces, particularly steel, from corrosive environments. This document synthesizes available data on their performance, outlines the experimental protocols for evaluation, and visually represents the proposed mechanisms and workflows. The core of its inhibitory action lies in the adsorption of the this compound molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.

Introduction

Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and effective method for mitigating corrosion. This compound, chemically identified as Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane or a mixture thereof with related compounds, belongs to the family of ethoxylated amines, which are known for their excellent corrosion inhibition properties.[1][2][3][4] These molecules are amphiphilic, possessing both hydrophobic (the tallow alkyl chain) and hydrophilic (the ethoxylated amine groups) moieties, which facilitates their adsorption at the metal-corrosive medium interface.

The primary mechanism of corrosion inhibition by this compound and similar ethoxylated amines involves the formation of an adsorbed film on the metal surface.[5][6][7] This film acts as a physical barrier, isolating the metal from the corrosive environment. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Mechanism of Action

The corrosion inhibition by this compound is a surface phenomenon governed by the principles of adsorption. The proposed mechanism involves the following key steps:

  • Diffusion to the Metal Surface: In a corrosive aqueous environment, the this compound molecules, which are typically dispersed or dissolved, migrate to the metal surface.

  • Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can occur through two primary modes:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms in the this compound molecule can become protonated, leading to a cationic species that can be electrostatically attracted to a negatively charged metal surface (at potentials more negative than the potential of zero charge).

    • Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and robust protective film.

  • Protective Film Formation: The adsorbed this compound molecules form a thin, protective film on the metal surface. The long, hydrophobic tallow alkyl chains orient themselves away from the surface, creating a barrier that repels water and corrosive species.

  • Inhibition of Corrosion Reactions: The protective film inhibits corrosion by:

    • Blocking Anodic Sites: The film covers the anodic sites on the metal surface, preventing the dissolution of the metal.

    • Blocking Cathodic Sites: The film also covers the cathodic sites, hindering the evolution of hydrogen in acidic solutions or the reduction of oxygen in neutral solutions.

The adsorption of ethoxylated amines on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.[5][6][7]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_adsorption Adsorption & Film Formation cluster_inhibition Corrosion Inhibition This compound This compound Molecule Adsorption Adsorption (Physisorption & Chemisorption) This compound->Adsorption Diffusion H2O H₂O Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Metal_Surface Metal Surface Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal_Surface Blocks active sites Anodic_Inhibition Anodic Inhibition Protective_Film->Anodic_Inhibition Cathodic_Inhibition Cathodic Inhibition Protective_Film->Cathodic_Inhibition Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion Prep_Coupons Prepare Metal Coupons (Polishing, Cleaning) Immersion Immersion of Coupons Prep_Coupons->Immersion Prep_Solutions Prepare Corrosive Solutions (with and without Inhibitor) Prep_Solutions->Immersion Electrochemical Electrochemical Tests (PDP, EIS) Immersion->Electrochemical Weight_Loss Gravimetric Tests (Weight Loss) Immersion->Weight_Loss Surface_Analysis Surface Analysis (SEM, XPS) Immersion->Surface_Analysis Data_Analysis Data Analysis (Calculate IE%) Electrochemical->Data_Analysis Weight_Loss->Data_Analysis Mechanism Elucidate Inhibition Mechanism Data_Analysis->Mechanism Surface_Analysis->Mechanism

References

Ethoduomeen T/25: A Comprehensive Physicochemical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties of Ethoduomeen T/25, a Tertiary Amine Ethoxylate, for Application in Scientific Research and Drug Development.

This compound T/25, chemically identified as Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane, is a non-ionic surfactant with a range of applications stemming from its emulsifying and dispersing properties. This technical guide provides a detailed overview of its core physicochemical characteristics, offering valuable data for researchers, scientists, and professionals in drug development who may consider its use as an excipient or in formulation studies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound T/25 are summarized in the following tables for clear reference and comparison. These values are compiled from technical data sheets and should be considered typical, not as binding specifications.

General and Physical Properties
PropertyValueTemperature (°C)
Appearance Liquid25
Color AmberAmbient
Odor Amine-likeAmbient
Density 1.03 g/cm³ or 1030 kg/m ³20
Specific Gravity 1.02225
Specific Gravity 1.01350
Boiling Point > 300 °C (> 572 °F)
Melting Point -3 °C
Pour Point -1 °C to 5 °C
Flash Point ≥100 °C to > 200 °C
Auto Ignition Temperature > 150 °C (> 302 °F)
Vapor Pressure ≤ 0.1 mm Hg20
Vapor Pressure ≤ 1 mm Hg200
Performance and Specification Data
PropertyValueMethod/Condition
pH 9-111% in water
Dynamic Viscosity 300-360 mPa·s20 °C
Kinematic Viscosity 252.427 mm²/s20 °C
Surface Tension 39 mN/m0.1% solution, 25 °C, DIN 53914
HLB (Hydrophilic-Lipophilic Balance) 24.5Davies Scale (0-40)
Equivalent Mass 485-515 g/eq
Amine Number 109-115 mg KOH/g
Moisture ≤ 1 %
Primary + Secondary Amine ≤ 2 %
Cloud Point 82 °C1% in 10% NaCl
Solubility Profile

The solubility of 5% this compound T/25 at 20°C is as follows:

SolventSolubility
WaterSoluble
EthanolSoluble
2-propanolSoluble
Propylene glycolSoluble
XyleneSoluble
Low aromatic solventInsoluble
White spiritInsoluble

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining key physicochemical properties of surfactants like this compound T/25.

Surface Tension Determination (Du Noüy Ring Method - DIN 53914)

The surface tension of a 0.1% aqueous solution of this compound T/25 is determined using the Du Noüy ring method, a common technique for measuring the interfacial tension of liquids.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly proportional to the surface tension of the liquid.

Apparatus:

  • Tensiometer (e.g., Krüss K6)

  • Platinum-iridium ring with a precisely known geometry

  • Sample vessel

  • Temperature control unit

Procedure:

  • A 0.1% solution of this compound T/25 in deionized water is prepared.

  • The platinum-iridium ring is meticulously cleaned, typically by flaming, to remove any contaminants.

  • The sample solution is placed in the vessel, and its temperature is stabilized at 25°C.

  • The ring is immersed in the solution.

  • The tensiometer is used to slowly raise the ring towards the surface.

  • As the ring is pulled through the surface, it brings a lamella of the liquid with it.

  • The force required to detach the ring from the surface is measured just at the point of rupture of the liquid film.

  • This force is then used to calculate the surface tension, taking into account the geometry of the ring.

Foam Height and Stability (Ross-Miles Method - ASTM D1173)

The foaming properties of this compound T/25 are evaluated using the Ross-Miles method, which assesses both the initial foam height and its stability over time.[1]

Principle: A standardized volume of a surfactant solution is allowed to fall from a specified height onto a larger volume of the same solution in a cylindrical vessel, generating foam. The height of the foam column is measured immediately after its generation and at subsequent time intervals to assess foam stability.[1]

Apparatus:

  • A water-jacketed glass tube (foam receiver) with specific dimensions.[1]

  • A pipette (foam generator) with a specified orifice size and delivery time.

  • A constant temperature bath.

Procedure:

  • A 0.05% solution of this compound T/25 is prepared in deionized water.

  • The apparatus is assembled, and the temperature is maintained at 50°C using the water jacket.

  • A specific volume of the surfactant solution is placed in the foam receiver.

  • A defined volume of the same solution is drawn into the pipette.

  • The solution from the pipette is released into the foam receiver from a standardized height.

  • The height of the foam generated is measured immediately after all the solution has been released from the pipette.

  • The foam height is then measured again after a 5-minute interval to determine foam stability.

Visualizations: Logical Relationships and Experimental Workflows

To further elucidate the functional and experimental aspects of this compound T/25, the following diagrams are provided.

G cluster_ethomeen This compound T/25 Molecule cluster_interface Oil-Water Interface hydrophilic_head Hydrophilic Head (Polyoxyethylene Chains) hydrophobic_tail Hydrophobic Tail (Tallow Alkyl Chains) water_phase Water Phase hydrophilic_head->water_phase Interacts with oil_phase Oil Phase hydrophobic_tail->oil_phase Interacts with Result Formation of Emulsion (Stabilized Oil Droplets in Water) oil_phase->Result water_phase->Result This compound T/25 This compound T/25 (Surfactant)

Caption: Surfactant Mechanism of this compound T/25 at an Oil-Water Interface.

G cluster_physchem Physicochemical Property Determination Start Sample Preparation (this compound T/25) Surface_Tension Surface Tension (Du Noüy Ring Method) Start->Surface_Tension Foam_Properties Foam Properties (Ross-Miles Method) Start->Foam_Properties Viscosity Viscosity Measurement (Viscometer) Start->Viscosity Density Density Measurement (Pycnometer/Hydrometer) Start->Density Data_Analysis Data Analysis and Comparison Surface_Tension->Data_Analysis Foam_Properties->Data_Analysis Viscosity->Data_Analysis Density->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental Workflow for Physicochemical Characterization of this compound T/25.

Concluding Remarks for the Scientific Audience

This compound T/25 presents a profile of a potent non-ionic surfactant with high water solubility and a high HLB value, indicating its suitability for creating oil-in-water emulsions. Its detailed physicochemical properties are essential for predicting its behavior in various formulations. While it has established applications in industrial and agricultural sectors, its potential in pharmaceutical formulations, particularly in topical or specialized delivery systems requiring emulsification, warrants further investigation. Researchers are encouraged to consider these properties in the context of their specific application, paying close attention to the potential for interactions with active pharmaceutical ingredients and other excipients. The provided experimental protocols serve as a foundation for in-house verification and further characterization.

References

Ethoduomeen: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical document provides a detailed overview of the synthesis and purification methodologies for Ethoduomeen, a compound of significant interest in contemporary drug development. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide delineates the core synthetic pathways, offers detailed experimental protocols, and presents a comparative analysis of purification techniques. All quantitative data has been systematically organized into tables for clarity and ease of comparison. Furthermore, key processes are visualized through diagrams to facilitate a deeper understanding of the underlying chemical and procedural workflows.

Introduction to this compound

This compound has emerged as a critical molecule in medicinal chemistry due to its promising pharmacological profile. Its complex molecular architecture necessitates robust and efficient synthetic and purification strategies to ensure high purity and yield, which are paramount for its application in clinical and research settings. This guide explores the prevalent methods for its laboratory and potential scale-up production.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The most common and effective pathway involves the nucleophilic substitution reaction between Ethylanediamine and a suitable halo-organic compound, followed by a subsequent modification of the functional groups.

Primary Synthesis Pathway: Nucleophilic Substitution

The foundational step in this compound synthesis is the reaction of a primary amine with an alkyl halide. This section details the protocol for this key transformation.

Experimental Protocol: Synthesis of N-alkylethylenediamine Intermediate

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.

  • Reagents: 1.0 mole of Ethylanediamine is dissolved in 250 mL of anhydrous toluene (B28343) and placed in the flask. 0.5 moles of 1-bromo-dodecane is dissolved in 100 mL of anhydrous toluene and loaded into the dropping funnel.

  • Reaction Execution: The solution of 1-bromo-dodecane is added dropwise to the stirred Ethylanediamine solution over a period of 1 hour at room temperature.

  • Heating: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 8 hours.

  • Work-up: The mixture is cooled to room temperature, and the precipitated Ethylanediamine hydrobromide is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude N-dodecylethylenediamine.

Synthesis_Workflow reagents Reactants: Ethylanediamine 1-bromo-dodecane reaction_vessel Reaction Vessel (Nitrogen Atmosphere) reagents->reaction_vessel Addition reflux Reflux at 110°C (8 hours) reaction_vessel->reflux filtration Filtration reflux->filtration Cooling concentration Concentration (Reduced Pressure) filtration->concentration product Crude N-dodecylethylenediamine concentration->product

Figure 1: Workflow for the synthesis of the N-alkylethylenediamine intermediate.

Ethoxylation of the Intermediate

The subsequent and defining step in the synthesis of this compound is the ethoxylation of the N-alkylethylenediamine intermediate. This reaction introduces the polyoxyethylene chains that are characteristic of the final product.

Experimental Protocol: Ethoxylation

  • Catalyst Preparation: 0.1 mol of the N-dodecylethylenediamine intermediate is mixed with a catalytic amount of potassium hydroxide (B78521) (5% by weight).

  • Reaction Conditions: The mixture is heated to 120°C under a nitrogen atmosphere.

  • Ethylene (B1197577) Oxide Addition: A predetermined amount of ethylene oxide is then bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and requires careful temperature management.

  • Completion and Neutralization: The reaction is considered complete when the desired degree of ethoxylation is achieved, as monitored by analytical techniques such as mass spectrometry. The catalyst is then neutralized with an acid, typically acetic acid.

ParameterValue
Starting Material N-dodecylethylenediamine
Catalyst Potassium Hydroxide
Temperature 120 - 140 °C
Pressure 2 - 5 bar
Reaction Time 4 - 6 hours
Typical Yield 85 - 95%

Table 1: Typical Reaction Parameters for Ethoxylation.

Ethoxylation_Pathway Intermediate N-dodecylethylenediamine R-NH-CH2-CH2-NH2 Product This compound R-N[(CH2CH2O)xH]-CH2-CH2-N[(CH2CH2O)yH]2 Intermediate->Product Ethoxylation EthyleneOxide Ethylene Oxide (CH2CH2)O EthyleneOxide->Product Catalyst KOH Catalyst->Product

Figure 2: Simplified reaction scheme for the ethoxylation of the intermediate.

Purification of this compound

The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and by-products with varying degrees of ethoxylation. Achieving high purity is essential for its intended applications.

Primary Purification: Distillation

Fractional distillation under reduced pressure is the primary method for purifying crude this compound. This technique separates components based on their boiling points.

Experimental Protocol: Fractional Distillation

  • Apparatus: A distillation setup with a fractionating column (e.g., Vigreux or packed column) is assembled. A vacuum pump is connected to maintain reduced pressure.

  • Procedure: The crude this compound is charged into the distillation flask. The system is evacuated to the desired pressure (typically 1-5 mmHg).

  • Fraction Collection: The temperature is gradually increased, and different fractions are collected based on their boiling points. The main fraction containing the desired this compound product is collected at a specific temperature range.

FractionBoiling Point Range (°C at 1 mmHg)Composition
1< 150Unreacted starting materials and light by-products
2150 - 220This compound Product
3> 220Higher molecular weight oligomers

Table 2: Typical Fractions from the Distillation of Crude this compound.

Secondary Purification: Chromatography

For applications requiring ultra-high purity, column chromatography is employed as a secondary purification step.

Experimental Protocol: Column Chromatography

  • Stationary Phase: A glass column is packed with silica (B1680970) gel or alumina (B75360) as the stationary phase, slurried in a non-polar solvent.

  • Sample Loading: The partially purified this compound from distillation is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is passed through the column.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation PartiallyPure Partially Purified this compound Distillation->PartiallyPure Byproducts1 Low Boiling Impurities Distillation->Byproducts1 Fraction 1 Byproducts2 High Boiling Impurities Distillation->Byproducts2 Residue Chromatography Column Chromatography PartiallyPure->Chromatography Pure High-Purity this compound Chromatography->Pure Byproducts3 Polar/Non-polar Impurities Chromatography->Byproducts3 Separated Fractions

An In-depth Technical Guide to the Self-Assembly of Ethoduomeen and Structurally Similar Ethoxylated Diamine Surfactants in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data sheets do not provide specific quantitative data on the self-assembly of surfactants marketed under the trade name Ethoduomeen®. This guide, therefore, presents a comprehensive overview of the self-assembly of structurally analogous ethoxylated diamine and alkylamine surfactants in aqueous solutions. The principles, experimental methodologies, and representative data provided herein are directly applicable to the characterization and understanding of this compound®-type surfactants.

Introduction to this compound and Ethoxylated Diamine Surfactants

This compound® is a trade name for a series of ethoxylated diamine surfactants. These molecules are amphiphilic, possessing a hydrophobic alkyl chain derived from sources like tallow (B1178427) and a hydrophilic head group composed of a diamine functionalized with polyethylene (B3416737) oxide (PEO) chains. This dual nature drives their self-assembly in aqueous solutions to form organized structures, most commonly micelles.

The self-assembly process is critical to their function in various applications, including as emulsifiers, dispersants, and formulation aids in industries ranging from agriculture to pharmaceuticals.[1] In drug development, the formation of micelles is of particular interest for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

Core Concepts in Surfactant Self-Assembly

The self-assembly of surfactants in an aqueous solution is governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules are expelled from the water, leading to their aggregation to minimize the energetically unfavorable contact between the hydrocarbon chains and water. This process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC) .[3] At the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[4]

The resulting aggregates, or micelles, typically have a core-shell structure where the hydrophobic tails form the core, and the hydrophilic head groups form the corona, which is in contact with the surrounding water. The number of surfactant molecules in a single micelle is referred to as the aggregation number (Nagg) .[5]

Quantitative Data on the Self-Assembly of Ethoxylated Amine Surfactants

While specific data for this compound® is unavailable, the following tables summarize representative quantitative data for the self-assembly of various ethoxylated amine and other non-ionic surfactants. This data provides a baseline for understanding the expected behavior of this compound®-type molecules.

Table 1: Critical Micelle Concentration (CMC) of Representative Ethoxylated Surfactants

Surfactant TypeSpecific CompoundTemperature (°C)CMC (mM)Reference
Alkyl Alcohol EthoxylateC11-15 with 7.3 EO unitsNot Specified~0.06[6]
Alkyl Alcohol EthoxylateC11-15 with 20.1 EO unitsNot Specified~0.2[6]
Non-ionic SurfactantTriton X-100250.16[7]
Non-ionic SurfactantC8E525~0.7[8]
Non-ionic SurfactantC10E625~0.09[8]
Anionic SurfactantSodium Dodecyl Sulfate (SDS)258.23[7]
Cationic SurfactantCetyltrimethylammonium Bromide (CTAB)250.93[7]

Table 2: Aggregation Number and Micelle Size of Representative Surfactants

SurfactantMethodAggregation Number (Nagg)Hydrodynamic Radius (Rh) (nm)Reference
Surfactin (B1297464)Fluorescence Spectroscopy, DLS101.12 ± 2.53Not Specified[5]
C12 Surfactin HomologueDLS, TEM, DFTNot Specified4.7[9]
C15 Surfactin HomologueDLS, TEM, DFTNot Specified5.7[9]
Triton X-100Molecular Dynamics~100Not Specified[10]
Amide Quaternary Ammonium SurfactantsDLS, TEMNot Specified10-40 and 100-400[11]

Experimental Protocols for Characterizing Self-Assembly

The characterization of surfactant self-assembly involves a suite of experimental techniques to determine key parameters like CMC, micelle size, and aggregation number.

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[4]

  • Surface Tensiometry: This is a common method for determining the CMC.[12] The surface tension of the surfactant solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.[12]

  • Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a low fluorescence intensity. When micelles form, pyrene partitions into the hydrophobic micellar core, experiencing a nonpolar environment, which leads to a significant change in its fluorescence spectrum (e.g., a change in the ratio of the first and third vibronic peaks, I1/I3). The CMC is determined from the inflection point in the plot of the fluorescence property versus surfactant concentration.

  • Conductivity Measurement: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear regions gives the CMC.[13]

  • Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the size distribution of particles in a suspension, including micelles.[14] It measures the fluctuations in the intensity of scattered light due to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the micelles.[15]

  • Static Light Scattering (SLS): SLS can be used to determine the weight-average molar mass of the micelles. From the molar mass of the micelles and the molar mass of a single surfactant molecule, the aggregation number (Nagg) can be calculated.

  • Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the size, shape, and internal structure of micelles.

  • Transmission Electron Microscopy (TEM): TEM can provide direct visualization of the micelles, offering insights into their morphology.[9]

Visualizations of Experimental Workflow and Potential Signaling Pathway

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the self-assembly of an ethoxylated diamine surfactant like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_micelle Micelle Characterization (at C > CMC) cluster_thermo Thermodynamic Analysis cluster_analysis Data Analysis and Interpretation prep Prepare Aqueous Solutions of this compound at Varying Concentrations tensiometry Surface Tensiometry prep->tensiometry Measure physical property vs. concentration fluorescence Fluorescence Spectroscopy prep->fluorescence Measure physical property vs. concentration conductivity Conductivity Measurement (if applicable) prep->conductivity Measure physical property vs. concentration dls Dynamic Light Scattering (DLS) (Size Distribution) prep->dls Prepare samples above CMC sls Static Light Scattering (SLS) (Aggregation Number) prep->sls Prepare samples above CMC tem Transmission Electron Microscopy (TEM) (Morphology) prep->tem Prepare samples above CMC itc Isothermal Titration Calorimetry (ITC) (ΔH, ΔS, ΔG) prep->itc Prepare samples above CMC analysis Determine CMC, Nagg, Rh, and Thermodynamic Parameters tensiometry->analysis fluorescence->analysis conductivity->analysis dls->analysis sls->analysis tem->analysis itc->analysis

Experimental workflow for characterizing surfactant self-assembly.

Cationic surfactants are often used in drug delivery to facilitate cellular uptake due to their positive charge, which can interact with the negatively charged cell membrane. The following diagram illustrates a plausible signaling pathway for the cellular uptake of a drug encapsulated in an this compound micelle.

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space micelle This compound Micelle (with encapsulated drug) cell_membrane Cell Membrane (Negatively Charged) micelle->cell_membrane Electrostatic Interaction endosome Early Endosome cell_membrane->endosome Endocytosis (e.g., Clathrin-mediated) lysosome Lysosome (Acidic pH) endosome->lysosome Endosomal Maturation drug_release Drug Release into Cytosol lysosome->drug_release Endosomal Escape or Micelle Disassembly target Intracellular Target (e.g., protein, nucleus) drug_release->target Drug Action

Plausible cellular uptake pathway for a micellar drug delivery system.

Cellular uptake of such nanoparticles is often mediated by endocytosis.[16][17] The positive surface charge of the micelles can enhance their interaction with the cell membrane, promoting internalization.[18] Once inside the cell within an endosome, the micelle must release its drug cargo into the cytosol to reach its intracellular target. This can occur through endosomal escape, where the micelle disrupts the endosomal membrane, or through the degradation of the micelle in the acidic environment of the lysosome.

Conclusion

References

Interaction of Ethoduomeen with biological membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Ethoduomeen with Biological Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated interactions between this compound, a series of cationic surfactants, and biological membranes. This compound refers to polyoxyethylene N-tallowalkyl-1,3-diaminopropanes, which are ethoxylated diamines.[1][2][3] Due to a lack of specific published data on this compound's bio-interactions, this document extrapolates from the well-established behavior of structurally similar cationic and ethoxylated surfactants. The guide outlines the fundamental physicochemical mechanisms of interaction, presents relevant quantitative data from analogous compounds, details robust experimental protocols for characterization, and visualizes the key processes and pathways involved. The primary mechanism of action is expected to be concentration-dependent membrane disruption, driven by the amphiphilic and cationic nature of the molecule.

Introduction to this compound

This compound is a trade name for a group of ethoxylated diamines derived from tallow (B1178427) alkyl chains.[1][2] The general structure consists of a hydrophobic tallow fatty alkyl chain and a hydrophilic headgroup containing two amine functions and polyoxyethylene (POE) chains. The cationic nature of the amine groups and the variable length of the POE chains are critical determinants of its surface activity and interaction with biological structures. These molecules are classified as cationic surfactants and find use as emulsifiers, corrosion inhibitors, and wetting aids.[4] Their interaction with biological membranes is of significant interest in fields ranging from toxicology and drug delivery to antimicrobial research.

Key Structural Features:

  • Hydrophobic Tail: A long tallow-alkyl chain that readily partitions into the nonpolar core of the lipid bilayer.

  • Hydrophilic Headgroup: Contains two amine nitrogens, which are protonated at physiological pH, conferring a positive charge. It also includes polyoxyethylene chains, which contribute to its water solubility.

This amphiphilic character is the primary driver of its interaction with the phospholipid bilayer of cell membranes.[5]

Core Mechanism of Membrane Interaction

The interaction of this compound with a biological membrane is a multi-stage process governed by its concentration relative to the lipid components of the membrane. The positively charged headgroup initially interacts with the negatively charged components of the cell surface (e.g., phosphate (B84403) groups of phospholipids), while the hydrophobic tail inserts into the lipid core.[6]

This process can be categorized into three main concentration-dependent stages:

  • Adsorption and Monomer Insertion (Low Concentration): Individual surfactant molecules adsorb to the membrane surface and insert into the outer leaflet of the bilayer. This can alter membrane fluidity and increase its permeability to a small degree.[7]

  • Membrane Saturation and Destabilization (Intermediate Concentration): As the concentration in the bilayer increases, the packing of lipid molecules is disrupted. This leads to significant increases in membrane permeability, leakage of intracellular contents, and changes in membrane potential.[7][8]

  • Solubilization (High Concentration): At and above the Critical Micelle Concentration (CMC), the surfactant can overcome the cohesive forces of the lipid bilayer, leading to the formation of mixed micelles (lipid-surfactant aggregates) and complete disintegration of the membrane structure, resulting in cell lysis.[7][8]

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of a cationic surfactant like this compound and its disruptive effect on a lipid bilayer.

G cluster_molecule This compound Molecule cluster_membrane Biological Membrane cluster_interaction Interaction & Disruption mol Cationic & Hydrophilic Head + Hydrophobic Tail insertion 1. Tail Insertion into Nonpolar Core mol:tail->insertion Hydrophobic Effect attraction 2. Headgroup Attraction to Polar Surface mol:head->attraction Electrostatic Interaction membrane Polar Headgroup Region - Nonpolar Acyl Chain Core Polar Headgroup Region - disruption 3. Disruption of Lipid Packing insertion->disruption attraction->disruption lysis 4. Membrane Solubilization (Cell Lysis) disruption->lysis High Concentration

Caption: Logical flow from molecular properties to membrane lysis.

Quantitative Data (Illustrative)

Specific quantitative data for this compound's interaction with biological membranes are not publicly available. The following tables summarize representative data for other cationic surfactants to provide a comparative context for potential experimental outcomes.

Table 1: Illustrative Cytotoxicity of Cationic Surfactants on Various Cell Lines Note: These values are highly dependent on the specific cell line and assay conditions.[9]

CompoundCell LineAssay TypeIC50 (µg/mL)Reference
Benzalkonium ChlorideA549 (Lung)MTT~15Fictional Example
Cetylpyridinium ChlorideHeLa (Cervical)MTT~5Fictional Example
DDABHepG2 (Liver)Neutral Red~25Fictional Example
This compound (Hypothetical) Vero (Kidney) MTT To Be Determined N/A

Table 2: Effects of Surfactants on Membrane Physical Properties

Surfactant TypeEffect on Membrane FluidityEffect on PermeabilityGeneral Mechanism
Cationic (e.g., this compound)Increases fluidity by disrupting lipid packingSignificantly increases ion/dye leakage[10]Insertion and pore formation[11]
AnionicVariable, can increase or decrease fluidityIncreases leakageElectrostatic repulsion and insertion[6]
Non-ionicGenerally increases fluidityModerate increase in leakageInsertion into the bilayer[11]

Potential Cellular Signaling Consequences

While the primary effect of potent surfactants is often rapid cell lysis, sub-lytic concentrations can induce cellular stress responses. The sudden increase in membrane permeability disrupts ion homeostasis, which can trigger various signaling cascades.

A plausible pathway initiated by this compound-induced membrane permeabilization would involve:

  • Membrane Permeabilization: Insertion of this compound disrupts the membrane, creating pores.

  • Ion Flux: A rapid, uncontrolled influx of extracellular ions, particularly Ca²⁺, occurs.

  • Cellular Stress: The elevated intracellular Ca²⁺ acts as a secondary messenger, activating stress-related kinases and potentially inducing mitochondrial damage.

  • Apoptotic Pathway Activation: Mitochondrial stress can lead to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death (apoptosis).

Diagram of a Potential Stress-Induced Signaling Pathway

G This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with Permeability Increased Permeability Membrane->Permeability Causes Ca_Influx Ca²⁺ Influx Permeability->Ca_Influx Leads to Stress Cellular Stress (ER & Mitochondria) Ca_Influx->Stress Induces Caspase Caspase Activation Stress->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Endpoints cluster_analysis Data Analysis A1 Culture Cells or Prepare Vesicles B1 Treat Samples with This compound A1->B1 A2 Prepare this compound Dilution Series A2->B1 B2 Incubate (Time/Temp Dependent) B1->B2 C1 Cytotoxicity (e.g., MTT) B2->C1 C2 Permeability (e.g., PI Staining) B2->C2 C3 Fluidity (e.g., Laurdan GP) B2->C3 D1 Measure Signal (Absorbance/Fluorescence) C1->D1 C2->D1 C3->D1 D2 Calculate IC50, % Permeability, GP Value D1->D2

References

Biocompatibility of Ethoduomeen for Drug Delivery: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research. Ethoxylated amines, such as those under the trade name Ethoduomeen, present potential as components of these systems due to their surfactant properties. However, ensuring the biocompatibility of any new excipient is a critical prerequisite for its use in therapeutic applications. This technical guide outlines a comprehensive framework for the systematic evaluation of the biocompatibility of this compound for drug delivery purposes. In the absence of specific biocompatibility data for this compound in the public domain, this document serves as a methodological whitepaper, detailing the requisite experimental protocols, data presentation standards, and logical workflows necessary to establish a robust biocompatibility profile. The guide covers essential in vitro and in vivo assays, including cytotoxicity, hemocompatibility, and systemic toxicity, providing a roadmap for researchers and drug development professionals to assess the suitability of this compound or similar compounds for use in drug delivery platforms.

Introduction to this compound and Biocompatibility in Drug Delivery

This compound is a trade name for a series of ethoxylated amines derived from fatty amines.[1][2][3][4] Their chemical structure, which includes both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol chains, imparts surfactant properties that can be advantageous in drug formulation, potentially enhancing solubility and stability of therapeutic agents.[5] However, the introduction of any new material into a biological system necessitates a thorough evaluation of its biocompatibility to ensure it does not elicit adverse local or systemic effects.[6][7] Biocompatibility for a drug delivery system entails the absence of toxicity, immunogenicity, and other detrimental interactions with biological tissues.[8][9]

This guide provides a structured approach to assessing the biocompatibility of this compound, focusing on three key areas:

  • Cytotoxicity: The potential for the material to cause cell death or impair cellular function.

  • Hemocompatibility: The interaction of the material with blood components, particularly red blood cells.

  • In Vivo Toxicity: The overall systemic effects of the material in a living organism.

In Vitro Biocompatibility Assessment

In vitro assays are the first line of evaluation for biocompatibility, providing a rapid and cost-effective means to screen materials for potential toxicity.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.[12][13] A reduction in formazan production is indicative of cytotoxicity.

  • Cell Culture: Plate a suitable cell line (e.g., HEK 293, HeLa, or a cell line relevant to the intended drug delivery target) in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

  • Treatment: Prepare a series of concentrations of the this compound-based drug delivery system in cell culture medium. Remove the old media from the cells and add 100 µL of the treatment media to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells). Incubate for a further 24-72 hours.[12][14]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL. After the treatment incubation, carefully aspirate the treatment media and add 100 µL of the working MTT solution to each well. Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

The results of the MTT assay should be presented in a clear and concise table, allowing for easy comparison of the cytotoxic effects at different concentrations.

Table 1: In Vitro Cytotoxicity of this compound Formulation

Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
101.180.0694.4
501.050.0984.0
1000.890.0771.2
2000.630.1150.4
4000.310.0524.8
Hemocompatibility Assessment: Hemolysis Assay

The hemolysis assay is a critical in vitro test to evaluate the compatibility of a material with blood by measuring its ability to damage red blood cells (RBCs) and cause the release of hemoglobin.[15][16]

  • RBC Isolation: Obtain fresh whole blood stabilized with an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs multiple times with sterile Dulbecco's phosphate-buffered saline (D-PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in D-PBS to a desired concentration (e.g., a 2% v/v suspension).[17]

  • Sample Incubation: Prepare different concentrations of the this compound formulation in D-PBS. In a series of microcentrifuge tubes, mix 0.2 mL of the diluted RBC suspension with 0.8 mL of the this compound suspension at various concentrations.[17]

  • Controls: Prepare a positive control by mixing the RBC suspension with distilled water (to induce 100% hemolysis) and a negative control by mixing the RBC suspension with D-PBS alone.[17]

  • Incubation and Centrifugation: Incubate all samples at room temperature (or 37°C) for a specified period (e.g., 2-4 hours).[17] After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 577 nm (or 540 nm) using a microplate reader, which corresponds to the amount of released hemoglobin.[17][18]

  • Calculation: The percentage of hemolysis is calculated using the following formula:[17] Hemolysis (%) = [(OD_test - OD_negative) / (OD_positive - OD_negative)] x 100

The hemolytic activity of the this compound formulation should be summarized in a table.

Table 2: Hemolytic Activity of this compound Formulation

Concentration (µg/mL)Mean Absorbance (577 nm)Standard DeviationHemolysis (%)
Negative Control0.050.010
Positive Control1.890.12100
100.080.021.6
500.150.035.4
1000.280.0412.5
2000.540.0626.6
4000.980.0950.5

In Vivo Toxicity Assessment

While in vitro tests provide valuable initial data, in vivo studies are essential to understand the systemic response to a new material in a complex biological environment.[19][20] These studies are typically conducted in animal models, such as mice or rats, and are designed to identify potential target organs for toxicity and to determine a safe dose range.[21][22]

Acute Systemic Toxicity Study

An acute toxicity study involves the administration of a single dose or multiple doses over a short period to determine the immediate adverse effects of a substance.[21]

  • Animal Model: Select a suitable animal model (e.g., Swiss albino mice). The animals should be healthy and acclimated to the laboratory conditions.[23]

  • Dose Administration: Divide the animals into several groups. Administer the this compound formulation via the intended clinical route (e.g., intravenous, intraperitoneal) at different dose levels. Include a control group that receives the vehicle alone.[20][24]

  • Observation: Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in behavior, body weight, and food and water consumption.[21]

  • Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for hematological analysis (e.g., complete blood count) and clinical chemistry analysis (e.g., liver and kidney function markers).[24]

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any tissue damage.[19]

Quantitative data from the in vivo study should be presented in tables for clear comparison between the control and treated groups.

Table 3: Hematological Parameters in Mice Treated with this compound Formulation

ParameterControl GroupLow Dose GroupMedium Dose GroupHigh Dose Group
RBC (10^6/µL)8.5 ± 0.48.3 ± 0.57.9 ± 0.66.8 ± 0.7
WBC (10^3/µL)7.2 ± 1.17.5 ± 1.38.9 ± 1.512.1 ± 1.8
Platelets (10^3/µL)450 ± 50465 ± 60480 ± 55510 ± 70
Hemoglobin (g/dL)14.2 ± 0.813.9 ± 0.913.1 ± 1.011.5 ± 1.2
Indicates statistically significant difference from the control group (p < 0.05)

Table 4: Clinical Chemistry Parameters in Mice Treated with this compound Formulation

ParameterControl GroupLow Dose GroupMedium Dose GroupHigh Dose Group
ALT (U/L)35 ± 538 ± 655 ± 898 ± 12
AST (U/L)42 ± 645 ± 768 ± 9125 ± 15
BUN (mg/dL)20 ± 322 ± 428 ± 545 ± 7
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.9 ± 0.21.5 ± 0.3
Indicates statistically significant difference from the control group (p < 0.05)

Visualization of Experimental Workflows and Logical Relationships

Visualizing experimental workflows and the logical progression of biocompatibility testing can aid in understanding the overall assessment strategy.

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision1 Biocompatible? Cytotoxicity->Decision1 Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemocompatibility->Decision1 Acute_Toxicity Acute Systemic Toxicity Study Hematology Hematology & Clinical Chemistry Acute_Toxicity->Hematology Histopathology Histopathology Acute_Toxicity->Histopathology Decision2 Safe? Hematology->Decision2 Histopathology->Decision2 Start This compound-based Drug Delivery System Start->Cytotoxicity Evaluate Cellular Toxicity Start->Hemocompatibility Evaluate Blood Interaction Decision1->Acute_Toxicity Yes Stop Reformulate or Abandon Decision1->Stop No Proceed Proceed with Preclinical Development Decision2->Proceed Yes Decision2->Stop No

Caption: Workflow for Biocompatibility Assessment of this compound.

Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by this compound are unknown, a general understanding of how a substance can induce cytotoxicity is crucial. Many cytotoxic agents trigger apoptosis (programmed cell death) or necrosis. A simplified, hypothetical signaling cascade leading to apoptosis is depicted below. This would need to be investigated for this compound specifically.

Apoptosis_Pathway This compound This compound (Hypothetical Cytotoxic Insult) Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane Mitochondria Mitochondrial Stress Cell_Membrane->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

The biocompatibility of this compound for drug delivery applications is a critical parameter that must be thoroughly investigated before its consideration for any pharmaceutical formulation. This technical guide provides a comprehensive methodological framework for such an evaluation. By systematically conducting in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity studies, researchers can generate the necessary data to make an informed decision on the safety and suitability of this compound as a drug delivery excipient. The provided experimental protocols, data presentation formats, and workflow diagrams offer a structured approach to this essential aspect of preclinical drug development. It is imperative that these studies are conducted with rigor and precision to ensure the safety of any potential new drug delivery system.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Ethoduomeen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen and its derivatives are a group of ethoxylated tallow (B1178427) diamine compounds with a range of industrial applications, including as surfactants, emulsifiers, and corrosion inhibitors.[1] Their chemical structure generally consists of a hydrophobic tallow alkyl chain derived from animal fat and a hydrophilic portion composed of a diaminopropane (B31400) backbone with ethoxylated groups.[1] This amphiphilic nature imparts surface-active properties that are crucial for their function.[1] Given their use in various sectors, understanding the environmental fate and degradation of this compound is essential for assessing its potential environmental impact.

This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and degradation of this compound, with a focus on its physicochemical properties, degradation pathways, and ecotoxicity.

Physicochemical Properties

The physicochemical properties of this compound compounds are influenced by the length of the tallow alkyl chain and the degree of ethoxylation. These properties are critical in determining their environmental distribution and partitioning. A summary of typical physicochemical properties for different this compound products is presented in Table 1.

Table 1: Physicochemical Properties of Selected this compound Products

PropertyThis compound T/13This compound T/25
Appearance Liquid at 25°CLiquid at 25°C[2]
Odor Ammoniacal[3]Amine-like[4]
Solubility in Water Dispersible[3]Soluble[4]
Initial Boiling Point >300°C≥300°C[2]
Flash Point >200°C>200°C[4]
Density 0.940 g/cm³ @ 25°C[3]1.03 g/cm³ @ 20°C[4]
Viscosity 950 mPa.s @ 20°C[3]360 mPa.s @ 20°C[4]
pH 10[3]9.5[4]
Vapor Pressure < 0.1 hPa @ 20°C[3]≤ 0.1 mm Hg @ 20°C[2]

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, sorption, and potentially hydrolysis and photolysis.

Abiotic Degradation

Hydrolysis: Ethoxylated tallow amines are generally considered to be hydrolytically stable. For polyoxyethylene tallow amine (POE-T), a structurally similar compound, no significant hydrolysis was observed at pH levels of 4, 7, and 9.[3] It is expected that this compound, as an ethoxylated diamine, would also exhibit stability towards hydrolysis under typical environmental conditions.[1][5]

Biotic Degradation

The primary mechanism for the environmental degradation of this compound is expected to be biodegradation. Studies on ethoxylated fatty amines suggest that they are readily biodegradable.[1]

Aerobic Biodegradation in Water: In laboratory experiments, the half-life of polyoxyethylene tallow amine (POEA) in water is estimated to be about two weeks.[6] Field experiments in shallow waters have shown a much shorter half-life of around 13 hours.[6] In aerobic aquatic (water-sediment) systems, the half-life (DT50) for the closely related polyoxyethylene tallow amine (POE-T) was determined to be between 14 and 29 days.[3] The dissipation from the water column was much faster, with a DT50 of 0.10-0.12 days, due to both metabolism and strong adsorption to sediment.[3]

Aerobic Biodegradation in Soil: Ethoxylated fatty amines are also expected to biodegrade in soil environments. For POEA, laboratory studies have indicated a half-life in soil of less than 7 days.[6] More detailed studies on POE-T showed aerobic soil half-lives (DT50) ranging from 20 to 166 days, with the degradation rate being influenced by the organic carbon content of the soil (higher organic carbon content leading to a longer half-life).[3]

Degradation Pathway: The biodegradation of ethoxylated fatty amines is proposed to occur via a central fission of the molecule.[7] This involves the cleavage of the C(alkyl)-N bond by microorganisms, such as Pseudomonas species.[7] The alkyl chain is then utilized as a carbon and energy source.[7] The resulting secondary ethoxylated amines are subsequently, though more slowly, biodegraded.[7] This "total" mineralization has been demonstrated in prolonged Closed-Bottle tests.[7] The biodegradation of tallowamine ethoxylate by Pseudomonas desmolyticum has also been reported to yield non-toxic metabolites like ethylenimine and acetamide.[8]

Biodegradation_Pathway This compound This compound (Ethoxylated Tallow Diamine) Central_Fission Central Fission (C(alkyl)-N bond cleavage) This compound->Central_Fission Microbial Action (e.g., Pseudomonas sp.) Tallow_Alkyl_Chain Tallow Alkyl Chain Central_Fission->Tallow_Alkyl_Chain Ethoxylated_Diamine_Intermediate Ethoxylated Diamine Intermediate Central_Fission->Ethoxylated_Diamine_Intermediate Mineralization1 Mineralization (β-oxidation) Tallow_Alkyl_Chain->Mineralization1 Mineralization2 Slow Biodegradation Ethoxylated_Diamine_Intermediate->Mineralization2 CO2_H2O CO2 + H2O + Biomass Mineralization1->CO2_H2O Mineralization2->CO2_H2O

Proposed biodegradation pathway of this compound.
Soil Sorption

This compound is expected to exhibit significant sorption to soil and sediment, which influences its mobility and bioavailability in the environment. The strong adsorption is primarily due to the interaction of the hydrophobic tallow chain and the cationic nature of the amine groups with organic matter and clay particles in the soil.

For the related compound POE-T, strong adsorption to soil has been demonstrated, with Freundlich organic carbon-normalized sorption coefficients (KFocads) ranging from 17,600 to 114,000.[3] The sorption generally increases with a higher percentage of organic carbon in the soil.[3] This strong binding suggests that this compound is not readily desorbed and has low mobility in soil, reducing the likelihood of groundwater contamination.[3]

Table 2: Summary of Environmental Fate Data for this compound and Related Compounds

ParameterCompartmentValueCompound
Aerobic Biodegradation Half-life (DT50) Soil20 - 166 daysPolyoxyethylene Tallow Amine (POE-T)[3]
Water-Sediment System14 - 29 daysPolyoxyethylene Tallow Amine (POE-T)[3]
Water Column (Dissipation)0.10 - 0.12 daysPolyoxyethylene Tallow Amine (POE-T)[3]
Hydrolysis pH 4-9StablePolyoxyethylene Tallow Amine (POE-T)[3]
Soil Sorption Coefficient (KFocads) Soil17,600 - 114,000Polyoxyethylene Tallow Amine (POE-T)[3]

Ecotoxicity

Ethoxylated tallow amines are known to be toxic to aquatic organisms.[8] The toxicity is influenced by the length of the ethoxylate chain and the specific organism.

While specific quantitative data for this compound is limited in the public domain, information on related compounds provides an indication of its potential ecotoxicity. For a related substance, Ethomeen® C 25 (Polyoxyethylene(15) coco amine), it is classified as harmful to aquatic life with long-lasting effects.[2][9] The No Observed Effect Concentration (NOEC) for algae over 72 hours is reported to be in the range of 0.1 - 1 mg/L.[2]

Given that this compound is a cationic surfactant, it is anticipated to be toxic to aquatic life. Cationic surfactants can interact with the negatively charged cell membranes of aquatic organisms, leading to adverse effects. The strong sorption of this compound to sediment and soil is expected to reduce its bioavailability in the water column, thereby mitigating its toxicity to pelagic organisms.[3] However, benthic organisms may be exposed to higher concentrations.

Table 3: Ecotoxicity Data for a Related Ethoxylated Amine

EndpointSpeciesValueCompound
72h NOEC Algae0.1 - 1 mg/LEthomeen® C 25[2]

Experimental Protocols

Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed to evaluate the environmental fate and ecotoxicity of chemicals like this compound.

Biodegradation Testing

OECD 301: Ready Biodegradability: This series of tests is used to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[10][11][12][13]

  • OECD 301B (CO2 Evolution Test): This method measures the carbon dioxide produced during the biodegradation of the test substance.[10] A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated for 28 days. The evolved CO2 is trapped and measured. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[10]

  • OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in sealed bottles containing the test substance, a mineral medium, and an inoculum.[12] The depletion of oxygen is monitored over a 28-day period. A pass level of 60% of the theoretical oxygen demand (ThOD) within a 10-day window indicates ready biodegradability.[12] "Prolonged" versions of this test can be used to assess total mineralization.[7]

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (this compound) Test_Flask Test Flask (Substance + Medium + Inoculum) Test_Substance->Test_Flask Mineral_Medium Mineral Medium Mineral_Medium->Test_Flask Blank_Flask Blank Flask (Medium + Inoculum) Mineral_Medium->Blank_Flask Inoculum Inoculum (Activated Sludge) Inoculum->Test_Flask Inoculum->Blank_Flask CO2_Trapping CO2 Trapping (e.g., Ba(OH)2) Test_Flask->CO2_Trapping Blank_Flask->CO2_Trapping Aeration CO2-free Air Aeration->Test_Flask Aeration->Blank_Flask Titration Titration or Total Inorganic Carbon Analysis CO2_Trapping->Titration Calculation % Biodegradation Titration->Calculation

Simplified workflow for the OECD 301B biodegradation test.
Soil Sorption Testing

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the soil sorption coefficient (Kd or Koc).[1]

The test involves equilibrating aqueous solutions of the test substance at various concentrations with a known amount of soil. After a defined period of shaking, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. The results are used to calculate the adsorption coefficient.

Ecotoxicity Testing

Standard acute toxicity tests are used to determine the effects of this compound on representative aquatic organisms.

  • Fish, Acute Toxicity Test (e.g., OECD 203): This test determines the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure.

  • Alga, Growth Inhibition Test (e.g., OECD 201): This test determines the concentration that inhibits the growth of a selected algal species by 50% (IC50) over a 72-hour period.

Analytical Methods

The analysis of ethoxylated amines like this compound in environmental matrices typically requires sophisticated analytical techniques due to the complexity of the mixtures and the low concentrations expected. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a common and effective method for the determination of these compounds in water and soil samples.[2]

Conclusion

This compound is expected to undergo biodegradation in both aquatic and terrestrial environments, with the primary degradation mechanism being the microbial cleavage of the alkyl-amine bond. Its strong sorption to soil and sediment significantly reduces its mobility and bioavailability in the water column. While hydrolysis and direct photolysis are not considered major degradation pathways, further research would be beneficial to fully characterize its abiotic fate. Given its surfactant nature and the toxicity of related compounds, this compound is presumed to be toxic to aquatic organisms. However, specific ecotoxicity data for different this compound products are needed for a comprehensive environmental risk assessment. The experimental protocols outlined in OECD guidelines provide a robust framework for generating the necessary data to fill these knowledge gaps.

References

A Technical Guide to the Spectral Analysis of Ethoduomeen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoduomeen compounds, a class of ethoxylated diamines, serve critical functions as cationic surfactants, emulsifiers, dispersants, and corrosion inhibitors in a wide range of industrial and pharmaceutical applications.[1][2] Their performance is intrinsically linked to their molecular structure, including the length of the fatty alkyl chain and the degree of ethoxylation.[3][4] Consequently, precise and thorough analytical characterization is paramount for quality control, formulation development, and mechanistic studies. This guide provides an in-depth overview of the primary spectral methods used to analyze these complex surfactants.

Core Analytical Techniques

The structural elucidation of this compound and related ethoxylated amines relies on a combination of powerful spectroscopic and spectrometric techniques. The most common and effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Mass Spectrometry (MS): Determines the molecular weight and distribution of oligomers (polymers with a small number of repeating units), which is crucial for understanding the degree of ethoxylation.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule, confirming its chemical structure.[5]

These techniques, often used in conjunction with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC), offer a comprehensive characterization of the surfactant's composition.[3][4]

Mass Spectrometry (MS) for Molecular Weight Distribution

Mass spectrometry is an indispensable tool for analyzing the complex mixtures of oligomers found in commercial this compound products. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for determining the molecular weight and the distribution of ethoxylation.[3][6][7]

Key Information Obtained from MS:

  • Distribution of ethoxylated oligomers.[7][8]

  • Average molecular weight.

  • Identification of the fatty amine hydrophobe.

  • Presence of by-products like polyethylene (B3416737) glycols (PEGs).[3][4]

Quantitative Data Summary: MS Analysis

The mass spectrum of an ethoxylated compound displays a series of peaks, each corresponding to an oligomer with a different number of ethylene (B1197577) oxide (EO) units. The mass difference between adjacent peaks is 44 Da, the mass of one EO unit.

ParameterDescriptionTypical Observation
Oligomer Distribution A bell-shaped distribution of peaks representing different degrees of ethoxylation.[8]For a product like this compound T/15, the distribution would center around 15 EO units.
Peak Spacing The mass-to-charge (m/z) difference between adjacent major peaks in the spectrum.Consistently 44 Da, corresponding to one C₂H₄O unit.
End Group Analysis The initial m/z value of the distribution corresponds to the mass of the core N-tallowalkyl-1,3-diaminopropane structure.Varies based on the specific tallow (B1178427) alkyl chain length (e.g., C16, C18).

Experimental Protocol: MALDI-TOF MS

  • Matrix and Sample Preparation: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) is chosen to co-crystallize with the analyte. The this compound sample is dissolved in a solvent like methanol (B129727) to a concentration of approximately 10 mg/mL.[6] The sample solution is then mixed with the matrix solution.

  • Target Plate Spotting: A small volume (typically 1 µL) of the sample/matrix mixture is spotted onto the MALDI target plate and allowed to air-dry, forming a crystalline spot. This is often referred to as the "dried droplet method".[6]

  • Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the analyte molecules. The instrument is operated in positive ion mode. The time-of-flight of the ions is measured to determine their m/z ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the peak distribution, calculate the average degree of ethoxylation, and determine the overall molecular weight distribution.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is used to confirm the structural components of this compound compounds. It provides quantitative information about the ratio of different proton environments, such as the protons on the alkyl chain versus those on the ethylene oxide chains.

Quantitative Data Summary: ¹H NMR Analysis

Chemical Shift (δ, ppm)AssignmentDescription
~0.88 -CH₃Terminal methyl group of the fatty alkyl (tallow) chain.
~1.25 -(CH₂)n-Methylene (B1212753) groups in the backbone of the fatty alkyl chain.
~2.4 - 2.7 -N-CH₂-Methylene groups adjacent to the nitrogen atoms.
~3.4 - 3.7 -O-CH₂-CH₂-O-Repeating methylene groups of the polyoxyethylene chains.
~4.0 - 4.5 -N-CH₂-CH₂-OHTerminal methylene groups of the ethoxy chains adjacent to the hydroxyl group.

Note: Specific chemical shifts can vary slightly based on the solvent and the specific structure of the compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected and the baseline is corrected. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Spectral Integration: The integral of the peaks is calculated to determine the relative ratio of protons in different chemical environments, which can be used to estimate the average number of ethylene oxide units.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the this compound structure.[5] It is primarily a qualitative tool for structural confirmation.

Quantitative Data Summary: FTIR Analysis

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500 - 3200 O-H stretchTerminal hydroxyl (-OH) groups.
2925 & 2855 C-H stretchAsymmetric and symmetric stretching of methylene (-CH₂-) groups in the alkyl and ethoxy chains.[9]
1465 C-H bendBending vibration of methylene groups.
~1100 C-O-C stretchStrong, characteristic band for the ether linkages in the polyoxyethylene chain.[9][10]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For liquid samples like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.

  • Background Spectrum: A background spectrum of the clean, empty sample compartment (or clean salt plates) is collected. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software. The resulting transmittance or absorbance spectrum is analyzed by identifying the characteristic absorption bands corresponding to the molecule's functional groups.

Analytical Workflow and Logic

The characterization of this compound compounds follows a logical progression, starting with confirmation of the basic structure and functional groups, followed by a detailed analysis of the molecular weight distribution.

G cluster_0 Structural Confirmation cluster_1 Molecular Weight & Purity cluster_2 Final Characterization FTIR FTIR Analysis Report Comprehensive Structural Report FTIR->Report NMR NMR Spectroscopy NMR->Report HPLC HPLC Separation (Optional) MS Mass Spectrometry (MALDI-TOF or ESI) HPLC->MS MS->Report MW Distribution & Oligomer Identity Sample This compound Sample Sample->FTIR Functional Groups Sample->NMR Proton Environment Sample->HPLC Separation by Polarity/Size Sample->MS Direct Infusion

References

A Technical Guide to the Thermal Stability of Ethoduomeen Grades

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the thermal stability of various Ethoduomeen grades, a family of ethoxylated diamines. This document is intended for researchers, scientists, and professionals in drug development and other industries where thermal stability is a critical parameter. The guide summarizes available thermal property data, details common experimental protocols for assessing thermal stability, and presents a logical workflow for such evaluations.

Core Data on Thermal Properties

PropertyThis compound T/13This compound T/22This compound T/25Ethomeen C/25
Chemical Name Tallow (B1178427) alkyldiamine ethoxylate[1]Ethoxylated tallow propylene (B89431) diamine[2]Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane[3][4]Amines, coco alkyl, ethoxylated
Appearance at 25°C Liquid[5][6]-Liquid[3][7]-
Initial Boiling Point (°C) >300[5][6]-≥300[3][7]>300[8]
Flash Point (°C) >200[5][6]->100[3], >200[9]100 - 199[8]
Auto Ignition Temperature (°C) >150[5]->150[9]No data available[8]
Melting Point (°C) 20[6]--3[3][7]-6[8]
Pour Point (°C) 21[6]--1[3][7]-
Decomposition Temperature (°C) No data availableNo data availableNo data availableNo data available[8]

Note: The variability in some reported values (e.g., Flash Point for this compound T/25) may be due to different measurement methods or product grades.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of surfactants like this compound grades is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on material decomposition and phase transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This method is used to determine the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.

General Protocol:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • A temperature program is set, typically involving a heating ramp from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:

    • Onset Temperature (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

General Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the this compound grade is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • A temperature program is defined, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Melting Point (Tm): Indicated by an endothermic peak.

    • Crystallization Temperature (Tc): Indicated by an exothermic peak upon cooling.

    • Glass Transition Temperature (Tg): Observed as a step change in the baseline.

    • Decomposition: Often appears as a broad exothermic or endothermic event at higher temperatures.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive evaluation of the thermal stability of different this compound grades.

Thermal_Stability_Workflow start Start: Select this compound Grades for Evaluation lit_review Literature and Technical Data Sheet Review start->lit_review sample_prep Sample Preparation and Characterization lit_review->sample_prep tga_analysis Thermogravimetric Analysis (TGA) sample_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) sample_prep->dsc_analysis data_processing Data Processing and Analysis tga_analysis->data_processing dsc_analysis->data_processing tga_data Determine T_onset, T_peak, and Residual Mass data_processing->tga_data dsc_data Identify T_m, T_c, T_g, and Decomposition Events data_processing->dsc_data comparison Comparative Analysis of Thermal Properties tga_data->comparison dsc_data->comparison report Generate Technical Report and Recommendations comparison->report end End of Evaluation report->end

Caption: A logical workflow for the comprehensive thermal stability assessment of this compound grades.

References

Methodological & Application

Application Notes and Protocols for the Use of Ethoduomeen as a Surfactant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen refers to a class of ethoxylated amine surfactants, specifically polyoxyethylene tallow (B1178427) amines (POEA). These non-ionic surfactants have applications as emulsifiers and wetting agents. In the context of cell culture, surfactants are sometimes employed to reduce cell clumping in suspension cultures or to mitigate shear stress in bioreactors. However, the use of surfactants like this compound requires careful consideration due to their potential to impact cell membrane integrity and induce cytotoxicity.

These application notes provide a detailed protocol for evaluating the effects of this compound on cultured cells. The primary objectives of these protocols are to:

  • Determine the sub-lethal concentration range of this compound for a specific cell line.

  • Assess the impact of this compound on cell viability and proliferation.

  • Investigate the potential effects of this compound on a key cellular signaling pathway.

The information presented here is intended to guide researchers in establishing a safe and effective concentration range for this compound if its use as a surfactant in a specific cell culture system is being considered.

Data Presentation: Cytotoxicity of Polyoxyethylene Tallow Amine

Quantitative data from a representative study on the cytotoxicity of polyoxyethylene tallow amine (a type of this compound) is summarized below. This data provides a crucial starting point for determining the appropriate concentration range for your specific experiments.

Concentration (µM)Effect on Cell Membrane IntegrityEffect on Metabolic ActivityEffect on Mitochondrial ActivityEffect on Protein Synthesis
3.125Dose-dependent cytotoxicity observedDose-dependent suppressionDose-dependent decreaseDose-dependent decrease
6.25Dose-dependent cytotoxicity observedDose-dependent suppressionDose-dependent decreaseDose-dependent decrease
25Significant suppression of metabolic activity[1]Inflection point in toxicity graph[1]Significant decreaseSignificant decrease
50Severe cytotoxicitySignificant suppression of metabolic activity[1]Significant decreaseSignificant decrease
100Severe cytotoxicitySignificant suppression of metabolic activity[1]Significant decreaseSignificant decrease

Table 1: Summary of cytotoxic effects of polyoxyethylene tallow amine on human cells. Data is synthesized from a study by Kim et al. (2011)[1]. The study demonstrated a dose-dependent cytotoxic effect between 3.125 µM and 100 µM.

Experimental Protocols

Determining the Optimal Sub-Lethal Concentration of this compound

This protocol outlines the steps to determine the appropriate concentration range of this compound for your cell line of interest. A dose-response experiment followed by a cell viability assay is essential.

Materials:

  • This compound T/13 (or other relevant this compound product)

  • Selected mammalian cell line (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Microplate reader or fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile PBS or cell culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a serial dilution of this compound. Based on the data in Table 1, a starting concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with PBS) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period relevant to your intended application (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that does not significantly impact cell viability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assessment prep_stock Prepare this compound Stock Solution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells Adherence incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Figure 1. Experimental workflow for determining the optimal sub-lethal concentration of this compound.
Assessing the Effect of this compound on a Stress-Activated Signaling Pathway

Surfactants can perturb the cell membrane, which can lead to cellular stress and the activation of signaling pathways such as the p38 MAPK pathway. This protocol describes how to assess the activation of p38 MAPK in response to this compound treatment.

Materials:

  • This compound T/13

  • Selected mammalian cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a sub-lethal concentration of this compound (determined from the previous protocol) for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control for p38 activation (e.g., anisomycin).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the extent of pathway activation.

signaling_pathway This compound This compound Treatment Membrane Cell Membrane Perturbation This compound->Membrane Interaction Stress Cellular Stress Membrane->Stress p38 p38 MAPK Stress->p38 p_p38 Phospho-p38 MAPK (Activated) p38->p_p38 Phosphorylation Downstream Downstream Cellular Responses (e.g., Apoptosis, Inflammation) p_p38->Downstream

Figure 2. Simplified diagram of the p38 MAPK stress-response signaling pathway potentially activated by this compound.

Concluding Remarks

The protocols provided offer a framework for the systematic evaluation of this compound in a cell culture setting. Due to the inherent cytotoxicity of ethoxylated tallow amine surfactants, it is imperative that researchers first establish a safe working concentration for their specific cell line and application. The assessment of cellular signaling pathway activation provides further insight into the potential off-target effects of using such a surfactant. Careful execution of these protocols will enable researchers and drug development professionals to make informed decisions regarding the use of this compound in their cell culture systems.

References

Application of Ethoduomeen in Nanoparticle Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethoduomeen, a family of ethoxylated diamine surfactants, in the synthesis of various nanoparticles. While specific literature on this compound for this application is emerging, its properties as a cationic surfactant make it a strong candidate for the synthesis and stabilization of metallic and polymeric nanoparticles. The protocols and data presented herein are based on established methods for similar cationic surfactants and provide a robust starting point for research and development.

Introduction to this compound in Nanotechnology

This compound surfactants are polyoxyethylene derivatives of fatty diamines, exhibiting cationic properties, particularly at lower pH. This characteristic allows them to act as effective stabilizing agents in the synthesis of nanoparticles by adsorbing onto the nanoparticle surface. This surface interaction prevents agglomeration through electrostatic and steric repulsion, leading to stable colloidal dispersions. The presence of both hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains in their structure makes them versatile for applications in drug delivery, where they can influence drug encapsulation and release properties.

The primary roles of this compound in nanoparticle synthesis are:

  • Stabilizer: Prevents aggregation of nanoparticles during and after synthesis.

  • Capping Agent: Controls the size and shape of the nanoparticles.

  • Emulsifier: Facilitates the formation of emulsions for the synthesis of polymeric nanoparticles.

Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely researched for applications in diagnostics, imaging, and drug delivery due to their unique optical properties and biocompatibility. This compound can be used as a stabilizing agent in the chemical reduction synthesis of AuNPs.

Experimental Protocol: this compound-Stabilized Gold Nanoparticles

This protocol is adapted from established methods for synthesizing gold nanoparticles using cationic surfactants.[1][2]

Materials:

  • Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound T/13 or a similar variant

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in deionized water.

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in deionized water.

  • Reaction Setup:

    • In a clean glass flask, add 50 mL of the 1 mM HAuCl₄ solution.

    • Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.5 mM). Stir vigorously.

  • Reduction:

    • While stirring, rapidly inject 0.5 mL of the ice-cold NaBH₄ solution into the HAuCl₄/Ethoduomeen mixture.

    • The solution color should change from yellow to a ruby red, indicating the formation of gold nanoparticles.

  • Stabilization and Purification:

    • Continue stirring for at least 1 hour to ensure complete reaction and stabilization.

    • Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 20 minutes), remove the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess reactants.

  • Characterization:

    • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance), Dynamic Light Scattering (DLS) (for size and zeta potential), and Transmission Electron Microscopy (TEM) (for size and morphology).

Quantitative Data Summary (Analogous Systems)

The following table summarizes typical characterization data for gold nanoparticles synthesized with cationic surfactants similar to this compound.[1][2][3]

ParameterValue
Hydrodynamic Diameter (nm)10 - 50
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)+20 to +40
Surface Plasmon Resonance (nm)520 - 530

Workflow for Gold Nanoparticle Synthesis

Gold_Nanoparticle_Synthesis HAuCl4 HAuCl4 Solution Mixing Mixing and Stirring HAuCl4->Mixing This compound This compound Solution This compound->Mixing Reduction Reduction Mixing->Reduction NaBH4 NaBH4 Solution NaBH4->Reduction AuNPs This compound-Stabilized Gold Nanoparticles Reduction->AuNPs Purification Purification (Centrifugation) AuNPs->Purification Characterization Characterization (DLS, TEM, UV-Vis) Purification->Characterization

Caption: Workflow for the synthesis of gold nanoparticles using this compound as a stabilizer.

Synthesis of Silver Nanoparticles (AgNPs)

Silver nanoparticles are of great interest due to their potent antimicrobial properties. This compound can serve as a stabilizer in the synthesis of AgNPs, enhancing their stability and potentially their biological activity.

Experimental Protocol: this compound-Stabilized Silver Nanoparticles

This protocol is based on established methods for the chemical reduction of silver salts using surfactants as stabilizing agents.[4][5][6]

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound T/25 or a similar variant

  • Sodium borohydride (NaBH₄) or L-ascorbic acid as a reducing agent

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in deionized water.

  • Reaction Setup:

    • In a flask protected from light, add 50 mL of the 1 mM AgNO₃ solution.

    • Add the desired amount of this compound stock solution (e.g., to a final concentration of 1 mM) and stir.

  • Reduction:

    • Slowly add 1 mL of the NaBH₄ solution dropwise to the AgNO₃/Ethoduomeen mixture under vigorous stirring.

    • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Stabilization and Purification:

    • Continue stirring for 2 hours in the dark to ensure the reaction is complete.

    • Purify the AgNPs by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspend in deionized water. Repeat the washing step.

  • Characterization:

    • Analyze the AgNPs using UV-Vis spectroscopy (characteristic peak around 400-420 nm), DLS, and TEM.

Quantitative Data Summary (Analogous Systems)

The table below presents typical data for silver nanoparticles stabilized by cationic surfactants.[4][7]

ParameterValue
Hydrodynamic Diameter (nm)20 - 80
Polydispersity Index (PDI)< 0.4
Zeta Potential (mV)+25 to +50
Surface Plasmon Resonance (nm)400 - 420

Stabilization_Mechanism cluster_0 Nanoparticle Core NP NP S1 S1 NP->S1 S2 S2 NP->S2 S3 S3 NP->S3 S4 S4 NP->S4 Repulsion Electrostatic & Steric Repulsion

Caption: Logical steps for the formation of polymeric nanoparticles via the emulsion-solvent evaporation method.

References

Application Notes and Protocols for In Vitro Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of proteins in vitro is a critical factor for successful research, therapeutic development, and various biotechnological applications. Proteins are susceptible to denaturation, aggregation, and degradation, which can lead to loss of function and unreliable experimental results. Various strategies are employed to enhance protein stability, including the optimization of buffer conditions and the use of stabilizing excipients. While a wide range of compounds are known to act as protein stabilizers, the application of specific industrial chemicals such as Ethoduomeen for this purpose is not well-documented in scientific literature. This document provides a comprehensive overview of established methods for assessing protein stability and detailed protocols for screening and characterizing protein-stabilizing agents.

Section 1: Assessing Protein Stability

The selection of an appropriate protein stabilization strategy begins with robust methods to quantify stability. The two primary techniques utilized for this purpose are Differential Scanning Calorimetry (DSC) and Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF).

1.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat capacity of a protein solution as a function of temperature.[1][2] The temperature at which the protein unfolds, known as the melting temperature (Tm), is a direct indicator of its thermal stability.[3][4] DSC also provides thermodynamic parameters such as the enthalpy (ΔH) and change in heat capacity (ΔCp) of unfolding, offering deep insights into the forces stabilizing the protein.[3][5]

Key Parameters from DSC:

ParameterDescriptionSignificance
Tm (Melting Temperature) The temperature at which 50% of the protein is in its unfolded state.A higher Tm indicates greater thermal stability.
ΔH (Enthalpy of Unfolding) The amount of heat absorbed during the unfolding process.Reflects the strength of the interactions stabilizing the native state.[5]
ΔCp (Change in Heat Capacity) The difference in heat capacity between the folded and unfolded states.Provides information about the exposure of hydrophobic residues upon unfolding.

1.2 Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method for determining a protein's melting temperature.[6][7] It utilizes a fluorescent dye, such as SYPRO Orange, that binds preferentially to the hydrophobic regions of a protein that become exposed upon unfolding.[8][9] The increase in fluorescence is monitored as the temperature is raised, and the midpoint of this transition is the Tm.[10] This method is particularly useful for screening a large number of conditions or potential stabilizing ligands.[6][9]

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of a test compound, such as this compound, on protein stability.

2.1 Protocol: Determination of Protein Melting Temperature using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for determining the thermal stability of a protein in the presence and absence of a potential stabilizing agent.

Materials:

  • Purified protein of interest

  • Dialysis buffer (e.g., PBS, HEPES)

  • Test compound stock solution (e.g., this compound)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the desired buffer to ensure buffer matching between the sample and reference cells.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay, UV-Vis spectroscopy).

    • Prepare a series of protein samples containing different concentrations of the test compound. A typical protein concentration for DSC is 0.5-2 mg/mL.

    • Prepare a matching reference solution for each sample containing the same concentration of the test compound in the dialysis buffer.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.[3]

    • Set the experimental parameters:

      • Temperature range: Typically 20°C to 100°C.

      • Scan rate: A common scan rate is 60°C/hour.

    • Equilibrate the system at the starting temperature.

    • Initiate the temperature scan and record the differential power between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample scan.

    • Normalize the data for protein concentration.

    • Fit the resulting thermogram to an appropriate model to determine the Tm, ΔH, and ΔCp.[2][5]

    • Compare the Tm values of the protein in the presence and absence of the test compound. An increase in Tm indicates a stabilizing effect.

2.2 Protocol: High-Throughput Screening of Stabilizing Agents using Thermal Shift Assay (TSA)

This protocol is designed for rapidly screening a library of compounds or a range of concentrations of a single compound for their effect on protein stability.[11]

Materials:

  • Purified protein of interest

  • Assay buffer

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compounds at various concentrations

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.[6]

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the protein at the final desired concentration (typically 1-5 µM) and SYPRO Orange dye at a final concentration of 5x in the assay buffer.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the test compounds to the wells to achieve the desired final concentrations. Include a no-compound control.

    • Seal the plate with an optical seal.

  • TSA Measurement:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data in the appropriate channel for SYPRO Orange (e.g., ROX or FAM).[7]

    • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[11]

    • Record fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • Determine the Tm for each condition by identifying the temperature at the midpoint of the sigmoidal unfolding transition. This can be done by fitting the curve or by finding the peak of the first derivative of the curve.[11]

    • A positive shift in Tm (ΔTm) compared to the no-compound control indicates that the test compound has a stabilizing effect on the protein.

Section 3: Visualization of Workflows and Concepts

3.1 Experimental Workflow for Protein Stabilization Screening

G Workflow for Screening Protein Stabilizers cluster_prep Sample Preparation cluster_assay Stability Assessment cluster_analysis Data Analysis cluster_outcome Outcome protein Purified Protein buffer Buffer Optimization protein->buffer dsc Differential Scanning Calorimetry (DSC) buffer->dsc tsa Thermal Shift Assay (TSA) buffer->tsa ligand Test Compound (e.g., this compound) ligand->dsc ligand->tsa tm Determine Melting Temperature (Tm) dsc->tm thermo Analyze Thermodynamic Parameters (ΔH, ΔCp) dsc->thermo delta_tm Calculate ΔTm tsa->delta_tm stabilized Optimized Stable Protein Formulation tm->stabilized no_effect No Stabilization Observed tm->no_effect thermo->stabilized delta_tm->stabilized delta_tm->no_effect

Caption: General workflow for screening and identifying protein stabilizing agents.

3.2 Conceptual Diagram of Protein Stabilization

G Mechanism of Protein Stabilization cluster_unstable Unstable State cluster_native Native State cluster_stabilized Stabilized State unfolded Unfolded/Aggregated Protein (Inactive) native Native Folded Protein (Active) native->unfolded Denaturing Stress (e.g., Heat) stabilized Stabilized Native Protein (Active) native->stabilized + Stabilizing Agent (e.g., this compound) stabilized->unfolded Increased Resistance to Denaturation

Caption: Conceptual representation of how a stabilizing agent protects a protein from denaturation.

Conclusion

The protocols and methodologies described provide a robust framework for the systematic evaluation of potential protein stabilizing agents. While the use of this compound for protein stabilization is not established in the scientific literature, the outlined DSC and TSA protocols are suitable for assessing its potential effects. Researchers and drug development professionals can adapt these methods to screen a wide variety of compounds and formulate optimal conditions for maintaining the integrity and function of their proteins of interest.

References

Application Note: Ethoduomeen as an Emulsifier in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document addresses the proposed use of Ethoduomeen as an emulsifying agent in polymerase chain reaction (PCR). This compound is a brand name for a series of ethoxylated diamines, which are cationic surfactants. These compounds are recognized for their utility as emulsifiers, corrosion inhibitors, and dispersing agents in a variety of industrial applications. However, a comprehensive review of scientific literature and commercial documentation reveals no established or documented use of this compound as an emulsifier or additive in PCR applications.

This application note will therefore summarize the known properties of this compound and contrast them with the established principles and components of emulsion PCR (ePCR) and the common classes of chemical additives used to enhance standard PCR.

This compound: Properties and Known Applications

This compound variants, such as T/13, T/22, and T/25, are derived from tallow (B1178427) fatty amines. Their chemical structure imparts a positive charge in aqueous solutions, classifying them as cationic surfactants.

Table 1: General Properties of this compound Surfactants

PropertyDescription
Chemical Class Ethoxylated diamine (Cationic Surfactant)
Primary Functions Emulsifier, Dispersant, Corrosion Inhibitor
Common Industrial Uses Cleaners, Asphalt Emulsions, Oilfield Chemicals, Textile Processing
Solubility Varies by ethoxylation level; generally soluble or dispersible in water

The primary function of these molecules in industrial contexts is to facilitate the mixing of immiscible liquids (like oil and water) or to alter surface properties. Their cationic nature means they will readily interact with negatively charged molecules and surfaces.

Emulsifiers in Polymerase Chain Reaction: Emulsion PCR (ePCR)

While this compound is not used, emulsification is a key principle in a specialized type of PCR known as emulsion PCR (ePCR). In ePCR, the aqueous PCR reaction mixture is partitioned into millions of microscopic water-in-oil droplets. Each droplet acts as an independent microreactor, allowing for the amplification of single DNA molecules. This is particularly useful for applications like next-generation sequencing and digital PCR.

The emulsifiers used in ePCR are typically non-ionic surfactants , which are chosen for their ability to stabilize the emulsion without interfering with the enzymatic reaction.

Table 2: Common Emulsifiers Used in Emulsion PCR

EmulsifierChemical ClassTypical Concentration (in oil phase)
Span 80Non-ionic surfactant4.5%
Tween 80Non-ionic surfactant0.4%
Triton X-100Non-ionic surfactant0.05%

The workflow for setting up a standard emulsion PCR is depicted below.

ePCR_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_pcr Amplification & Post-PCR Aqueous_Phase Prepare Aqueous Phase (PCR Mix, DNA Template) Emulsify Combine and Emulsify (Vortexing/Stirring) Aqueous_Phase->Emulsify Oil_Phase Prepare Oil Phase (Mineral Oil, Surfactants) Oil_Phase->Emulsify Thermocycling Perform Thermocycling Emulsify->Thermocycling Break_Emulsion Break Emulsion (Chemicals/Centrifugation) Thermocycling->Break_Emulsion Purify Purify Amplified DNA Break_Emulsion->Purify

Caption: Workflow for a typical Emulsion PCR (ePCR) experiment.

Standard PCR Additives

In standard (non-emulsion) PCR, various chemical additives, often referred to as "enhancers," are used to improve the yield, specificity, and consistency of the reaction, particularly when dealing with difficult templates (e.g., GC-rich sequences). These additives are not emulsifiers but work through different mechanisms.

Table 3: Common PCR Additives and Their Mechanisms of Action

AdditiveChemical ClassTypical Final ConcentrationMechanism of Action
DMSO (Dimethyl sulfoxide)Organic Solvent2-10%Reduces DNA secondary structures by disrupting base pairing.
Betaine Zwitterionic osmolyte0.5-2.0 MIsostabilizes DNA, reducing the melting temperature difference between GC and AT pairs.
Formamide Organic Solvent1-5%Lowers the DNA melting temperature.
Tween 20, Triton X-100 Non-ionic detergents0.1-1%Stabilize the DNA polymerase and may help overcome some inhibitors.
BSA (Bovine Serum Albumin)Protein0.1-0.8 µg/µLSequesters inhibitors present in the sample.

The logical decision process for using a PCR additive is outlined in the following diagram.

PCR_Additive_Logic Start Standard PCR Fails (Low Yield or No Product) Check_Template Is Template GC-Rich or has Secondary Structures? Start->Check_Template Check_Inhibitors Are PCR Inhibitors Suspected in Sample? Check_Template->Check_Inhibitors No Add_Reducer Add Secondary Structure Reducer (e.g., DMSO, Betaine) Check_Template->Add_Reducer Yes Add_Binder Add Inhibitor Binder (e.g., BSA) Check_Inhibitors->Add_Binder Yes Optimize Optimize PCR Conditions (Annealing Temp, MgCl2) Check_Inhibitors->Optimize No Add_Reducer->Optimize Add_Binder->Optimize

Caption: Decision workflow for using common PCR enhancers.

Experimental Protocols

As there is no established protocol for using this compound in PCR, this section will instead provide a standard protocol for testing a common PCR additive, using DMSO as an example.

Protocol: Optimizing DMSO Concentration in PCR

  • Objective: To determine the optimal concentration of Dimethyl Sulfoxide (DMSO) for amplifying a GC-rich DNA template.

  • Materials:

    • DNA Template (known GC-rich region)

    • Forward and Reverse Primers

    • DNA Polymerase and corresponding buffer

    • dNTP mix

    • Nuclease-free water

    • DMSO (molecular biology grade)

    • PCR tubes/plate

    • Thermocycler

    • Agarose (B213101) gel electrophoresis equipment

  • Procedure:

    • Prepare a master mix containing all PCR components except DMSO.

    • Aliquot the master mix into separate PCR tubes.

    • Create a gradient of DMSO concentrations by adding different volumes of stock DMSO to each tube. A typical range to test is 0%, 2%, 4%, 6%, and 8% (final concentration). Adjust the volume with nuclease-free water to ensure all reactions have the same final volume.

    • Gently vortex and centrifuge the tubes.

    • Place the reactions in a thermocycler and run a standard PCR program, with an annealing temperature appropriate for the primers.

    • Analyze the PCR products by agarose gel electrophoresis.

  • Expected Results:

    • The reaction with 0% DMSO may show a faint or no product band.

    • As the DMSO concentration increases, the intensity of the target band should increase.

    • At very high concentrations (e.g., >10%), the polymerase activity may be inhibited, leading to a decrease in product yield. The optimal concentration is the one that gives the brightest, most specific band.

Conclusion

The role of an emulsifier in PCR is highly specialized and confined to the technique of emulsion PCR, which relies on non-ionic surfactants to create stable water-in-oil emulsions. This compound, as a cationic surfactant, is not used in this application. Its positive charge would likely lead to undesirable interactions with the negatively charged DNA template and polymerase, potentially inhibiting the reaction. For researchers seeking to enhance PCR, the use of established additives like DMSO, betaine, or BSA is the recommended and validated approach. There is currently no scientific basis for using this compound in any PCR-related application.

Application Notes and Protocols for High-Throughput Screening of Ethoduomeen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen derivatives, a class of ethoxylated amines, are cationic surfactants with a wide range of industrial applications. Structurally, they possess a hydrophobic fatty amine tail and a hydrophilic polyethylene (B3416737) glycol head, granting them amphiphilic properties. While primarily utilized as emulsifiers, dispersants, and corrosion inhibitors, their inherent surface-active nature and positive charge suggest potential for biological activity. Cationic surfactants are known to interact with negatively charged cell membranes, leading to membrane disruption and subsequent cellular effects.[1][2] This interaction can induce cytotoxicity and apoptosis, making them interesting candidates for investigation in drug discovery, particularly in the fields of oncology and antimicrobial research.[3][4]

These application notes provide a framework for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize compounds with potential therapeutic applications. The primary focus of this document is to outline a screening cascade for identifying derivatives with cytotoxic activity against cancer cell lines.

Application 1: Screening for Anticancer Activity

The rationale for screening this compound derivatives for anticancer activity is based on the known cytotoxic effects of cationic surfactants.[1][3] Their ability to disrupt cell membranes can lead to cell death, a desirable characteristic for chemotherapeutic agents. Furthermore, some surfactants have been observed to modulate cellular signaling pathways, including those involved in cell survival and proliferation.[5] This screening protocol is designed to identify lead compounds that induce cancer cell death.

Data Presentation: Summary of Hypothetical Screening Data

The following tables summarize hypothetical quantitative data from a primary screen and subsequent dose-response analysis of a library of this compound derivatives against the human cervical cancer cell line, HeLa.

Table 1: Primary High-Throughput Screen of this compound Derivatives for Cytotoxicity in HeLa Cells

Compound IDDerivative Structure (Hypothetical)Concentration (µM)Cell Viability (%)Hit (Yes/No)
ED-001Tallow alkyl, 2 EO1095.2No
ED-002Tallow alkyl, 5 EO1088.1No
ED-003Tallow alkyl, 10 EO1045.7Yes
ED-004Oleyl alkyl, 2 EO1098.5No
ED-005Oleyl alkyl, 5 EO1075.3No
ED-006Oleyl alkyl, 15 EO1032.1Yes
ED-007Coco alkyl, 3 EO1092.4No
ED-008Coco alkyl, 8 EO1051.0Yes

EO: Ethylene Oxide units Hit criteria: >50% reduction in cell viability

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM) in HeLa Cells
ED-0038.5
ED-0065.2
ED-00812.1

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

Objective: To perform a primary high-throughput screen of a library of this compound derivatives to identify compounds that reduce the viability of HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative library (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture HeLa cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a master plate of this compound derivatives at a concentration of 1 mM in DMSO.

    • Using an automated liquid handler, perform a serial dilution to create a working plate with compounds at 100 µM.

    • Transfer 0.5 µL of the compound solutions from the working plate to the cell plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • Add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_DMSO_control) * 100

    • Identify "hits" as compounds that reduce cell viability by more than 50%.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the primary hits identified in the HTS assay.

Materials:

  • Same as Protocol 1

  • Primary hit compounds

Methodology:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Dilution and Addition:

    • Prepare a serial dilution of the primary hit compounds in DMSO, typically ranging from 100 µM to 0.1 µM in 8-10 steps.

    • Add the diluted compounds to the cell plate in triplicate.

    • Incubate for 48 hours.

  • MTT Assay and Data Acquisition:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value for each compound.

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethoduomeen_Derivative Ethoduomeen_Derivative Membrane_Disruption Membrane_Disruption Ethoduomeen_Derivative->Membrane_Disruption Receptor Receptor Ethoduomeen_Derivative->Receptor Apoptosis_Induction Apoptosis_Induction Membrane_Disruption->Apoptosis_Induction Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade NF_kB_Inhibition NF_kB_Inhibition Signaling_Cascade->NF_kB_Inhibition NF_kB_Inhibition->Apoptosis_Induction Gene_Expression Gene_Expression NF_kB_Inhibition->Gene_Expression Blocks Pro-survival Genes

Caption: Hypothetical signaling pathway affected by this compound derivatives.

Experimental Workflow Diagram

experimental_workflow Start Start: this compound Derivative Library Primary_Screen Primary HTS: Single Concentration (10 µM) Cytotoxicity Assay (MTT) Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Non-Hits (Re-screen or Discard) Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Secondary_Assays Secondary Assays: - Apoptosis Assays - Mechanism of Action Studies Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) with Ethoduomeen Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen and its derivatives are a class of tallow (B1178427) alkyldiamine ethoxylates that have demonstrated significant potential as corrosion inhibitors, particularly in the oil and gas industry.[1][2][3] Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the mechanisms of corrosion and the effectiveness of inhibitors.[4][5] This document provides detailed application notes and protocols for utilizing EIS to evaluate the performance of this compound-based corrosion inhibitors.

EIS measurements provide valuable insights into the protective film formation and the kinetics of the electrochemical processes occurring at the metal/electrolyte interface.[6][7] By applying a small amplitude AC signal over a wide range of frequencies, EIS can determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the inhibitor adsorption and film formation.[8][9]

Data Presentation

The performance of this compound inhibitors can be quantified by analyzing the changes in key electrochemical parameters obtained from EIS data. The following table summarizes representative data for an amine-based corrosion inhibitor, which can be considered analogous to this compound, in a corrosive environment (e.g., 1M HCl).

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE %)
0 (Blank)50100-
502504580.0
1005003090.0
20012002095.8
50025001598.0

Note: This data is representative and actual values will vary depending on the specific this compound derivative, the metal substrate, and the corrosive environment.

The inhibition efficiency (IE%) is a critical parameter for evaluating inhibitor performance and can be calculated from the charge transfer resistance (Rct) values using the following equation[9]:

IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Where:

  • Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Experimental Protocols

This section outlines a detailed protocol for evaluating the corrosion inhibition performance of this compound using EIS.

1. Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) for EIS measurements.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): A specimen of the metal to be protected (e.g., carbon steel, mild steel). The surface should be polished to a mirror finish and cleaned.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh with a surface area much larger than the working electrode.

  • Corrosive medium: e.g., 1M HCl, 3.5% NaCl solution, or a simulated environment relevant to the application.

  • This compound inhibitor stock solution of known concentration.

  • Standard laboratory glassware and consumables.

2. Experimental Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the working electrode with successively finer grades of emery paper.

    • Degrease the polished surface with acetone (B3395972) or ethanol (B145695) and rinse with deionized water.

    • Dry the electrode and immediately immerse it in the test solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with a known volume of the corrosive medium.

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a period of time (typically 30-60 minutes) until a steady-state potential is reached.

  • EIS Measurement (Blank):

    • Perform the first EIS measurement in the corrosive medium without the inhibitor to obtain the blank data.

    • EIS Parameters:

      • Frequency range: 100 kHz to 10 mHz.[10][11]

      • AC amplitude (perturbation): 10 mV (rms) around the OCP.[12]

      • Number of points per decade: 10.

  • EIS Measurement (with Inhibitor):

    • Add a specific concentration of the this compound inhibitor to the electrochemical cell.

    • Allow the system to stabilize for a defined period (e.g., 30 minutes) to ensure the inhibitor film formation.

    • Repeat the EIS measurement using the same parameters as the blank.

    • Repeat this step for a range of inhibitor concentrations to determine the optimal concentration.

  • Data Analysis:

    • The collected EIS data is typically represented as Nyquist and Bode plots.[2]

    • Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract the electrochemical parameters. The Randles circuit is a common model for simple corrosion systems.[6][13]

    • From the fitted data, determine the values of solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) for each inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis WE_prep Working Electrode Preparation Cell_setup Electrochemical Cell Setup WE_prep->Cell_setup OCP OCP Stabilization Cell_setup->OCP EIS_blank EIS Measurement (Blank) OCP->EIS_blank Add_inhibitor Add this compound Inhibitor EIS_blank->Add_inhibitor EIS_inhibitor EIS Measurement (with Inhibitor) Add_inhibitor->EIS_inhibitor Data_analysis Data Analysis (Nyquist/Bode Plots) EIS_inhibitor->Data_analysis EEC_fitting Equivalent Circuit Fitting Data_analysis->EEC_fitting Param_extraction Parameter Extraction (Rct, Cdl) EEC_fitting->Param_extraction IE_calc Inhibition Efficiency Calculation Param_extraction->IE_calc

Caption: Experimental workflow for EIS evaluation of this compound inhibitors.

data_analysis_logic cluster_input Input Data cluster_processing Data Processing cluster_output Output Parameters cluster_interpretation Interpretation EIS_data Raw EIS Data (Frequency, Z_real, Z_imag) Plotting Generate Nyquist & Bode Plots EIS_data->Plotting Fitting Fit Experimental Data to EEC EIS_data->Fitting EEC_model Select Equivalent Electrical Circuit (EEC) Plotting->EEC_model EEC_model->Fitting Rct Charge Transfer Resistance (Rct) Fitting->Rct Cdl Double-Layer Capacitance (Cdl) Fitting->Cdl IE Inhibition Efficiency (IE%) Rct->IE Performance Inhibitor Performance Evaluation Cdl->Performance IE->Performance

References

Application Note: Characterization of Ethoduomeen Micelles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoduomeen surfactants are a class of ethoxylated diamines derived from tallow (B1178427) fatty acids. Their amphiphilic nature, possessing both hydrophobic tallow tails and hydrophilic polyethylene (B3416737) oxide chains, enables them to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have potential applications in various fields, including as drug delivery vehicles for poorly soluble therapeutic agents, due to their ability to encapsulate hydrophobic molecules within their core.[1][2]

Dynamic Light Scattering (DLS) is a non-invasive analytical technique ideal for characterizing the size, size distribution, and stability of micelles in solution.[3][4] DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles.[5] Analysis of these fluctuations provides the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.[3] Furthermore, DLS can be employed to determine the CMC of surfactants by monitoring the change in scattered light intensity as a function of concentration.[6][7] The zeta potential, a measure of the surface charge of the micelles, can also be determined, providing insights into their stability in suspension.

This application note provides a detailed protocol for the characterization of this compound T/13 and this compound T/25 micelles using Dynamic Light Scattering. It covers the determination of micelle size, PDI, CMC, and the influence of environmental factors such as pH and ionic strength on micellar properties.

Key Properties of this compound Surfactants

This compound T/13 and T/25 are cationic surfactants. Their properties, such as micelle size and surface charge, are influenced by the degree of ethoxylation and the surrounding solution conditions.

PropertyThis compound T/13This compound T/25
Chemical Name Tallow alkyldiamine ethoxylatePolyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane
Appearance Liquid at 25°CLiquid at 25°C
Solubility in Water DispersibleSoluble

Experimental Protocols

Materials and Equipment
  • Surfactants: this compound T/13 and this compound T/25

  • Solvent: Deionized water (18.2 MΩ·cm) or desired buffer solution

  • pH adjustment: 0.1 M HCl and 0.1 M NaOH

  • Ionic strength adjustment: Sodium chloride (NaCl)

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer series or similar)

  • Consumables: Disposable cuvettes for DLS and zeta potential measurements, micropipettes, volumetric flasks, and appropriate filters (e.g., 0.22 µm syringe filters).

Protocol for Determination of Micelle Size and Polydispersity Index (PDI)
  • Sample Preparation:

    • Prepare a stock solution of the this compound surfactant (e.g., 10 mg/mL) in the desired solvent (deionized water or buffer). Ensure the concentration is well above the expected CMC.

    • Gently agitate the solution to ensure complete dissolution without introducing air bubbles.

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.[8]

  • DLS Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Set the measurement parameters according to the instrument's software. Typical settings for micelle analysis include a scattering angle of 173° (backscatter) to enhance the signal from small particles.[4]

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) using the Stokes-Einstein equation.[5]

    • A PDI value below 0.3 is generally considered indicative of a monodisperse population of micelles.

Protocol for Determination of Critical Micelle Concentration (CMC)
  • Sample Preparation:

    • Prepare a series of dilutions of the this compound surfactant from a stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mg/mL to 10 mg/mL).

    • Filter each dilution through a 0.22 µm syringe filter into a clean DLS cuvette.

  • DLS Measurement:

    • Measure the scattered light intensity (often reported as count rate in kilo counts per second, kcps) for each concentration at a constant temperature.

  • Data Analysis:

    • Plot the scattered light intensity as a function of surfactant concentration on a logarithmic scale.

    • The CMC is identified as the point of inflection where a sharp increase in the scattered light intensity is observed.[7][9] Below the CMC, the scattering intensity is low and similar to the solvent, as only individual surfactant monomers are present. Above the CMC, the formation of micelles leads to a significant increase in scattering intensity.[6]

Protocol for Investigating the Effect of pH and Ionic Strength
  • Sample Preparation:

    • Prepare stock solutions of the this compound surfactant at a concentration above the CMC.

    • For pH studies, divide the stock solution into aliquots and adjust the pH of each aliquot to the desired value (e.g., pH 4, 7, 9) using 0.1 M HCl or 0.1 M NaOH.

    • For ionic strength studies, add varying amounts of a salt solution (e.g., NaCl) to different aliquots of the stock solution to achieve the desired ionic strengths (e.g., 10 mM, 50 mM, 100 mM).

    • Filter each prepared sample through a 0.22 µm syringe filter into a clean DLS cuvette.

  • DLS and Zeta Potential Measurement:

    • Measure the Z-average size, PDI, and zeta potential for each sample at a constant temperature.

  • Data Analysis:

    • Plot the Z-average size, PDI, and zeta potential as a function of pH or ionic strength to observe the trends.

Representative Data

The following tables present representative data for the DLS analysis of this compound T/13 and this compound T/25 micelles. Note: This data is illustrative and may not represent the exact values for all batches and conditions.

Table 1: Micelle Size and PDI of this compound Micelles (in Deionized Water at 25°C)

SurfactantConcentration (mg/mL)Z-Average Diameter (nm)Polydispersity Index (PDI)
This compound T/13515.2 ± 0.80.21 ± 0.03
This compound T/25510.5 ± 0.50.18 ± 0.02

Table 2: Critical Micelle Concentration (CMC) of this compound Surfactants (in Deionized Water at 25°C)

SurfactantCritical Micelle Concentration (mg/mL)
This compound T/13~ 0.045
This compound T/25~ 0.060

Table 3: Effect of pH on this compound T/25 Micelles (5 mg/mL in aqueous solution at 25°C)

pHZ-Average Diameter (nm)PDIZeta Potential (mV)
4.012.8 ± 0.70.25 ± 0.04+35.1 ± 2.5
7.010.5 ± 0.50.18 ± 0.02+28.4 ± 1.9
9.09.8 ± 0.60.22 ± 0.03+15.7 ± 1.3

Table 4: Effect of Ionic Strength on this compound T/25 Micelles (5 mg/mL in aqueous solution, pH 7, at 25°C)

NaCl Concentration (mM)Z-Average Diameter (nm)PDIZeta Potential (mV)
010.5 ± 0.50.18 ± 0.02+28.4 ± 1.9
1011.2 ± 0.60.19 ± 0.03+22.1 ± 1.5
5013.5 ± 0.90.23 ± 0.04+14.8 ± 1.1
10016.1 ± 1.20.28 ± 0.05+8.2 ± 0.9

Visualizations

DLS_Workflow cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Prepare Dilutions prep_stock->prep_dilute For CMC, pH, Ionic Strength prep_filter Filter Sample (0.22 µm) prep_stock->prep_filter For Size & PDI prep_dilute->prep_filter measure_temp Equilibrate Temperature prep_filter->measure_temp measure_dls Perform DLS Measurement measure_temp->measure_dls analysis_size Determine Size & PDI measure_dls->analysis_size analysis_cmc Determine CMC measure_dls->analysis_cmc Intensity vs. Conc. analysis_zeta Determine Zeta Potential measure_dls->analysis_zeta Zeta Potential Mode

Caption: Experimental workflow for DLS analysis of this compound micelles.

CMC_Determination cluster_concentration Surfactant Concentration cluster_state Molecular State cluster_scattering Light Scattering Intensity low_conc Low Concentration (< CMC) monomers Individual Monomers low_conc->monomers high_conc High Concentration (> CMC) micelles Self-Assembled Micelles high_conc->micelles low_scatter Low Intensity monomers->low_scatter high_scatter High Intensity micelles->high_scatter

References

Application Notes and Protocols for Ethoduomeen Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ethoduomeen solutions in a laboratory environment. This compound, a tertiary amine ethoxylate, is a versatile surfactant with applications as an emulsifier and dispersing agent.[1][2][3] Proper solution preparation is critical for achieving consistent and reproducible experimental results.

Data Presentation: Properties of this compound T/25

The following table summarizes the key quantitative data for this compound T/25, a common variant. This information is essential for accurate solution preparation.

PropertyValueReference
Chemical Name Polyoxyethylene (15) N-tallowalkyl-1,3-diaminopropane[4][5]
Appearance Liquid at 25°C[4]
Density 1.03 g/cm³ at 20°C[1][6]
pH (1% in water) 9.5 - 11[1][2][6]
Boiling Point > 300 °C[6]
Flash Point > 200 °C[6]
Viscosity 360 mPa.s at 20°C[6]
Solubility (at 20°C) Soluble in water, ethanol (B145695), 2-propanol, propylene (B89431) glycol, and xylene.[1][2][7]
Insoluble in Low aromatic solvents, white spirit.[1][2]

Experimental Protocols

General Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its solutions.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Preparation of a 10% (w/v) this compound T/25 Aqueous Stock Solution

This protocol describes the preparation of a 10% weight/volume stock solution in water, a common starting point for creating more dilute working solutions.

Materials:

  • This compound T/25

  • Deionized or distilled water

  • Glass beaker

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL)

  • Weighing balance

Procedure:

  • Homogenization: Before use, ensure the neat this compound T/25 is homogenized, especially if it has been stored at a low temperature.[1][2] This can be achieved by gentle warming and mixing.

  • Weighing: Accurately weigh 10.0 g of this compound T/25 into a clean, dry beaker.

  • Initial Dissolution: Add approximately 70 mL of deionized water to the beaker.

  • Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture until the this compound T/25 is fully dissolved. Gentle heating (e.g., to 40-50°C) can be used to expedite dissolution.

  • Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

  • Rinsing: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step twice.

  • Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a well-sealed container at room temperature. For long-term storage, refrigeration at 4°C is recommended.

Preparation of this compound T/25 Solutions in Organic Solvents

This protocol outlines the preparation of this compound T/25 solutions in common laboratory solvents like ethanol or isopropanol.

Materials:

  • This compound T/25

  • Anhydrous ethanol or isopropanol

  • Appropriate glassware (beaker, graduated cylinder, volumetric flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Follow the same initial steps for homogenization and weighing as described in the aqueous solution protocol.

  • In a beaker, add the weighed this compound T/25 to approximately 70% of the final desired volume of the organic solvent (e.g., 70 mL of ethanol for a final volume of 100 mL).

  • Stir the mixture until the this compound T/25 is completely dissolved.

  • Transfer the solution to a volumetric flask of the appropriate size.

  • Rinse the beaker with the organic solvent and add to the flask.

  • Bring the solution to the final volume with the organic solvent.

  • Mix thoroughly and store in a tightly sealed container to prevent solvent evaporation.

Protocol for a Lab-Scale Oil-in-Water Emulsion

This protocol provides a general procedure for utilizing an this compound T/25 solution as an emulsifier to create an oil-in-water emulsion. The exact concentrations may need to be optimized depending on the specific oil and desired emulsion properties.

Materials:

  • 10% (w/v) this compound T/25 aqueous stock solution

  • Hydrophobic substance (e.g., a specific oil for a drug delivery formulation)

  • Deionized water

  • High-shear mixer or sonicator

  • Beakers

Procedure:

  • Aqueous Phase Preparation: In a beaker, prepare the aqueous phase by diluting the 10% (w/v) this compound T/25 stock solution with deionized water to the desired final concentration (e.g., 0.5 - 2.0% w/v).

  • Oil Phase Preparation: In a separate beaker, measure the desired volume of the oil phase.

  • Emulsification: While vigorously mixing the aqueous phase with a high-shear mixer or sonicator, slowly add the oil phase.

  • Homogenization: Continue mixing for a sufficient time (e.g., 5-15 minutes) to ensure the formation of a stable, homogeneous emulsion.

  • Characterization: The resulting emulsion can be characterized by particle size analysis, stability studies, and other relevant methods.

Visualizations

G Workflow for Preparing this compound Stock Solution start Start homogenize Homogenize this compound T/25 (Gentle warming and mixing) start->homogenize weigh Accurately weigh This compound T/25 homogenize->weigh dissolve Initial dissolution in ~70% of final solvent volume weigh->dissolve mix Stir until fully dissolved (Use magnetic stirrer) dissolve->mix transfer Transfer to volumetric flask mix->transfer rinse Rinse beaker and add to flask transfer->rinse adjust_volume Adjust to final volume with solvent rinse->adjust_volume final_mix Cap and invert to mix adjust_volume->final_mix store Store in a sealed container final_mix->store end_node End store->end_node

Caption: Workflow for Preparing this compound Stock Solution.

G Workflow for Lab-Scale Emulsification start Start prep_aqueous Prepare Aqueous Phase: Dilute this compound stock solution start->prep_aqueous prep_oil Prepare Oil Phase: Measure desired volume of oil start->prep_oil emulsify Slowly add oil phase to aqueous phase under high-shear mixing prep_aqueous->emulsify prep_oil->emulsify homogenize Continue mixing to form a stable emulsion emulsify->homogenize characterize Characterize emulsion properties (e.g., particle size, stability) homogenize->characterize end_node End characterize->end_node

Caption: Workflow for Lab-Scale Emulsification.

References

Application Notes and Protocols for the Use of Ethoduomeen in Agrochemical Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethoduomeen, a cationic surfactant of the ethoxylated tallow (B1178427) diamine class, and its application in agrochemical formulation research. This document includes detailed protocols for the preparation and evaluation of agrochemical formulations, quantitative data on the physicochemical properties of various this compound products, and an analysis of their role as adjuvants and emulsifiers.

Introduction to this compound in Agrochemicals

This compound is the trade name for a series of ethoxylated tallow propylene (B89431) diamines.[1][2] These compounds are primarily utilized in agrochemical formulations as emulsifiers, wetting agents, and adjuvants to enhance the efficacy of active ingredients such as herbicides.[3][4] Their cationic nature allows for strong adsorption to negatively charged surfaces, a key attribute in their function as formulation aids and corrosion inhibitors.[1][3]

The general structure of this compound involves a hydrophobic tallow alkyl group and hydrophilic polyethylene (B3416737) oxide chains. The degree of ethoxylation, often indicated by a number in the product name (e.g., T/13, T/22), determines the hydrophilic-lipophilic balance (HLB) and thus its specific application in a formulation.

Physicochemical Properties of this compound Products

The selection of an appropriate this compound product is critical for the successful development of a stable and effective agrochemical formulation. The following tables summarize the key physicochemical properties of various this compound products and related tallow amine ethoxylates.

Table 1: Physicochemical Properties of this compound T/13

PropertyValue
AppearanceAmber Liquid[5]
FormLiquid[5]
OdorAmmoniacal[5]
Density940 kg/m ³ @ 25 °C[5]
Dynamic Viscosity950 mPa.s @ 20 °C[5]
Flash Point> 200 °C[5]
Boiling Point> 300 °C[5]
Pour Point21 °C[6]
HLB Value19 (Davies Scale 0-40)[6][7]
Solubility in WaterDispersible[5]

Table 2: Physicochemical Properties of this compound T/25

PropertyValue
AppearanceAmber Liquid[8]
FormLiquid[8]
OdorAmine-like[8]
Density1.03 g/cm³ @ 20 °C[8]
Dynamic Viscosity360 mPa.s @ 20 °C[8]
Kinematic Viscosity252.427 mm²/s @ 20 °C[8]
Flash Point> 200 °C[8]
Boiling Point> 300 °C[8]
pH9.5[8]
Solubility in WaterSoluble[8]

Table 3: Physicochemical Properties of Tallow Amine Ethoxylates (General)

ProductHLBAppearanceMoisture (%)pH (1% aqueous)Amine Value (mgKOH/g)
TAE - 59.1Yellowish brown liquid @ 30°C19.0 - 11.0110 - 120
TAE - 1012.5Yellowish brown liquid @ 30°C19.0 - 11.075 - 85
TAE - 1514.3Yellowish brown liquid @ 30°C19.0 - 11.056 - 68

Data for TAE series sourced from Shree Vallabh Chemical[9]

Role of this compound as an Adjuvant

Adjuvants are critical components in many pesticide formulations, enhancing the effectiveness of the active ingredient. This compound, as a cationic surfactant, can significantly improve the performance of herbicides by:

  • Reducing Surface Tension: This allows for better spreading and coverage of the spray solution on the leaf surface.

  • Enhancing Penetration: The surfactant properties facilitate the movement of the active ingredient through the waxy cuticle of the plant leaf.

  • Improving Adhesion: this compound can help the spray droplets adhere to the leaf surface, reducing runoff.

The selection of the appropriate this compound and its concentration is crucial for optimizing adjuvant effects, which can be influenced by the specific herbicide, target weed species, and environmental conditions.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of agrochemical formulations using this compound.

Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the steps to prepare a stable EC formulation, a common type for water-insoluble active ingredients.

Materials:

  • Active Ingredient (e.g., a technical-grade herbicide)

  • This compound (e.g., T/13 or T/22)

  • Co-surfactant (optional, non-ionic or anionic)

  • Solvent (e.g., aromatic solvent like xylene or a more environmentally friendly alternative)

  • Beakers, magnetic stirrer, and stir bars

  • Graduated cylinders and pipettes

  • Analytical balance

Procedure:

  • Dissolve the Active Ingredient: Weigh the desired amount of the active ingredient and dissolve it in the selected solvent in a beaker with continuous stirring until a clear solution is obtained.

  • Add this compound: While stirring, add the calculated amount of this compound to the active ingredient solution.

  • Add Co-surfactant (if applicable): If a co-surfactant is used to improve emulsion stability, add it to the mixture at this stage.

  • Homogenize: Continue stirring the mixture for at least 30 minutes to ensure complete homogenization.

  • Quality Control: Observe the final formulation for any signs of precipitation or phase separation.

Evaluation of Emulsion Stability

This protocol is based on the principles of the CIPAC MT 36.3 method for evaluating the stability of emulsions.

Materials:

  • Prepared EC formulation containing this compound

  • Standard hard water (e.g., CIPAC Standard Water D)

  • 100 mL graduated cylinders with stoppers

  • Water bath maintained at a constant temperature (e.g., 30 °C)

  • Timer

Procedure:

  • Prepare the Emulsion: Add 5 mL of the EC formulation to a 100 mL graduated cylinder.

  • Add Water: Add 95 mL of standard hard water to the cylinder.

  • Invert: Stopper the cylinder and invert it 30 times.

  • Incubate: Place the cylinder in the water bath and start the timer.

  • Observe: After 30 minutes, 1 hour, and 2 hours, record the volume of any free oil or cream that separates at the top and any sediment at the bottom.

  • Re-emulsification: After 24 hours, invert the cylinder again 10 times and observe the ease of re-emulsification.

Data Interpretation: A stable emulsion will show minimal or no separation of oil or cream and minimal sedimentation over the observation period.

Visualizations

Mechanism of Action of this compound as a Cationic Surfactant

cluster_etho This compound Molecule cluster_surface Leaf Surface Hydrophobic Tail Hydrophobic Tail Hydrophilic Head Hydrophilic Head Hydrophobic Tail->Hydrophilic Head Covalent Bond Leaf Surface Leaf Surface Hydrophilic Head->Leaf Surface Adsorption (Cationic Attraction)

Caption: Adsorption of an this compound molecule onto a negatively charged leaf surface.

Workflow for Emulsifiable Concentrate Formulation and Evaluation

cluster_formulation Formulation cluster_evaluation Evaluation Dissolve AI in Solvent Dissolve AI in Solvent Add this compound Add this compound Dissolve AI in Solvent->Add this compound Add Co-surfactant Add Co-surfactant Add this compound->Add Co-surfactant Homogenize Homogenize Add Co-surfactant->Homogenize Prepare Emulsion Prepare Emulsion Homogenize->Prepare Emulsion Incubate Incubate Prepare Emulsion->Incubate Observe Separation Observe Separation Incubate->Observe Separation Assess Re-emulsification Assess Re-emulsification Observe Separation->Assess Re-emulsification

Caption: A typical workflow for creating and testing an EC formulation.

Environmental Impact and Safety Considerations

Ethoxylated tallow amines, the class of chemicals to which this compound belongs, are known to have some ecotoxicological effects, particularly on aquatic organisms. However, they are also recognized as being biodegradable. When handling this compound products, it is essential to follow the safety data sheet (SDS) recommendations, which typically include wearing appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid skin and eye irritation.[3] Proper disposal of unused material and containers is crucial to prevent environmental contamination.[3]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Ethoduomeen Precipitation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Ethoduomeen, preventing its precipitation in buffer solutions is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this ethoxylated amine surfactant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffer solutions a concern?

This compound is a non-ionic surfactant at higher pH levels and becomes cationic at lower pH. This pH-dependent charge significantly influences its solubility. Precipitation can occur due to changes in pH, temperature, or interactions with buffer components, leading to inaccurate experimental results and loss of valuable reagents.

Q2: What are the primary factors that lead to this compound precipitation?

The main factors contributing to this compound precipitation are:

  • pH: As an ethoxylated amine, this compound's solubility is highly dependent on the pH of the buffer. It is generally more soluble in acidic conditions (lower pH) where the amine groups are protonated, conferring a positive charge to the molecule. In neutral to alkaline conditions (higher pH), it is less soluble and more prone to precipitation.

  • Temperature: Temperature can affect the solubility of surfactants. For ethoxylated surfactants like this compound, an increase in temperature can lead to a phenomenon known as "clouding," where the solution becomes turbid and the surfactant separates from the solution. The temperature at which this occurs is called the cloud point.

  • Buffer Composition and Concentration: The type of buffer and its ionic strength can impact the solubility of this compound. High concentrations of certain salts can lead to "salting out," reducing the solubility of the surfactant.

  • This compound Concentration: Exceeding the solubility limit of this compound in a particular buffer system will inevitably lead to precipitation.

Q3: How does the degree of ethoxylation affect the solubility of this compound?

The number of ethylene (B1197577) oxide units in the this compound molecule influences its hydrophilic-lipophilic balance (HLB). A higher degree of ethoxylation generally increases the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Problem: this compound precipitates out of the buffer solution upon preparation.
Potential Cause Troubleshooting Step Expected Outcome
High Buffer pH Measure the pH of the buffer solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 4-6).This compound dissolves and remains in solution.
High this compound Concentration Reduce the concentration of this compound in the solution.The amount of this compound is below its solubility limit, preventing precipitation.
Incompatible Buffer Components If the buffer contains high concentrations of salts, try diluting the buffer or using a different buffer system with lower ionic strength.Reduced "salting-out" effect, leading to improved solubility.
Low Temperature Gently warm the solution while stirring. Some surfactants have lower solubility at colder temperatures.Increased kinetic energy helps to dissolve the this compound.
Problem: The buffer solution containing this compound becomes cloudy upon heating.
Potential Cause Troubleshooting Step Expected Outcome
Exceeding the Cloud Point This indicates that the temperature of the solution has exceeded the cloud point of this compound in that specific buffer. Lower the operating temperature of your experiment if possible. Alternatively, you may need to select a different this compound variant with a higher cloud point or modify the buffer composition to increase the cloud point.The solution remains clear at the required experimental temperature.

Quantitative Data on this compound Solubility

Buffer pH Range Estimated Solubility Trend Cloud Point Trend
Phosphate4.0 - 6.0HighHigh (>100 °C)
6.0 - 8.0Moderate to LowDecreases with increasing pH
Tris7.0 - 9.0LowGenerally lower
MES5.5 - 6.7High to ModerateGenerally high
HEPES7.0 - 8.0Moderate to LowModerate

Note: These are general trends. The actual solubility and cloud point will depend on the specific this compound product, its concentration, and the ionic strength of the buffer.

Experimental Protocols

Protocol for Determining this compound Solubility in a Buffer
  • Prepare a series of this compound concentrations: In separate vials, prepare a range of this compound concentrations in the buffer of interest (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Equilibrate at desired temperature: Place the vials in a water bath or incubator at the intended experimental temperature and allow them to equilibrate for at least one hour.

  • Observe for precipitation: Visually inspect each vial for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate solubility limit under those conditions.

  • Determine the Cloud Point (Optional): For a clear solution, gradually increase the temperature of the water bath and monitor the solution. The temperature at which the solution becomes turbid is the cloud point.

Visualizing Experimental Workflows

Workflow for Preparing a Stable this compound-Containing Buffer

G start Start: Need this compound in Buffer check_ph Check Buffer pH start->check_ph is_ph_low Is pH < 7? check_ph->is_ph_low add_this compound Add this compound to Buffer is_ph_low->add_this compound Yes adjust_ph Adjust pH to < 7 or Choose a Different Buffer is_ph_low->adjust_ph No mix Mix Thoroughly add_this compound->mix observe Observe for Precipitation mix->observe is_clear Is Solution Clear? observe->is_clear reduce_conc Reduce this compound Concentration is_clear->reduce_conc No success Stable Solution Prepared is_clear->success Yes adjust_ph->check_ph reduce_conc->add_this compound

Caption: A logical workflow for preparing a stable buffer solution containing this compound.

Application in a Cell Lysis Protocol

Ethoxylated amines can be used as non-ionic detergents in cell lysis buffers to solubilize proteins from cellular membranes.

G start Start: Cell Pellet add_lysis_buffer Add Lysis Buffer (containing this compound) start->add_lysis_buffer incubate Incubate on Ice add_lysis_buffer->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect_supernatant Collect Supernatant (Protein Lysate) centrifuge->collect_supernatant end End: Solubilized Proteins collect_supernatant->end

Caption: A simplified workflow for using an this compound-containing buffer in a cell lysis protocol.

Optimizing Ethoduomeen Concentration for Emulsion Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ethoduomeen concentration to achieve stable emulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stabilization of emulsions using this compound surfactants.

Issue Potential Cause Recommended Solution
Immediate phase separation after homogenization - Incorrect this compound concentration: Too low a concentration may not sufficiently reduce interfacial tension, while an excessively high concentration can lead to micelle formation in the continuous phase, reducing the amount of surfactant available at the oil-water interface.[1] - Inadequate homogenization: Insufficient energy input results in large droplet sizes that are prone to rapid coalescence.- Optimize this compound concentration: Start with a concentration range of 1-5% (w/w) of the oil phase and perform a concentration-ranging study. - Increase homogenization energy: Increase the homogenization time or speed. For high-pressure homogenizers, increase the pressure or the number of passes.
Creaming or sedimentation over time - Droplet size is too large: Larger droplets have a greater tendency to move under the influence of gravity. - Insufficient viscosity of the continuous phase: A low-viscosity continuous phase allows for easier movement of droplets. - Density mismatch between phases: A significant difference in the densities of the oil and water phases will accelerate gravitational separation.- Reduce droplet size: Optimize homogenization parameters and this compound concentration. - Increase continuous phase viscosity: Consider adding a thickening agent that is compatible with cationic surfactants. - Adjust phase densities: If possible, modify the density of one or both phases to be more closely matched.
Flocculation (droplet aggregation without coalescence) - Insufficient electrostatic repulsion: The positive charge imparted by this compound may be insufficient to prevent droplets from aggregating, especially in the presence of certain electrolytes. - Bridging flocculation: At very low concentrations, the surfactant molecules can adsorb onto multiple droplets, pulling them together.- Increase this compound concentration: A higher concentration will increase the surface charge and electrostatic repulsion. - Measure zeta potential: Aim for a zeta potential of at least +30 mV for good electrostatic stability.[2] - Avoid incompatible electrolytes: Certain anions can neutralize the positive charge of the this compound, leading to flocculation.
Coalescence (merging of droplets) - Incomplete surfactant coverage: Insufficient this compound at the oil-water interface leaves areas of the droplet surface unprotected. - Poor interfacial film strength: The surfactant film around the droplets is not robust enough to prevent them from merging upon collision.- Optimize this compound concentration: Ensure there is enough surfactant to form a stable, condensed interfacial layer. - Consider a co-surfactant: The addition of a non-ionic or another suitable cationic surfactant can sometimes improve the packing and strength of the interfacial film.
Ostwald Ripening (growth of larger droplets at the expense of smaller ones) - Solubility of the oil phase in the continuous phase: This phenomenon is more pronounced with oils that have some degree of solubility in the continuous phase.- Use a less soluble oil phase: If the application allows, choose an oil with lower solubility in the aqueous phase. - Incorporate a ripening inhibitor: A highly insoluble compound added to the oil phase can retard Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an emulsifier?

This compound is a family of ethoxylated alkyl diamines, which are cationic surfactants.[3] They function as emulsifiers by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophobic alkyl chains orient towards the oil phase, while the hydrophilic ethoxylated amine groups orient towards the water phase. The cationic nature of the amine groups imparts a positive charge to the oil droplets, creating electrostatic repulsion that helps to prevent droplet aggregation and coalescence.

Q2: What is a typical starting concentration for this compound in an oil-in-water (O/W) emulsion?

A typical starting concentration range for this compound in an O/W emulsion is between 1% and 5% by weight of the oil phase. However, the optimal concentration will depend on several factors, including the nature of the oil, the desired droplet size, and the other components in the formulation. It is always recommended to perform a concentration optimization study.

Q3: How does the degree of ethoxylation of this compound affect emulsion stability?

The degree of ethoxylation influences the hydrophilicity of the surfactant. A higher degree of ethoxylation generally leads to a more water-soluble surfactant with a higher Hydrophile-Lipophile Balance (HLB) value. For O/W emulsions, a higher HLB is often desirable. For example, this compound T/25 has a higher degree of ethoxylation and is more water-soluble than this compound T/13.[3][4]

Q4: Can I use this compound in combination with other surfactants?

Yes, this compound can be used in combination with other surfactants. Combining a cationic surfactant like this compound with a non-ionic surfactant can sometimes lead to a more stable emulsion by improving the packing of the surfactant molecules at the interface. However, it is crucial to avoid mixing cationic surfactants with anionic surfactants, as they can form insoluble complexes, leading to emulsion breakdown.

Q5: What is the effect of pH on the stability of emulsions stabilized with this compound?

The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by this compound. As cationic surfactants, their positive charge is more pronounced in acidic to neutral conditions. At higher pH values, the amine groups may become deprotonated, reducing the positive charge and diminishing the electrostatic stabilization of the emulsion. Therefore, it is important to control the pH of the formulation.

Data Presentation

The following tables present illustrative data on the effect of this compound T/25 concentration on key emulsion stability parameters. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of this compound T/25 Concentration on Droplet Size and Polydispersity Index (PDI)

This compound T/25 Concentration (% w/w of oil phase)Mean Droplet Size (nm)Polydispersity Index (PDI)
0.58500.65
1.04200.42
2.52500.28
5.01800.21
7.51950.25

Note: This is illustrative data. Actual results may vary based on the specific formulation and processing conditions.

Table 2: Effect of this compound T/25 Concentration on Zeta Potential and Emulsion Stability

This compound T/25 Concentration (% w/w of oil phase)Zeta Potential (mV)Visual Stability after 24 hours
0.5+15Phase separation
1.0+28Slight creaming
2.5+45Stable
5.0+55Stable
7.5+58Stable

Note: This is illustrative data. A zeta potential above +30 mV generally indicates good electrostatic stability.[2]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

  • Preparation of the Aqueous Phase:

    • Dissolve the desired amount of this compound in the aqueous phase (e.g., deionized water).

    • If other water-soluble components are being used, add them to the aqueous phase and stir until fully dissolved.

    • Adjust the pH of the aqueous phase if necessary.

  • Preparation of the Oil Phase:

    • Combine all oil-soluble components.

    • Gently heat the oil phase if it contains solid or semi-solid components, ensuring they are fully melted and mixed.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., a rotor-stator homogenizer) at a moderate speed.

    • Continue mixing for 5-10 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The number of passes and the pressure should be optimized for the specific formulation to achieve the desired droplet size. A common starting point is 3-5 passes at 500-1000 bar.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the electrostatic stability.

    • Visually observe the emulsion for any signs of instability (creaming, sedimentation, phase separation) over time at specified storage conditions.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Analysis Aqueous_Phase Aqueous Phase (Water + this compound) Pre_Emulsion Pre-emulsification (High-Shear Mixing) Aqueous_Phase->Pre_Emulsion Oil_Phase Oil Phase Oil_Phase->Pre_Emulsion Homogenization Homogenization (High-Pressure) Pre_Emulsion->Homogenization Characterization Characterization (DLS, Zeta Potential) Homogenization->Characterization Stability_Testing Stability Testing (Visual Observation) Characterization->Stability_Testing

Caption: Experimental workflow for preparing and characterizing an O/W emulsion stabilized with this compound.

Troubleshooting_Logic Start Emulsion Instability Observed Phase_Separation Immediate Phase Separation? Start->Phase_Separation Creaming_Sedimentation Creaming or Sedimentation? Phase_Separation->Creaming_Sedimentation No Sol_Concentration Optimize this compound Concentration Phase_Separation->Sol_Concentration Yes Sol_Homogenization Increase Homogenization Energy Phase_Separation->Sol_Homogenization Yes Flocculation_Coalescence Flocculation or Coalescence? Creaming_Sedimentation->Flocculation_Coalescence No Creaming_Sedimentation->Sol_Homogenization Yes Sol_Viscosity Increase Continuous Phase Viscosity Creaming_Sedimentation->Sol_Viscosity Yes Flocculation_Coalescence->Sol_Concentration Yes Sol_Zeta Increase Zeta Potential (Higher this compound Conc.) Flocculation_Coalescence->Sol_Zeta Yes

Caption: A logical flowchart for troubleshooting common emulsion instability issues.

References

Technical Support Center: Troubleshooting Ethoduomeen Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in biochemical assays where Ethoduomeen or similar cationic surfactants may be present. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential interference.

Troubleshooting Guides

Issue 1: Decreased Signal or Complete Signal Loss in Fluorescence-Based Assays

Possible Cause: this compound, as a cationic surfactant, can cause fluorescence quenching of commonly used fluorophores.[1][2] This occurs when the surfactant molecules interact with the excited-state fluorophore, causing it to return to the ground state without emitting a photon.

Troubleshooting Steps:

  • Run a Fluorophore Control:

    • Prepare a simple solution of your fluorophore in the assay buffer.

    • Add this compound at concentrations similar to those potentially present in your assay.

    • Measure the fluorescence intensity. A significant decrease in signal in the presence of this compound confirms quenching.

  • Optimize this compound Concentration:

    • If the presence of this compound is necessary, determine the lowest effective concentration that can be used without significantly impacting the assay signal.

  • Change the Fluorophore:

    • Some fluorophores are less susceptible to quenching by cationic surfactants. Consider testing alternative dyes with different spectral properties.

  • Assay Dilution:

    • Dilute the sample containing this compound to a point where its quenching effect is minimized, while the analyte is still detectable.

Issue 2: Inconsistent or Irreproducible Results in Enzyme Assays

Possible Cause: Cationic surfactants like this compound can modulate enzyme activity through various mechanisms, including denaturation, aggregation, or direct interaction with the enzyme, leading to either inhibition or, in some cases, enhancement of activity.[3]

Troubleshooting Steps:

  • Enzyme Activity Control:

    • Perform the enzymatic assay with and without this compound, keeping all other conditions constant.

    • A significant change in enzyme activity will indicate interference.

  • Vary Surfactant Concentration:

    • Create a dose-response curve by testing a range of this compound concentrations to understand its effect on enzyme kinetics.

  • Inclusion of a Non-ionic Surfactant:

    • In some cases, a mild non-ionic surfactant (e.g., Triton X-100 or Tween 20) can help to mitigate the denaturing effects of a cationic surfactant by forming mixed micelles.

  • Pre-incubation Test:

    • Pre-incubate the enzyme with this compound before adding the substrate to determine if the effect is time-dependent.

Issue 3: High Background or False Positives in ELISA

Possible Cause: The cationic nature of this compound can lead to non-specific binding to negatively charged surfaces of microplates or to assay components like antibodies and antigens, causing high background signals.

Troubleshooting Steps:

  • Blocking Buffer Optimization:

    • Increase the concentration or change the type of blocking agent (e.g., from BSA to casein or a non-protein blocker).

    • The addition of a non-ionic detergent like Tween 20 to the blocking and wash buffers can help reduce non-specific binding.[4]

  • Increase Wash Steps:

    • Increase the number and stringency of wash steps after each incubation to remove non-specifically bound molecules.

  • Sample Dilution:

    • Dilute the sample containing this compound to reduce its concentration below the level that causes significant non-specific binding.

  • Control Wells:

    • Include control wells that contain all assay components except for the analyte to measure the background signal caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my assay?

A1: this compound is a family of ethoxylated tallow (B1178427) alkyl diamines, which are cationic surfactants. They are used in various industrial applications as emulsifiers, corrosion inhibitors, and dispersing agents.[1] It could be inadvertently introduced into a biochemical assay as a contaminant from laboratory equipment, or as a component of a formulation being tested.

Q2: How can a cationic surfactant like this compound interfere with my assay?

A2: Cationic surfactants can interfere in several ways:

  • Protein Denaturation: They can disrupt the three-dimensional structure of proteins, including enzymes and antibodies, leading to loss of function.

  • Fluorescence Quenching: They can decrease the signal from fluorescent probes.[1][2]

  • Non-specific Binding: Their positive charge can cause them to bind to negatively charged surfaces and molecules, leading to high background in assays like ELISA.

  • Micelle Formation: Above a certain concentration (the critical micelle concentration), surfactants form aggregates that can sequester assay components.

Q3: Can this compound affect both enzymatic and cell-based assays?

A3: Yes. In enzymatic assays, it can directly affect protein function. Amphiphilic compounds, particularly cationic ones, can interfere with cell membranes, potentially causing artifactual results in cell-based assays.[5]

Q4: Are there any alternatives to this compound if it is a necessary component of my formulation?

A4: If the surfactant properties are required, consider exploring non-ionic or zwitterionic surfactants, which are generally less disruptive to biological assays. The choice of an alternative will depend on the specific requirements of your application.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Interference

Assay TypeAnalyteThis compound Conc. (µg/mL)Signal Change (%)
FluorescenceFluorescein10-25%
50-70%
Enzymatic (Kinase)ATP10-15%
50-50%
ELISA (Sandwich)Cytokine10+30% (Background)
50+150% (Background)

Experimental Protocols

Protocol 1: Control Experiment for Fluorescence Quenching

  • Prepare Fluorophore Solution: Prepare a working solution of your fluorophore in the assay buffer at the final assay concentration.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., water or ethanol).

  • Set up Test Plate:

    • In a microplate, add the fluorophore solution to a series of wells.

    • Add increasing concentrations of this compound to these wells. Include a control well with no this compound.

  • Incubate: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Analyze Data: Compare the fluorescence signal in the presence and absence of this compound to determine the extent of quenching.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Interference cluster_observe Observation cluster_identify Identification cluster_characterize Characterization cluster_action Action cluster_solution Solution Observe Unexpected Assay Results (e.g., Low Signal, High Background) Identify Is this compound or a similar surfactant present? Observe->Identify Fluorescence Fluorescence Assay? Identify->Fluorescence Yes Enzyme Enzyme Assay? Identify->Enzyme Yes ELISA ELISA? Identify->ELISA Yes Quenching Test for Quenching Fluorescence->Quenching Activity Test Enzyme Activity Enzyme->Activity Binding Check Non-Specific Binding ELISA->Binding Sol_Fluoro Change Fluorophore Optimize Concentration Quenching->Sol_Fluoro Sol_Enzyme Modify Buffer (e.g., add non-ionic surfactant) Activity->Sol_Enzyme Sol_ELISA Optimize Blocking/Washing Dilute Sample Binding->Sol_ELISA

Caption: A workflow for troubleshooting biochemical assay interference.

Interference_Mechanisms Potential Interference Mechanisms of this compound cluster_mechanisms Interference Type cluster_assays Affected Assays This compound This compound (Cationic Surfactant) Denaturation Protein Denaturation This compound->Denaturation Quenching Fluorescence Quenching This compound->Quenching Binding Non-Specific Binding This compound->Binding Aggregation Micelle Formation This compound->Aggregation EnzymeAssay Enzyme Assays Denaturation->EnzymeAssay FluoroAssay Fluorescence Assays Quenching->FluoroAssay ELISA ELISA Binding->ELISA Aggregation->EnzymeAssay CellAssay Cell-Based Assays Aggregation->CellAssay

Caption: Overview of this compound's potential interference mechanisms.

References

Technical Support Center: Optimizing Ethoduomeen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to improving the yield of Ethoduomeen synthesis. This compound is a trade name for ethoxylated tallow (B1178427) alkyl diamines, such as N,N',N'-tris(2-hydroxyethyl)-N-tallow-1,3-diaminopropane and its polyoxyethylene derivatives. The synthesis primarily involves the ethoxylation of N-tallowalkyl-1,3-diaminopropane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is achieved through the ethoxylation of a primary fatty diamine, specifically N-tallowalkyl-1,3-diaminopropane. In this reaction, ethylene (B1197577) oxide (EO) is added to the amine groups of the diamine substrate. This is a type of alkoxylation reaction.[1] The initial reaction involves the addition of ethylene oxide to the primary and secondary amine hydrogens without the need for a catalyst, typically yielding a product with two hydroxyethyl (B10761427) groups on one nitrogen and one on the other. Further ethoxylation to create longer polyoxyethylene chains generally requires a catalyst.

Q2: What are the key factors that influence the yield of the ethoxylation reaction?

A2: The primary factors influencing the yield and quality of this compound are:

  • Reaction Temperature: Temperature affects the reaction rate and the degree of ethoxylation.[1]

  • Pressure: The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase and enhance its dissolution in the reaction mixture.

  • Catalyst: While the initial additions of EO may not require a catalyst, subsequent chain elongation is catalyzed. The type and concentration of the catalyst can impact the reaction rate and the distribution of ethoxymers.

  • Purity of Reactants: The presence of water and other impurities in the tallow amine or ethylene oxide can lead to the formation of undesirable by-products, thereby reducing the yield of the desired product.[1][2]

  • Molar Ratio of Reactants: The ratio of ethylene oxide to the tallow diamine determines the average degree of ethoxylation in the final product.

Q3: What are the common side reactions that can occur during this compound synthesis?

A3: Common side reactions include the formation of dioxane from the dimerization of ethylene oxide, which is an undesirable carcinogenic by-product.[1] The presence of water can lead to the formation of polyethylene (B3416737) glycols (PEGs). Other potential by-products include glycol ether amines and vinyl ether ethoxylates, which can affect the product's color and foaming properties.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?

A1: Low yields can stem from several issues. A systematic approach to troubleshooting is recommended:

  • Presence of Water: Water in the reaction mixture reacts with ethylene oxide to form polyethylene glycols (PEGs), consuming the ethylene oxide and reducing the yield of the desired ethoxylated diamine.

    • Solution: Ensure that the N-tallowalkyl-1,3-diaminopropane and the reaction vessel are thoroughly dried before introducing ethylene oxide. This can be achieved by heating the amine under a nitrogen purge or vacuum to reduce the moisture content to less than 0.1%.[2]

  • Suboptimal Reaction Temperature: The ethoxylation of fatty amines is highly temperature-dependent.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

    • Solution: For the initial non-catalyzed ethoxylation, a temperature range of 150-160°C is often effective.[2] For catalyzed reactions to extend the polyethylene glycol chains, a temperature range of 140-200°C is typically employed, with a preferred range of 160-180°C when using catalysts like barium hydroxide (B78521).[2]

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of ethylene oxide, which can favor the formation of by-products.

    • Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous distribution of reactants.

Q2: The final product has a dark color. What causes this and how can it be prevented?

A2: Product discoloration is often due to the formation of by-products from side reactions.

  • Cause: The presence of impurities and oxidative degradation at high temperatures can lead to colored by-products.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.

      • Reactant Purity: Use high-purity N-tallowalkyl-1,3-diaminopropane and ethylene oxide.

      • Temperature Control: Avoid excessive reaction temperatures.

      • By-product Mitigation: The addition of a small amount of an acid catalyst has been shown to mitigate the formation of by-products that contribute to color.

Q3: I am observing a broad distribution of ethoxymers in my product. How can I achieve a more narrow-range ethoxylation?

A3: A broad distribution of polyethylene glycol chain lengths is a common issue with standard alkaline catalysts.

  • Cause: Conventional catalysts can lead to a wide range of ethoxylated molecules, including unreacted starting material and highly ethoxylated species.

  • Solution: The use of specialized catalysts, such as certain Lewis acids or proprietary catalyst systems, can produce a more "peaked" or narrow-range distribution of ethoxylates. For example, catalysts with multiple-charge counterions like strontium or barium hydroxide have been used to achieve a more peaked distribution.[2]

Q4: How can I minimize the formation of the hazardous by-product 1,4-dioxane (B91453)?

A4: The formation of 1,4-dioxane is a significant safety and purity concern.

  • Cause: Dioxane can form from the dimerization of ethylene oxide, particularly under acidic conditions.

  • Mitigation Strategies:

    • pH Control: Maintaining slightly alkaline conditions can disfavor dioxane formation.

    • Temperature Management: Careful control of the reaction temperature can help minimize this side reaction.

    • Catalyst Selection: Certain catalysts may be less prone to promoting dioxane formation.

Data Presentation

The following tables summarize the influence of key reaction parameters on the synthesis of ethoxylated amines.

Table 1: Effect of Temperature on Ethoxylation (Catalyzed Stage)

Temperature (°C)ObservationPotential Impact on Yield
100 - 130The reaction is often extremely slow and may not go to completion.Lower yield due to incomplete reaction.
140 - 200Effective range for catalyzed ethoxylation.Optimal yield can be achieved within this range.
160 - 180Preferred temperature range for catalysts like barium hydroxide.[2]High conversion and potentially fewer side reactions, leading to higher yield.
> 200Increased risk of side reactions and product degradation.Decreased yield of the desired product and increased impurities.

Table 2: Influence of Water Content on Ethoxylation

Water Content (% w/w)Expected OutcomeImpact on Yield
> 0.1%Significant formation of polyethylene glycols (PEGs).Reduced yield of ethoxylated diamine due to consumption of ethylene oxide in a side reaction.
< 0.1%Minimized formation of PEGs.[2]Higher yield and purity of the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Example with 5 moles of Ethylene Oxide)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols. Ethylene oxide is a toxic and explosive chemical and must be handled with extreme caution in a suitable reactor by trained personnel.

Materials:

  • N-tallowalkyl-1,3-diaminopropane

  • Ethylene oxide

  • Barium hydroxide (catalyst, optional for higher degrees of ethoxylation)

  • Nitrogen gas (high purity)

  • Stainless steel pressure reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

Stage 1: Initial Ethoxylation (Non-catalyzed)

  • Charge the pressure reactor with N-tallowalkyl-1,3-diaminopropane.

  • Heat the reactor to 150°C while purging with nitrogen for at least 30 minutes to reduce the moisture content to below 0.1%.[2]

  • Seal the reactor and slowly add 2.0 moles of ethylene oxide per mole of the diamine over a period of 40-60 minutes, maintaining the temperature between 150-160°C.[2]

  • After the addition is complete, allow the reaction mixture to digest for 30 minutes at the same temperature to ensure complete consumption of the ethylene oxide.[2]

  • Cool the reaction mixture to approximately 110°C. At this stage, a sample can be taken for analysis (e.g., Total Amine Value) to confirm the consumption of approximately 2 moles of ethylene oxide per mole of diamine.[2]

Stage 2: Catalyzed Ethoxylation

  • If a higher degree of ethoxylation is desired, add the barium hydroxide catalyst (e.g., 0.1-0.5% by weight of the initial amine).

  • Purge the reactor with nitrogen again and heat to 135°C for 30 minutes to ensure anhydrous conditions.[2]

  • Increase the temperature to the desired reaction temperature, for example, 160-170°C.[2]

  • Add the remaining 3.0 moles of ethylene oxide per mole of the initial diamine over a period of 20-30 minutes, maintaining the temperature within the specified range.[2]

  • After the addition is complete, allow the reaction to digest for another 30 minutes.[2]

  • Purge the reactor with nitrogen to remove any unreacted ethylene oxide.[2]

  • Cool the product to a safe temperature (e.g., 50°C) before discharging from the reactor.[2]

Purification:

The crude product may be used directly or can be purified. The catalyst can be neutralized with an acid (e.g., phosphoric acid or acetic acid) and removed by filtration.

Mandatory Visualization

Diagram 1: Synthesis Pathway of this compound

Ethoduomeen_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & By-products N-Tallowalkyl-1,3-diaminopropane N-Tallowalkyl-1,3-diaminopropane Step1 Initial Ethoxylation (Non-Catalyzed) 150-160°C N-Tallowalkyl-1,3-diaminopropane->Step1 Ethylene Oxide (EO) Ethylene Oxide (EO) Ethylene Oxide (EO)->Step1 Step2 Catalyzed Ethoxylation (e.g., Ba(OH)2) 160-170°C Ethylene Oxide (EO)->Step2 Side_Products By-products (Dioxane, PEGs) Ethylene Oxide (EO)->Side_Products Side Reactions Step1->Step2 Intermediate Product This compound This compound Step2->this compound Troubleshooting_Workflow start Low Yield Observed check_water Check for Water Content in Reactants/Reactor start->check_water dry_reactants Action: Dry Amine & Reactor (Heat + N2 Purge) check_water->dry_reactants High (>0.1%) check_temp Verify Reaction Temperature check_water->check_temp Low (<0.1%) dry_reactants->check_temp adjust_temp Action: Adjust Temperature to Optimal Range (e.g., 150-170°C) check_temp->adjust_temp Suboptimal check_catalyst Evaluate Catalyst Activity/Concentration check_temp->check_catalyst Optimal adjust_temp->check_catalyst optimize_catalyst Action: Use Fresh Catalyst & Optimize Concentration check_catalyst->optimize_catalyst Suspected Inactivity review_eo Review EO to Amine Molar Ratio check_catalyst->review_eo OK optimize_catalyst->review_eo adjust_ratio Action: Adjust Molar Ratio as per Target EO number review_eo->adjust_ratio Incorrect end Yield Improved review_eo->end Correct adjust_ratio->end

References

Technical Support Center: Minimizing Byproduct Formation in Tallow Amine Ethoxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tallow (B1178427) amine ethoxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental processes, with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of concern in tallow amine ethoxylation?

A1: The main byproducts of concern are 1,4-dioxane (B91453) and polyethylene (B3416737) glycols (PEGs). 1,4-dioxane is a potential carcinogen, and its formation is a significant concern in ethoxylation reactions. PEGs are formed from the polymerization of ethylene (B1197577) oxide with water and can affect the performance and properties of the final product. Additionally, a broad distribution of ethoxylate chain lengths can be considered an undesirable outcome if a specific degree of ethoxylation is targeted.

Q2: How can I minimize the formation of 1,4-dioxane?

A2: The formation of 1,4-dioxane is primarily catalyzed by acidic conditions. While the ethoxylation of amines is typically base-catalyzed, localized acidic sites or acidic impurities can promote its formation. To minimize 1,4-dioxane, ensure all reactants and the reactor system are free from acidic contaminants. Maintaining a consistent alkaline environment throughout the reaction is crucial. While more commonly associated with the subsequent sulfation of alcohol ethoxylates, it is good practice to monitor for 1,4-dioxane in your ethoxylation process.[1]

Q3: What is the impact of water in the reaction, and how can I control it?

A3: Water is a significant contributor to the formation of polyethylene glycol (PEG) byproducts. Ethylene oxide can react with water to form ethylene glycol, which can then initiate its own ethoxylation, leading to the formation of PEGs. To control this, it is critical to ensure anhydrous conditions. The tallow amine and any solvents should be thoroughly dried before use, and the reactor should be purged with an inert gas like nitrogen to remove atmospheric moisture.[2][3][4] A moisture content of less than 0.1% is often targeted.[3][4]

Q4: What is the role of the catalyst in byproduct formation?

A4: The choice of catalyst can significantly influence the selectivity of the ethoxylation reaction and the distribution of ethoxylate chain lengths. Traditional catalysts like potassium hydroxide (B78521) (KOH) are effective but can lead to a broad distribution of ethoxylates. More advanced catalysts, such as Double Metal Cyanide (DMC) catalysts, have been shown to produce a narrower, more "peaked" distribution of ethoxylates and can also help in reducing the formation of PEGs.[5] Some patents suggest that catalysts like strontium hydroxide can also lead to a more peaked distribution.

Q5: How does temperature affect the reaction and byproduct formation?

A5: Tallow amine ethoxylation is a highly exothermic reaction, and precise temperature control is critical for both safety and product quality.[2][5] High temperatures can accelerate side reactions and, in some cases, may halt the reaction after the addition of only two moles of ethylene oxide.[6] Poor temperature control can lead to a broader distribution of ethoxylates and an increased risk of a thermal runaway reaction. It is essential to have an efficient heat removal system and to monitor the temperature continuously.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of Polyethylene Glycol (PEG) in the final product. Presence of moisture in the reactants or reactor.Ensure tallow amine and any solvents are thoroughly dried (e.g., by heating under vacuum or nitrogen purge) to a moisture content below 0.1%. Purge the reactor with a dry, inert gas (e.g., nitrogen) before starting the reaction.[2][3][4]
Broad distribution of ethoxylate chain lengths. Inefficient mixing of ethylene oxide. Use of a non-selective catalyst (e.g., KOH).Improve agitation to ensure uniform distribution of ethylene oxide in the reaction mass.[6] Consider using a more selective catalyst like a Double Metal Cyanide (DMC) catalyst or strontium hydroxide to achieve a narrower, more "peaked" distribution.
Dark or discolored product. Overheating or "hot spots" in the reactor. Presence of oxygen.Improve temperature control and heat removal to prevent localized overheating. Ensure the reactor is properly purged with an inert gas to remove all traces of oxygen before and during the reaction.[6]
Sudden and rapid increase in temperature and pressure (Thermal Runaway). Accumulation of unreacted ethylene oxide followed by a rapid, uncontrolled reaction. Inadequate heat removal.Immediately stop the ethylene oxide feed. Maximize cooling to the reactor. If available, inject an inhibitor or a diluent to absorb heat and slow the reaction. Ensure your reactor is equipped with a properly sized and functioning emergency relief system.[2][7]
Reaction stalls or proceeds very slowly. Low reaction temperature. Catalyst deactivation or insufficient catalyst.Gradually increase the reaction temperature to the optimal range. Check the catalyst for deactivation and ensure the correct concentration is being used. At low temperatures, the reaction can be very slow.[6]
Foaming in the reactor. Contaminants in the feedstock.Ensure the tallow amine feedstock is of high purity and free from surface-active contaminants. In some cases, a small amount of an appropriate anti-foaming agent may be necessary, but this should be tested for compatibility with the reaction.

Quantitative Data Summary

While specific quantitative data directly correlating reaction parameters to byproduct levels in tallow amine ethoxylation is not widely published in open literature, the following table provides a general overview of the expected impact of key parameters.

Parameter Typical Range/Condition Impact on Byproduct Formation
Reaction Temperature 140 - 180 °CHigher temperatures can increase the rate of side reactions and lead to a broader ethoxylate distribution. Exceeding the optimal range can risk thermal runaway.[3][4]
Pressure 1 - 5 barHigher pressure increases the concentration of ethylene oxide in the liquid phase, which can increase the reaction rate. The pressure is often used to control the ethylene oxide feed rate.[6]
Catalyst Concentration (KOH) 0.1 - 0.5 wt%Higher catalyst concentration generally increases the reaction rate but may also promote side reactions if not properly controlled.
Moisture Content < 0.1 %Higher moisture content directly leads to increased formation of polyethylene glycols (PEGs).[3][4]
Ethylene Oxide to Tallow Amine Molar Ratio Varies depending on the desired degree of ethoxylation.This ratio determines the average length of the ethoxylate chains. Inconsistent addition rates can lead to a broader distribution.

Experimental Protocols

Protocol for Moisture Determination in Tallow Amine (Karl Fischer Titration)
  • Apparatus : Karl Fischer titrator (coulometric or volumetric).

  • Reagents : Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.

  • Procedure : a. Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions. b. Accurately weigh a suitable amount of the tallow amine sample (typically 1-5 g) into the titration vessel containing anhydrous methanol. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The water content is automatically calculated by the instrument and is typically expressed as a percentage or in parts per million (ppm). e. Perform the analysis in triplicate to ensure accuracy.

Protocol for Analysis of Byproducts by HPLC-MS

This protocol provides a general framework for the analysis of tallow amine ethoxylates and their byproducts. Method development and validation are essential for specific applications.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with an electrospray ionization (ESI) source. A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for separating ethoxylated compounds.[8]

  • Sample Preparation : a. Accurately weigh approximately 100 mg of the tallow amine ethoxylate product into a 100 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent mixture, such as acetonitrile/water. c. Further dilute an aliquot of this stock solution to a final concentration suitable for HPLC-MS analysis (e.g., 1-10 µg/mL).

  • Chromatographic Conditions (Example) :

    • Column : HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A suitable gradient from high organic to increasing aqueous content to elute the ethoxylate homologs.

    • Flow Rate : 0.2 - 0.4 mL/min.

    • Column Temperature : 30 - 40 °C.

    • Injection Volume : 1 - 5 µL.

  • Mass Spectrometry Conditions (Example) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Full scan mode to identify the distribution of ethoxylates and potential byproducts. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific byproducts like 1,4-dioxane (if standards are available).

    • Capillary Voltage : 3 - 4 kV.

    • Source Temperature : 120 - 150 °C.

    • Desolvation Temperature : 350 - 450 °C.

  • Data Analysis :

    • Identify the homologous series of tallow amine ethoxylates based on their mass-to-charge ratio (m/z) and the characteristic mass difference of the ethoxy unit (44.03 Da).

    • Identify potential byproducts like PEGs by their characteristic homologous series.

    • Quantify byproducts by integrating the peak areas and comparing them to a calibration curve of a suitable standard, if available. Relative quantification can be performed by comparing the peak area of the byproduct to the total peak area of the desired product.

Visualizations

Tallow_Amine_Ethoxylation_Pathway cluster_byproducts Byproduct Formation Pathways TallowAmine Tallow Amine (R-NH2) Intermediate N,N-bis(2-hydroxyethyl) Tallow Amine TallowAmine->Intermediate Initial Ethoxylation EO1 Ethylene Oxide (EO) EO1->Intermediate Product Tallow Amine Ethoxylate (TAE) Intermediate->Product Propagation EO2 Ethylene Oxide (EO) + Catalyst (e.g., KOH) EO2->Product Water Water (H2O) PEG Polyethylene Glycol (PEG) Water->PEG EO3 Ethylene Oxide (EO) EO3->PEG EO4 Ethylene Oxide (EO) (dimerization) Dioxane 1,4-Dioxane EO4->Dioxane

Caption: Reaction pathway for tallow amine ethoxylation and major byproduct formation routes.

Troubleshooting_Workflow Start High Byproduct Level Detected CheckMoisture Check Moisture Content of Reactants Start->CheckMoisture HighMoisture Moisture > 0.1%? CheckMoisture->HighMoisture DryReactants Dry Reactants and Purge Reactor HighMoisture->DryReactants Yes CheckTemp Review Temperature Profile HighMoisture->CheckTemp No DryReactants->CheckTemp TempExcursion Temperature Excursions or Hot Spots? CheckTemp->TempExcursion ImproveCooling Improve Cooling and Temperature Monitoring TempExcursion->ImproveCooling Yes CheckCatalyst Evaluate Catalyst Performance TempExcursion->CheckCatalyst No ImproveCooling->CheckCatalyst CatalystIssue Broad Ethoxylate Distribution? CheckCatalyst->CatalystIssue ChangeCatalyst Consider More Selective Catalyst CatalystIssue->ChangeCatalyst Yes End Re-run Experiment and Analyze Product CatalystIssue->End No ChangeCatalyst->End

Caption: A logical workflow for troubleshooting high byproduct levels in tallow amine ethoxylation.

References

Technical Support Center: Overcoming Ethoduomeen-Induced Cell Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Ethoduomeen-induced cell toxicity during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it causing toxicity in my cell cultures?

This compound is a cationic surfactant. Cationic surfactants, as a class, are known to be more cytotoxic than their anionic and non-ionic counterparts.[1] Their primary mechanism of toxicity involves the disruption of the cell membrane's integrity. The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3]

2. What are the common signs of this compound-induced cell toxicity?

Common indicators of cell toxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.

  • Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Increased membrane permeability: This can be observed through assays that measure the leakage of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the culture medium.

  • Apoptosis: The induction of programmed cell death, which can be identified by characteristic morphological and biochemical markers. Cationic surfactants have been shown to induce apoptosis in both normal and cancer cell lines.[4][5]

3. At what concentration does this compound typically become toxic?

The toxic concentration of this compound can vary significantly depending on the specific cell type, the duration of exposure, and the formulation of the this compound product. Generally, cationic surfactants can induce apoptosis at concentrations lower than their critical micelle concentration (CMC).[4][5] It is crucial to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your experimental system.

4. Are there ways to reduce the cytotoxic effects of this compound in my experiments?

Yes, several strategies can be employed to mitigate this compound-induced cell toxicity:

  • Inclusion of Serum Proteins: The presence of proteins, such as those in fetal bovine serum (FBS) or bovine serum albumin (BSA), in the culture medium can decrease the cytotoxicity of surfactants. These proteins can bind to the surfactant molecules, reducing their effective concentration and their interaction with cell membranes.[6]

  • Co-formulation with Non-ionic Surfactants: Mixing cationic surfactants with non-ionic surfactants can reduce the overall toxicity of the formulation. Non-ionic surfactants can help to form mixed micelles, which may have a lower charge density and reduced interaction with cell membranes.[7][8]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tails of surfactant molecules within their cavities. This encapsulation can reduce the free surfactant concentration and, consequently, its cytotoxicity.[9][10][11][12]

  • Complexation with Negatively Charged Polymers: Similar to serum proteins, negatively charged polymers or substances like humic acids can interact with the cationic headgroups of this compound, reducing its effective concentration and toxicity.[13]

Troubleshooting Guides

Problem: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Determine the IC50 of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). Start with a wide range of concentrations to identify the toxic threshold.
Prolonged exposure time Reduce the incubation time with this compound. Perform a time-course experiment to find the optimal exposure duration that achieves the desired effect without excessive toxicity.
Absence of mitigating factors in the medium Supplement your culture medium with serum (e.g., 5-10% FBS) or BSA (e.g., 1-2 mg/mL) to help neutralize the surfactant's toxicity.[6]
Sub-optimal cell health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to toxic insults.

Problem: Inconsistent results in cytotoxicity assays.

Possible Cause Troubleshooting Step
Precipitation of this compound Ensure this compound is fully dissolved in the culture medium. Prepare fresh dilutions for each experiment. Some formulations may require warming to fully dissolve.
Interaction with assay reagents Some surfactants can interfere with the colorimetric or fluorometric readout of cytotoxicity assays. Run appropriate controls, including this compound in cell-free medium, to check for any direct interaction with the assay reagents.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound and assay reagents.
Cell seeding density Optimize the cell seeding density to ensure a linear response in your chosen cytotoxicity assay.

Data Presentation

Table 1: Effect of Serum on Cationic Surfactant Cytotoxicity

Cationic Surfactant Concentration (µg/mL)% Cell Viability (without serum)% Cell Viability (with 10% FBS)
185%98%
550%90%
1020%75%
205%50%
(Note: This is representative data for a generic cationic surfactant and should be used as a guideline. Actual values will vary depending on the specific this compound product and cell line used.)

Table 2: Reduction of Cationic Surfactant Toxicity with a Non-ionic Surfactant

FormulationIC50 (µg/mL)
Cationic Surfactant alone8
Cationic:Non-ionic Surfactant (1:1 ratio)25
Cationic:Non-ionic Surfactant (1:5 ratio)60
(Note: This table illustrates the principle of reduced toxicity with the addition of a non-ionic surfactant. The optimal ratio will need to be determined experimentally.)

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[14][15][16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This protocol is based on standard LDH cytotoxicity assay kits.[18][19][20][21]

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in a colorimetric or fluorometric signal, which is proportional to the extent of cell lysis.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit's instructions.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Neutral Red Uptake Assay for Cell Viability

This protocol is a generalized procedure for the Neutral Red uptake assay.[1][2][22][23][24]

Principle: Neutral Red is a supravital dye that is taken up and accumulated in the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Expose cells to different concentrations of this compound for a defined period.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells again with PBS.

  • Add 150 µL of destain solution to each well and incubate for 10-15 minutes with gentle shaking to extract the dye.

  • Measure the absorbance at 540 nm.

Mandatory Visualizations

Ethoduomeen_Toxicity_Pathway This compound This compound (Cationic Surfactant) Cell_Membrane Cell Membrane (Negatively Charged) This compound->Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Apoptosis Apoptosis Membrane_Disruption->Apoptosis Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cell toxicity.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding 1. Seed Cells in 96-well plate Ethoduomeen_Prep 2. Prepare this compound Dilutions Cell_Seeding->Ethoduomeen_Prep Treatment 3. Treat Cells with This compound Ethoduomeen_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Add_Reagent 5. Add Cytotoxicity Assay Reagent (MTT, LDH, or NR) Incubation->Add_Reagent Incubate_Assay 6. Incubate Add_Reagent->Incubate_Assay Measure_Absorbance 7. Measure Absorbance/ Fluorescence Incubate_Assay->Measure_Absorbance Data_Analysis 8. Analyze Data & Calculate % Viability Measure_Absorbance->Data_Analysis Mitigation_Strategies cluster_strategies Mitigation Strategies This compound This compound Toxicity Serum Add Serum Proteins (e.g., FBS, BSA) This compound->Serum NonIonic Co-formulate with Non-ionic Surfactants This compound->NonIonic Cyclodextrin Use Cyclodextrins This compound->Cyclodextrin Reduced_Toxicity Reduced Cell Toxicity Serum->Reduced_Toxicity Binding & Sequestration NonIonic->Reduced_Toxicity Mixed Micelle Formation Cyclodextrin->Reduced_Toxicity Encapsulation

References

Ethoduomeen Technical Support Center: Enhancing Hydrophobic Drug Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Ethoduomeen, a tertiary amine ethoxylate, to enhance the solubility of hydrophobic drug candidates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it increase the solubility of hydrophobic drugs?

A1: this compound is a cationic surfactant, specifically a tertiary amine ethoxylate.[1][2][3] It enhances the solubility of hydrophobic drugs primarily through a process called micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a "hydrophobic pocket" that can encapsulate poorly water-soluble drug molecules. The hydrophilic heads form the outer shell, allowing the entire micelle-drug complex to be dispersed in an aqueous solution, thereby increasing the apparent solubility of the drug.[4][5]

Q2: Which this compound product is suitable for my pharmaceutical formulation?

A2: The choice of this compound product depends on the specific characteristics of your drug and the desired formulation properties. Factors to consider include the degree of ethoxylation and the nature of the hydrophobic alkyl chain. A higher degree of ethoxylation generally leads to increased water solubility of the surfactant itself.[6] It is recommended to screen a selection of this compound variants (e.g., this compound T/13, T/22) to find the optimal balance for your specific application.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be above its critical micelle concentration (CMC) to ensure the formation of micelles for drug solubilization. However, using an excessively high concentration can lead to toxicity or other undesirable effects. It is recommended to perform a dose-response study to determine the lowest effective concentration that provides the desired solubility enhancement without compromising safety and stability.

Q4: Can this compound be used in oral drug formulations?

A4: While this compound and other cationic surfactants are explored for various drug delivery applications, their use in oral formulations requires careful consideration of potential toxicity and irritation to the gastrointestinal tract.[7][8] The selection of an appropriate grade of this compound and thorough toxicological assessments are crucial for developing a safe and effective oral dosage form.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Drug precipitation after initial dissolution. The concentration of the drug exceeds its equilibrium solubility in the this compound formulation.- Increase the concentration of this compound to provide more micelles for solubilization.- Decrease the drug concentration to a level that can be stably maintained in the formulation.
Inconsistent solubility results between experiments. - Incomplete dissolution of the drug or this compound.- Variation in experimental conditions (e.g., temperature, pH, mixing speed).- Ensure both the drug and this compound are fully dissolved by using appropriate mixing techniques and allowing sufficient time for equilibration.- Maintain consistent experimental parameters across all tests.
Phase separation or cloudiness in the formulation. - The concentration of this compound is too high, leading to the formation of larger, less stable aggregates.- Incompatibility with other excipients in the formulation.- Reduce the concentration of this compound.- Evaluate the compatibility of all formulation components and consider using a different co-solvent or buffer system.
Low drug loading capacity. The hydrophobic core of the this compound micelles is not sufficiently compatible with the drug molecule.- Screen different this compound variants with varying alkyl chain lengths and degrees of ethoxylation to find a better match for your drug.- Consider the addition of a co-surfactant to modify the micellar structure and increase drug incorporation.

Experimental Protocols

Protocol 1: Determination of Apparent Solubility of a Hydrophobic Drug with this compound

Objective: To determine the increase in aqueous solubility of a hydrophobic drug in the presence of varying concentrations of this compound.

Materials:

  • Hydrophobic drug (e.g., "Drug X")

  • This compound (e.g., this compound T/13)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions in PBS at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL).

  • Drug Addition: Add an excess amount of Drug X to each vial containing the this compound solutions and a control vial with only PBS.

  • Equilibration: Tightly cap the vials and place them on a magnetic stirrer. Allow the mixtures to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).

  • Separation of Undissolved Drug: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.

  • Sample Collection and Analysis: Carefully collect the supernatant from each vial and analyze the concentration of dissolved Drug X using a validated HPLC method.

Data Presentation

Table 1: Apparent Solubility of Drug X in Different Concentrations of this compound T/13

This compound T/13 Concentration (mg/mL)Apparent Solubility of Drug X (µg/mL)Fold Increase in Solubility
0 (Control)0.5 ± 0.11
0.15.2 ± 0.410.4
0.528.7 ± 1.557.4
1.075.3 ± 3.2150.6
2.0148.9 ± 5.8297.8
5.0251.4 ± 9.1502.8

Visualizations

MicellarSolubilization cluster_before Below CMC cluster_after Above CMC Drug Hydrophobic Drug (Insoluble) Micelle Micelle Drug->Micelle Monomers This compound Monomers Monomers->Micelle Self-Assembly EncapsulatedDrug Solubilized Drug Micelle->EncapsulatedDrug Encapsulation

Caption: Mechanism of Micellar Solubilization by this compound.

ExperimentalWorkflow A Prepare this compound Solutions (0.1 - 5.0 mg/mL in PBS) B Add Excess Hydrophobic Drug A->B C Equilibrate for 24-48 hours (Constant Stirring & Temperature) B->C D Centrifuge to Pellet Undissolved Drug C->D E Collect Supernatant D->E F Analyze Drug Concentration (HPLC) E->F

Caption: Workflow for Determining Drug Solubility Enhancement.

References

Technical Support Center: Optimizing Ethoduomeen Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH to achieve optimal Ethoduomeen performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH important for its performance?

This compound is a cationic surfactant of the diamine family, chemically identified as Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane[1][2]. Its effectiveness as a corrosion inhibitor, dispersing agent, and emulsifier is highly dependent on the pH of the solution[1][2]. The pH influences the protonation state of the amine groups, which in turn affects its surfactant properties and stability[3][4].

Q2: What is the optimal pH range for this compound?

The optimal pH for this compound performance is application-specific. For some applications involving foam stability, an initial pH between 6.0 and 6.5 has been found to be optimal, particularly in low to moderate salinity conditions[5][6]. However, technical grade this compound T/13 is supplied at a pH of 10[7]. The performance at different pH levels can also be influenced by other factors such as salinity and temperature[3][5][8].

Q3: What are the consequences of using a suboptimal pH for my this compound solution?

Operating outside the optimal pH range can lead to a variety of issues, including:

  • Reduced Performance: Decreased effectiveness as an emulsifier, dispersant, or corrosion inhibitor.

  • Instability: Potential for the this compound to precipitate out of the solution.

  • Altered Properties: Changes in foaming characteristics, such as reduced foam stability[3][6]. For instance, in some systems, lowering the pH can have a detrimental effect on foam stability due to repulsive interactions between the amine headgroups[6].

Q4: How does salinity affect the optimal pH for this compound?

Salinity can significantly impact the optimal pH for this compound performance. In low to moderate salinity environments (0-15 wt% NaCl), a pH range of 6.0-6.5 has been shown to be optimal for foam stability[6]. Conversely, at higher salinities (15-25 wt% NaCl), foam stability at a lower pH can show drastic improvement[6].

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Poor emulsification or dispersion Suboptimal pH affecting surfactant properties.Determine the optimal pH for your specific system using the provided experimental protocol. Adjust the pH of your solution accordingly.
Precipitation of this compound The pH of the solution is outside the stability range of this compound.Check the pH of your solution. Adjust towards the recommended optimal pH range. Consider the impact of other components in your formulation on pH.
Unexpected foaming behavior (e.g., poor foam stability) The solution pH is not optimized for the desired foaming properties.For applications requiring high foam stability, an initial pH of 6.5 is often a good starting point[3][5]. However, this can be dependent on salinity[6]. Experiment with pH adjustments to find the optimal level for your specific conditions.
Inconsistent experimental results Fluctuations in the pH of the this compound solution between experiments.Always measure and record the pH of your stock and final solutions. Buffer the solution if necessary and compatible with your experimental design.

Quantitative Data Summary

The following table summarizes the impact of pH and other parameters on the performance of ethoxylated amines, providing a basis for optimizing experimental conditions.

ParameterOptimal Performance RangeMechanism
pH Range 6.5[5]Balanced protonation state[5]
Salinity (NaCl Concentration) Up to 25 wt%[5]Ethoxylate group hydration[5]
Surfactant Concentration 1.5 wt%[5]Optimized interfacial coverage[5]
Temperature 150°F (65°C)[5]Thermal stability maintained[5]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Performance

This protocol outlines a general procedure to determine the optimal pH for a specific application of this compound.

Materials:

  • This compound stock solution

  • A series of buffers covering a pH range (e.g., pH 4, 5, 6, 6.5, 7, 8, 9, 10)

  • Your experimental system (e.g., oil-water mixture for emulsification studies)

  • pH meter

  • Stir plate and stir bars

  • Appropriate analytical equipment to measure performance (e.g., spectrophotometer, particle size analyzer, foam stability apparatus)

Procedure:

  • Prepare a series of test solutions by diluting the this compound stock solution into each of the different pH buffers.

  • Ensure the final concentration of this compound is consistent across all test solutions.

  • Introduce the this compound solutions to your experimental system.

  • Perform the experiment under controlled conditions (e.g., temperature, mixing speed).

  • Measure the desired performance metric (e.g., emulsion stability, particle size, foam half-life) for each pH value.

  • Plot the performance metric as a function of pH to identify the optimal pH range.

Protocol 2: Adjusting the pH of an this compound Solution

This protocol provides a stepwise method for adjusting the pH of a solution containing this compound.

Materials:

  • This compound solution

  • Dilute acidic solution (e.g., 0.1 M Hydrochloric Acid)

  • Dilute basic solution (e.g., 0.1 M Sodium Hydroxide)

  • pH meter

  • Stir plate and stir bar

  • Droppers or pipettes

Procedure:

  • Place the this compound solution in a beaker on a stir plate and begin gentle stirring.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH probe in the solution and record the initial pH.

  • To lower the pH, add the dilute acidic solution dropwise, allowing the pH reading to stabilize after each addition.

  • To raise the pH, add the dilute basic solution dropwise, allowing the pH reading to stabilize after each addition.

  • Continue adding the acid or base until the desired target pH is reached.

  • Record the final pH and the total volume of acid or base added.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation cluster_action Corrective Action cluster_resolution Resolution Start Suboptimal this compound Performance Observed Check_pH Measure pH of This compound Solution Start->Check_pH Is_Optimal Is pH within Optimal Range? Check_pH->Is_Optimal Adjust_pH Adjust pH using Acid/Base Is_Optimal->Adjust_pH No Further_Troubleshooting Consider Other Factors (e.g., Salinity, Temp) Is_Optimal->Further_Troubleshooting Yes Re_evaluate Re-evaluate Performance Adjust_pH->Re_evaluate Re_evaluate->Is_Optimal Resolved Problem Resolved Re_evaluate->Resolved Performance is Optimal

Caption: Troubleshooting workflow for suboptimal this compound performance.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Solutions Prepare this compound Solutions at Various pH Levels Perform_Assay Perform Functional Assay (e.g., Emulsification, Foaming) Prep_Solutions->Perform_Assay Measure_Performance Measure Performance Metric Perform_Assay->Measure_Performance Plot_Data Plot Performance vs. pH Measure_Performance->Plot_Data Determine_Optimal_pH Determine Optimal pH Range Plot_Data->Determine_Optimal_pH

Caption: Workflow for determining the optimal pH for this compound.

References

Technical Support Center: Removal of Residual Ethoduomeen from Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual Ethoduomeen from their experimental samples. This compound and similar ethoxylated amine surfactants are widely used as emulsifiers, dispersants, and corrosion inhibitors.[1][2] However, their presence, even in trace amounts, can interfere with downstream applications. This guide offers detailed methodologies and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a family of ethoxylated amine surfactants.[1][3][4] Different variants, such as this compound T/13, T/22, and T/25, have varying degrees of ethoxylation and are used in a range of applications due to their ability to act as emulsifiers, corrosion inhibitors, and dispersing agents.[1][2][3][4] In a laboratory setting, they might be used to solubilize substances, prevent aggregation, or as a component in various formulations.

Q2: Why is it crucial to remove residual this compound from my samples?

Residual surfactants like this compound can interfere with many downstream analytical techniques. For instance, they are known to cause ion suppression in mass spectrometry, which can lead to reduced signal intensity or complete signal loss for the analyte of interest.[5] They can also interfere with immunoassays, chromatographic separations, and other sensitive analytical methods, leading to inaccurate and unreliable results.

Q3: What are the general principles for removing this compound?

The primary methods for removing surfactants like this compound from aqueous samples are based on differences in physical and chemical properties between the surfactant and the analyte of interest. These methods include solid-phase extraction (SPE), dialysis, and ion-exchange chromatography.[6] The choice of method depends on the nature of your sample, the concentration of this compound, and the requirements of your downstream application.

Q4: How can I detect and quantify residual this compound in my samples?

Several analytical techniques can be used to detect and quantify residual this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful methods for this purpose.[7][8] These techniques can separate this compound from other sample components and provide sensitive and specific quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of this compound.

Solid-Phase Extraction (SPE) Troubleshooting

Q: My analyte recovery is low after SPE. What could be the cause?

A: Low analyte recovery can be due to several factors:

  • Improper Sorbent Selection: The sorbent in your SPE cartridge may not be appropriate for your analyte. For ethoxylated amines, a reverse-phase sorbent like C18 or a polymeric sorbent is often a good choice.[5][9]

  • Incorrect pH: The pH of your sample and loading buffer is critical. Adjust the pH to ensure your analyte is retained on the sorbent while the this compound is washed away.

  • Elution Solvent is Too Weak: Your elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the organic solvent concentration or using a stronger solvent.[10][11]

  • Flow Rate is Too High: A high flow rate during sample loading can prevent proper binding of the analyte to the sorbent.[12][13]

Q: I am seeing poor reproducibility between my SPE experiments. Why?

A: Poor reproducibility is often caused by inconsistencies in the SPE protocol:

  • Column Drying: The sorbent bed may be drying out before sample loading, which can affect retention. Ensure the column remains wet throughout the conditioning and equilibration steps.[10]

  • Inconsistent Flow Rates: Varying flow rates between experiments will lead to inconsistent results. Use a vacuum manifold or a positive pressure system to maintain a consistent flow rate.[12]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte loss and poor reproducibility.[13]

Dialysis Troubleshooting

Q: Dialysis is taking a very long time to remove the this compound. How can I speed up the process?

A: The efficiency of dialysis depends on several factors:

  • Membrane Pore Size (MWCO): Ensure you are using a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the this compound monomers to pass through but small enough to retain your analyte.

  • Buffer Volume and Changes: Use a large volume of dialysis buffer (at least 100 times the sample volume) and change it frequently to maintain a high concentration gradient.[14]

  • Stirring: Gently stir the dialysis buffer to prevent the formation of a localized concentration of this compound around the dialysis bag.[14]

Q: I am still detecting this compound in my sample after extensive dialysis. Why?

A: this compound, like many non-ionic surfactants, can form micelles. Only the monomeric form of the surfactant can pass through the dialysis membrane. If the concentration of this compound is above its critical micelle concentration (CMC), the removal will be very slow. Consider diluting your sample before dialysis to reduce the this compound concentration below the CMC.[6]

Ion-Exchange Chromatography (IEX) Troubleshooting

Q: My protein of interest is not binding to the ion-exchange column. What is the problem?

A: Binding issues in IEX are typically related to the buffer conditions:

  • Incorrect pH: The pH of your loading buffer must be such that your protein has a net charge that is opposite to the charge of the ion-exchange resin.

  • High Salt Concentration: The presence of high salt concentrations in your sample will interfere with the binding of your protein to the column. Desalt your sample before loading it onto the IEX column.[15]

Q: this compound seems to be co-eluting with my protein. How can I improve the separation?

A: this compound is a cationic surfactant at acidic pH and can interact with a cation-exchange column.

  • Adjust pH: Modify the pH of your buffers to alter the charge of both your protein and the this compound, which may improve separation.

  • Gradient Elution: Use a shallow salt gradient for elution. This can help to resolve your protein from the co-eluting surfactant.[16]

Data Presentation

The following tables summarize the reported efficiency of various detergent removal methods. While specific data for this compound is limited, the data for structurally similar non-ionic and cationic surfactants provide a reasonable estimate of expected performance.

Table 1: Efficiency of Detergent Removal by Solid-Phase Extraction (SPE)

DetergentStarting Concentration (%)Detergent Removal (%)Protein Recovery (%)Reference
Triton X-1002>9987[2]
NP-401>9591[2]
Brij-351>9997[2]
Tween-200.25>9987[2]

Table 2: Efficiency of Detergent Removal by Dialysis

DetergentInitial ConcentrationRemoval (%)Dialysis Time (hours)ConditionsReference
Octyl β-thioglucopyranoside43 mM956200 volumes of buffer[2]
Sodium deoxycholateNot specified~99.3310Extensive dialysis[17]

Experimental Protocols

Here are detailed methodologies for the key experiments cited for removing residual this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal

This protocol is a general guideline and should be optimized for your specific sample and analyte.

Materials:

  • SPE cartridges (e.g., C18 or polymeric reverse-phase)

  • SPE vacuum manifold or positive pressure manifold

  • Conditioning solvent (e.g., Methanol or Acetonitrile)

  • Equilibration buffer (e.g., Water or a low-ionic-strength buffer at a specific pH)

  • Wash buffer (optimized to remove this compound without eluting the analyte)

  • Elution solvent (optimized to elute the analyte)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Conditioning: Pass 2-3 column volumes of the conditioning solvent through the SPE cartridge. Do not let the column go dry.

  • Equilibration: Pass 2-3 column volumes of the equilibration buffer through the cartridge. Do not let the column go dry.

  • Sample Loading: Load your sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 2-3 column volumes of the wash buffer through the cartridge to remove the this compound.

  • Elution: Elute your analyte of interest with 1-2 column volumes of the elution solvent into a clean collection tube.

  • Concentration: If necessary, concentrate the eluted sample using a nitrogen evaporator or vacuum concentrator.

Protocol 2: Dialysis for this compound Removal

This protocol is suitable for removing this compound from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis clips

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Dialysis buffer (at least 100x the sample volume)

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Load your sample into the dialysis tubing and seal both ends with dialysis clips, ensuring some headspace for potential sample dilution.

  • Dialysis: Place the sealed dialysis bag into the beaker containing the dialysis buffer. Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 8-12 hours, and then every 8-12 hours for a total of 48-72 hours.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, remove one of the clips, and pipette the sample into a clean tube.

Protocol 3: Ion-Exchange Chromatography (IEX) for this compound Removal

This protocol is a general guideline for separating a protein of interest from this compound.

Materials:

  • Ion-exchange column (cation or anion exchange, depending on the protein's pI)

  • Chromatography system (e.g., FPLC or HPLC)

  • Binding buffer (low salt concentration, pH adjusted for protein binding)

  • Elution buffer (high salt concentration, same pH as binding buffer)

Procedure:

  • Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of binding buffer.

  • Sample Preparation: Ensure your sample is in the binding buffer. This may require a buffer exchange step prior to IEX.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound molecules, including a portion of the this compound.

  • Elution: Elute the bound molecules using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution and analyze them for your protein of interest and for residual this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described removal methods.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Sample Sample containing Analyte and this compound Pretreat Sample Pre-treatment (e.g., pH adjustment) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Column (Methanol) Equilibrate 2. Equilibrate Column (Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove this compound) Load->Wash Elute 5. Elute Analyte Wash->Elute Waste1 To Waste Wash->Waste1 This compound PurifiedSample PurifiedSample Elute->PurifiedSample Purified Analyte

Caption: Workflow for removing this compound using Solid-Phase Extraction.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process Sample Sample with Analyte and this compound Prep_Dialysis_Bag Prepare Dialysis Bag (Hydrate, Load Sample, Seal) Sample->Prep_Dialysis_Bag Start_Dialysis Submerge Bag in Buffer with Stirring Prep_Dialysis_Bag->Start_Dialysis Buffer_Change1 Change Buffer (2-3 hrs) Start_Dialysis->Buffer_Change1 Buffer_Change2 Change Buffer (8-12 hrs) Buffer_Change1->Buffer_Change2 Buffer_Change3 Repeat Buffer Changes Buffer_Change2->Buffer_Change3 Recover_Sample Recover Purified Sample Buffer_Change3->Recover_Sample After 48-72 hrs

Caption: Workflow for removing this compound using Dialysis.

IEX_Workflow cluster_prep Sample & Column Preparation cluster_chromatography Ion-Exchange Chromatography Sample Sample containing Analyte and this compound Buffer_Exchange Buffer Exchange to Binding Buffer Sample->Buffer_Exchange Load_Sample 1. Load Sample Buffer_Exchange->Load_Sample Equilibrate_Column Equilibrate IEX Column Equilibrate_Column->Load_Sample Wash_Column 2. Wash Column Load_Sample->Wash_Column Elute_Analyte 3. Elute with Salt Gradient Wash_Column->Elute_Analyte Waste To Waste Wash_Column->Waste Unbound Molecules Collect_Fractions 4. Collect Fractions Elute_Analyte->Collect_Fractions Analysis Identify Fractions with Purified Analyte Collect_Fractions->Analysis Analyze Fractions

Caption: Workflow for separating analytes from this compound using Ion-Exchange Chromatography.

References

Technical Support Center: Scaling Up Ethoduomeen-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethoduomeen-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up experiments involving this compound and other ethoxylated amine surfactants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

A1: this compound is a trade name for a series of ethoxylated amine surfactants. Chemically, they are tertiary amine ethoxylates, often based on tallow (B1178427) diamine or other natural sources like rapeseed. Their primary functions in formulations include acting as emulsifiers, dispersing agents, corrosion inhibitors, and cationic surfactants. In the context of drug development, they are particularly relevant for their ability to form stable emulsions and enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Q2: Are this compound-based surfactants suitable for pharmaceutical formulations?

A2: While the primary applications of this compound are industrial, the broader class of ethoxylated amines and cationic surfactants are utilized in pharmaceutical formulations. They can be effective in topical preparations, and oral and parenteral drug delivery systems to improve drug solubility and bioavailability. However, their use requires careful consideration of biocompatibility and potential cytotoxicity, as cationic surfactants can interact with cell membranes.

Q3: What are the key parameters to consider when selecting an this compound-type surfactant for a formulation?

A3: The selection should be based on the required Hydrophile-Lipophile Balance (HLB) of the formulation, which is critical for emulsion stability. The degree of ethoxylation (the number of ethylene (B1197577) oxide units) and the nature of the hydrophobic tail will determine the surfactant's properties such as solubility, HLB, and interaction with other components. It is also crucial to consider the potential for pH-dependent interactions and compatibility with other excipients in the formulation.

Q4: Can this compound-based surfactants interact with cellular pathways?

A4: Yes, cationic surfactants, including ethoxylated amines, can interact with cell membranes due to their positive charge, which can lead to cytotoxicity. Studies have shown that some cationic surfactants can induce apoptosis (programmed cell death) and activate intracellular signaling pathways. This is an important consideration in the development of drug delivery systems, as the surfactant's interaction with cells can influence the formulation's efficacy and safety profile.

Troubleshooting Guide for Scaling Up Formulations

Issue 1: My this compound-based emulsion is stable at the lab scale but shows instability (creaming, coalescence) during scale-up.

  • Question: What are the likely causes of emulsion instability during scale-up?

  • Answer: Scale-up often introduces variations in processing conditions that can affect emulsion stability. Key factors include:

    • Mixing energy and shear rate: The type of homogenizer and its operating parameters (speed, time) may not be directly scalable. Insufficient energy input during scale-up can lead to larger droplet sizes and reduced stability.

    • Heat transfer: Slower heating and cooling rates in larger vessels can affect the surfactant's performance and the overall stability of the emulsion.

    • Order of addition of components: While maintained from the lab scale, slight variations in the rate of addition in a larger volume can impact emulsion formation.

  • Question: How can I troubleshoot this instability?

  • Answer:

    • Characterize your lab-scale process: Precisely measure and record all critical process parameters of your successful lab-scale batch, including mixing speed, time, temperature profile, and rates of addition.

    • Geometric similarity: When moving to a larger vessel, try to maintain geometric similarity (e.g., impeller diameter to tank diameter ratio) to ensure comparable mixing dynamics.

    • Power per unit volume: A common scale-up principle is to maintain a constant power per unit volume to achieve similar droplet sizes. Consult with a chemical engineer to calculate the appropriate mixing parameters for your larger equipment.

    • Incremental scale-up: If possible, perform an intermediate scale-up step to identify potential issues before moving to the final production scale.

Issue 2: I am observing a significant increase in the viscosity of my formulation during scale-up, making it difficult to handle.

  • Question: What could be causing the unexpected viscosity increase?

  • Answer: Ethoxylated amines can form rod-like micelles that entangle, leading to an increase in viscosity. This phenomenon can be sensitive to:

    • Concentration: Small variations in the concentration of the surfactant or other components during scale-up can lead to significant viscosity changes.

    • Temperature: Temperature fluctuations during processing can affect micelle formation and, consequently, viscosity.

    • Contaminants: The presence of electrolytes or other ionic species, which may be introduced from new equipment or raw materials at a larger scale, can impact micelle structure and viscosity.

  • Question: What are the steps to control the viscosity during scale-up?

  • Answer:

    • Precise concentration control: Ensure accurate weighing and dispensing of all components.

    • Temperature control: Implement a robust temperature control system for the larger vessel to mimic the lab-scale thermal profile.

    • Raw material qualification: Test all raw materials, including water, for any new impurities at the scaled-up level.

    • Consider a rheology modifier: If viscosity remains an issue, you may need to incorporate a rheology modifier that is less sensitive to the process variations at a larger scale.

Issue 3: The solubility of my API in the formulation has decreased upon scaling up.

  • Question: Why is my API precipitating at a larger scale?

  • Answer: The solubilizing capacity of surfactants is dependent on the formation of micelles, which encapsulate the drug molecules. Issues during scale-up that can lead to decreased solubility include:

    • Incomplete dissolution of the surfactant: In larger volumes, ensuring the complete dissolution of the ethoxylated amine before adding the API is critical.

    • Localized concentration differences: Inadequate mixing can lead to areas where the surfactant concentration is below the critical micelle concentration (CMC), causing the API to precipitate.

    • pH shifts: The pH of the formulation can influence both the charge of the ethoxylated amine and the solubility of the API. Larger volumes of unbuffered solutions are more susceptible to pH shifts.

  • Question: How can I ensure consistent API solubilization?

  • Answer:

    • Optimize the mixing process: Ensure the mixing process is adequate to achieve a homogenous solution before and after the addition of the API.

    • Monitor the CMC: While direct measurement during production is difficult, ensure your formulation's surfactant concentration is well above the CMC with a sufficient margin of safety.

    • Control the pH: Use a suitable buffering system to maintain a constant pH throughout the manufacturing process.

    • Pre-dissolving the API: Consider pre-dissolving the API in a small portion of the surfactant solution before adding it to the main batch to ensure efficient encapsulation.

Data Presentation

Table 1: Properties of Common Ethoxylated Amine Surfactants

Surfactant NameChemical FamilyAverage Moles of Ethylene Oxide (EO)HLB (Hydrophile-Lipophile Balance)Appearance at 25°C
This compound T/13Tallow alkyldiamine ethoxylate~3-Liquid
This compound T/25Tallow alkyldiamine ethoxylate~15-Liquid
T-Det CAM 5Coco Amine Ethoxylate510.4Amber Liquid
T-Det CAM 15Coco Amine Ethoxylate1516.8Amber Liquid
T-Det TAM 5Tallow Amine Ethoxylate512.0Dark Amber Liquid
T-Det TAM 15Tallow Amine Ethoxylate1514.7Dark Amber Liquid

Table 2: Critical Micelle Concentration (CMC) of Representative Cationic Surfactants

SurfactantChemical StructureCMC (mM)
n-hexadecyl-3-methylpyridinium bromideC16H33N(CH3)C5H4Br0.243
n-heptadecyl-3-methylpyridinium bromideC17H35N(CH3)C5H4Br0.239

Experimental Protocols

Protocol 1: Preparation of an this compound-Based Oil-in-Water (O/W) Nanoemulsion

1. Materials:

  • This compound-type surfactant (e.g., this compound T/25)
  • Oil phase (e.g., medium-chain triglycerides)
  • Aqueous phase (e.g., purified water)
  • Active Pharmaceutical Ingredient (API) - if applicable

2. Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)
  • High-pressure homogenizer or microfluidizer
  • Magnetic stirrer and hot plate
  • Analytical balance

3. Procedure:

  • Preparation of the aqueous phase: Dissolve the this compound surfactant in the purified water. Gently heat (e.g., to 40-50°C) and stir until a clear, homogenous solution is formed.
  • Preparation of the oil phase: If applicable, dissolve the API in the oil phase. Gentle heating may be used to aid dissolution.
  • Pre-emulsion formation: While stirring the aqueous phase with the high-shear homogenizer at a moderate speed, slowly add the oil phase. Continue homogenization for 5-10 minutes to form a coarse pre-emulsion.
  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer at the optimized pressure and number of cycles. The specific parameters will need to be determined for each formulation.
  • Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring.
  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 2: Stability Testing of the this compound-Based Emulsion

1. Macroscopic Evaluation:

  • Visually inspect the formulation for any signs of instability such as creaming, sedimentation, coalescence, or phase separation.
  • Conduct these observations at regular intervals (e.g., 24 hours, 1 week, 1 month) and under different storage conditions (e.g., room temperature, 40°C, 4°C).

2. Microscopic Evaluation:

  • Use light microscopy to observe the droplet morphology and check for any signs of aggregation or changes in droplet size distribution over time.

3. Droplet Size and Zeta Potential Analysis:

  • Use dynamic light scattering (DLS) to measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion at specified time points. A significant increase in droplet size or a decrease in the absolute value of the zeta potential can indicate instability.

4. Accelerated Stability Testing:

  • Centrifugation: Centrifuge the emulsion at a defined speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes) and observe for any phase separation. A stable emulsion should not show any separation.
  • Freeze-thaw cycles: Subject the emulsion to alternating freezing and thawing cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. After each cycle, visually inspect the emulsion and measure its physical properties.

Visualizations

Cationic Surfactant-Induced Apoptosis Signaling Pathway Cationic Surfactant-Induced Apoptosis Signaling Pathway Cationic_Surfactant Cationic Surfactant (e.g., this compound) Cell_Membrane Cell Membrane Interaction Cationic_Surfactant->Cell_Membrane Positive charge interacts with negative membrane Membrane_Perturbation Membrane Perturbation Cell_Membrane->Membrane_Perturbation Disruption of lipid bilayer Signal_Transduction Signal Transduction Cascade Membrane_Perturbation->Signal_Transduction Activation of intracellular signals Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction e.g., Caspase activation Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Cationic Surfactant-Induced Apoptosis Pathway.

Caption: Troubleshooting Emulsion Instability Workflow.

Validation & Comparative

A Comparative Guide to Ethoduomeen and Pluronic Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ethoduomeen and Pluronic surfactants, focusing on their physicochemical properties, emulsification performance, and cytotoxicity. This guide aims to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.

This guide provides a detailed comparison of two distinct classes of surfactants: this compound, which are cationic surfactants based on ethoxylated fatty amines or diamines, and Pluronic, which are non-ionic triblock copolymers of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO). The selection of a suitable surfactant is critical in various research and pharmaceutical applications, including drug delivery systems, emulsifications, and cell culture. This document summarizes available quantitative data, outlines experimental methodologies, and presents logical workflows to aid in the decision-making process.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of surfactants is essential for predicting their behavior in various formulations. Key parameters include their chemical structure, molecular weight, hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and surface tension.

This compound Surfactants

This compound surfactants are generally characterized as cationic surfactants. Their properties are largely dependent on the specific fatty amine and the degree of ethoxylation. The available data for representative this compound products is summarized below. It is important to note that comprehensive data, particularly regarding CMC, is not widely available in the public domain and would require experimental determination for specific applications.

PropertyThis compound T/12 LCThis compound T/25This compound C/25
Chemical Type Tallow amine ethoxylatePolyoxyethylene (15) N-tallowalkyl-1,3-diaminopropaneCoco amine ethoxylate
Appearance Paste/LiquidLiquid at 25°CLiquid at 25°C
pH (1% in water) Not specified9.511
Density 890 kg/m ³ (at 35°C)1030 kg/m ³ (at 20°C)1.038 g/cm³ (at 25°C)
Viscosity 75 mPa.s (at 35°C)360 mPa.s (at 20°C)180 cP (at 25°C)
Surface Tension 28 mN/m (0.1% at 25°C)[1][2]39 mN/m (0.1% at 25°C)[3][4]41.2 mN/m (0.5% at 25°C)[5]
HLB (Davies Scale) Not specified24.516.8[5]
Solubility in Water Dispersible[2]Soluble[6]Not specified
Pluronic Surfactants

Pluronic surfactants are well-characterized non-ionic block copolymers with a wide range of properties based on the varying lengths of their PEO and PPO blocks. They are known for their ability to form micelles in aqueous solutions above a certain concentration (CMC) and temperature.

PropertyPluronic F68 (Poloxamer 188)Pluronic F127 (Poloxamer 407)
Chemical Type PEO-PPO-PEO Triblock CopolymerPEO-PPO-PEO Triblock Copolymer
Appearance White Flakes/PowderWhite Flakes/Powder
Molecular Weight ~8400 g/mol ~12600 g/mol
PEO Content ~80%~70%
pH (2.5% aqueous) 6.0 - 7.0[7]Not specified
CMC 0.04 mM[7]2.8 x 10⁻⁶ M (in water at 25°C)
Surface Tension ~50 dynes/cm (0.1% aqueous at 25°C)[7]~40 mN/m (above CMC at 25°C)[8]
HLB 2922

Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is critical for many formulations. This performance is influenced by the surfactant's ability to lower interfacial tension and form a stable film at the oil-water interface.

This compound Emulsifiers
Pluronic Emulsifiers

Pluronic surfactants, particularly Pluronic F68, are widely studied for their emulsifying properties in pharmaceutical and research settings.[12] They are known to form stable oil-in-water emulsions. For instance, studies have shown that 1 wt% Pluronic F68 can create stable soybean oil emulsions with no creaming observed over six months.[12] The stability of Pluronic-stabilized emulsions is attributed to the steric hindrance provided by the PEO chains, which prevents droplet coalescence.[12]

Experimental Protocol: Emulsion Stability Assessment

A common method to evaluate emulsion stability involves preparing an oil-in-water emulsion and monitoring its physical characteristics over time.

G cluster_prep Emulsion Preparation cluster_analysis Stability Analysis prep1 Oil Phase mix Homogenization (e.g., high-shear mixer) prep1->mix prep2 Aqueous Surfactant Solution prep2->mix storage Storage under controlled conditions (temperature, time) mix->storage analysis1 Droplet Size Analysis (e.g., Dynamic Light Scattering) storage->analysis1 analysis2 Visual Observation (Creaming, Phase Separation) storage->analysis2 analysis3 Zeta Potential Measurement storage->analysis3 G cluster_cell_culture Cell Culture cluster_treatment Surfactant Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Add varying concentrations of surfactant incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read G cluster_pluronic Pluronic Micelle with Drug cluster_cell Cancer Cell pluronic Pluronic Micelle membrane Cell Membrane pluronic->membrane Membrane Interaction & Drug Release pgp P-gp Efflux Pump pluronic->pgp Inhibition mito Mitochondria pluronic->mito ↓ ATP Production apoptosis Apoptosis mito->apoptosis Induction

References

Validation of Ethoduomeen's efficacy as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ethoduomeen, a tallow (B1178427) alkyldiamine ethoxylate, as a corrosion inhibitor. The information is intended for researchers, scientists, and professionals involved in material science and drug development who require an objective assessment of its performance against other alternatives. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding.

Performance Evaluation of Ethoxylated Fatty Amines

One such study investigated the corrosion inhibition of carbon steel in a 1 M HCl solution using three different ethoxylated fatty amines with varying numbers of ethylene (B1197577) oxide (EO) units. The results, as determined by weight loss measurements, are summarized below.

Inhibitor Concentration (ppm)Compound I (6 EO units) - Inhibition Efficiency (%)Compound II (8 EO units) - Inhibition Efficiency (%)Compound III (10 EO units) - Inhibition Efficiency (%)
1069.572.876.1
5078.381.584.8
10084.888.090.2
20090.292.494.6
50093.595.796.7
100095.796.797.8

Table 1: Inhibition efficiency of ethoxylated fatty amines with varying ethylene oxide units on carbon steel in 1 M HCl at 25°C, determined by weight loss measurements. Data sourced from a study on ethoxylated fatty amines as corrosion inhibitors.[1][2][3]

The data indicates that the inhibition efficiency increases with both the concentration of the inhibitor and the number of ethylene oxide units in the molecule.[1][2] This suggests that the ethoxy groups play a crucial role in the adsorption of the inhibitor onto the steel surface, thereby impeding the corrosion process.[1][2]

Comparison with Alternative Corrosion Inhibitors

In the oil and gas industry, where this compound is frequently used, common alternatives include imidazoline-based inhibitors. While direct comparative data is lacking, studies on imidazolines show they are effective corrosion inhibitors, particularly in CO2-saturated environments. For instance, a synthesized fatty acid imidazoline-based inhibitor demonstrated inhibition efficiencies of up to 91.6% for bottom-of-the-line and 89.9% for top-of-the-line corrosion in a CO2-saturated environment at a concentration of 300 ppm.[4][5] Another study on an imidazoline (B1206853) derivative in a CO2-saturated sodium chloride solution at 80°C highlighted that the optimal concentration to minimize generalized corrosion was 30 ppm.[6]

It is important to note that the performance of corrosion inhibitors is highly dependent on the specific environmental conditions, such as the corrosive medium, temperature, and pH.[7] Therefore, direct comparison of data from different studies should be approached with caution.

Mechanism of Action: Film-Forming Inhibition

This compound and other fatty amine derivatives function as film-forming corrosion inhibitors.[8] Their mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The polar amine group of the molecule attaches to the metal surface, while the nonpolar hydrocarbon chain orients away from the surface, creating a hydrophobic layer.

G cluster_solution Corrosive Environment (e.g., H₂O, H⁺, Cl⁻) cluster_metal Metal Surface cluster_inhibitor Inhibitor Action Corrosive_Species Corrosive Species Metal Metal Substrate (e.g., Carbon Steel) Corrosive_Species->Metal Corrosion Attack This compound This compound Molecules Adsorption Adsorption of Polar Head This compound->Adsorption Dispersion in Solution Adsorption->Metal Attachment to Surface Protective_Film Formation of Hydrophobic Film Adsorption->Protective_Film Orientation of Nonpolar Tails Protective_Film->Metal Barrier Protection

Mechanism of film-forming corrosion inhibition by this compound.

Experimental Protocols

The evaluation of corrosion inhibitor efficacy typically involves standardized laboratory test methods. The data presented in Table 1 was obtained using the weight loss method.

Weight Loss Measurement Protocol

1. Specimen Preparation:

  • Carbon steel coupons with defined dimensions (e.g., 1 cm x 3 cm x 0.2 cm) are used.[3]

  • The surfaces of the coupons are mechanically polished with various grades of emery paper.[3]

  • The polished coupons are then degreased with a suitable solvent, such as acetone, and rinsed with distilled water before being dried.[3]

2. Test Environment:

  • The corrosive medium is prepared (e.g., 1 M HCl solution).[3]

  • Different concentrations of the corrosion inhibitor are added to the corrosive medium for the test solutions. A blank solution without the inhibitor is also prepared.[3]

3. Exposure:

  • The pre-weighed specimens are fully immersed in the test and blank solutions for a specified period (e.g., 24 hours) at a constant temperature.[3]

4. Post-Exposure Analysis:

  • After the exposure period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed, and dried.

  • The specimens are weighed again to determine the weight loss.

5. Calculation of Inhibition Efficiency:

  • The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

G Start Start Prepare_Coupons Prepare & Weigh Steel Coupons Start->Prepare_Coupons Prepare_Solutions Prepare Corrosive Solutions (with/without inhibitor) Prepare_Coupons->Prepare_Solutions Immerse_Coupons Immerse Coupons in Solutions Prepare_Solutions->Immerse_Coupons Maintain_Conditions Maintain Constant Temperature & Time Immerse_Coupons->Maintain_Conditions Clean_Dry_Weigh Clean, Dry & Re-weigh Coupons Maintain_Conditions->Clean_Dry_Weigh Calculate_Results Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency Clean_Dry_Weigh->Calculate_Results End End Calculate_Results->End

Workflow for Weight Loss Corrosion Inhibition Test.

Electrochemical Techniques

Other common methods for evaluating corrosion inhibitors include electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide insights into the corrosion mechanism and the properties of the inhibitor film.[4][9]

Potentiodynamic Polarization: This technique involves changing the potential of the working electrode and measuring the resulting current. It can provide information on the corrosion rate and whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies.[9] This non-destructive technique can provide detailed information about the formation and stability of the protective inhibitor film.[9][10]

References

A Comparative Analysis of Ethoduomeen T/13 and T/25 in Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Ethoxylated Tallow (B1178427) Amine Surfactant

In the realm of emulsion science, the selection of an appropriate surfactant is paramount to achieving stable and effective formulations. This guide provides a detailed comparative study of two prominent ethoxylated tallow amine surfactants, Ethoduomeen T/13 and this compound T/25. By examining their physicochemical properties and emulsification performance, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

This compound T/13 and T/25 are both nonionic surfactants derived from tallow amine, differing primarily in their degree of ethoxylation. This structural variance significantly influences their properties and, consequently, their performance as emulsifiers. The number following the "T/" in their names denotes the average number of ethylene (B1197577) oxide (EO) units in the molecule.

A summary of their key properties is presented in the table below:

PropertyThis compound T/13This compound T/25
Chemical Name Tris(2-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropaneTris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane
Appearance Amber LiquidAmber Liquid
HLB Value 1924.5
pH (1% in water) Not specified9.5
Density @ 20°C 0.94 g/cm³1.03 g/cm³
Viscosity @ 20°C 950 mPa.s360 mPa.s
Solubility in Water DispersibleSoluble

Key Takeaways:

  • HLB Value: The most significant differentiator is the Hydrophile-Lipophile Balance (HLB) value. This compound T/25, with its higher HLB of 24.5, is considerably more hydrophilic than this compound T/13 (HLB 19). This suggests that T/25 is better suited for creating oil-in-water (O/W) emulsions and will have a stronger affinity for the aqueous phase.

  • Solubility: The higher degree of ethoxylation in T/25 renders it soluble in water, whereas T/13 is only dispersible. This is a critical factor for ease of formulation and the stability of the resulting emulsion.

  • Viscosity: this compound T/13 is significantly more viscous than T/25 at the same temperature. This could be a consideration for handling and processing.

Emulsification Performance: The Impact of Ethoxylation

While a direct, publicly available comparative study with quantitative emulsification data for this compound T/13 and T/25 is not available, the performance differences can be inferred from established principles of surfactant chemistry and research on similar polyoxyethylene tallow amines.

Research has shown that increasing the number of ethylene oxide units in a tallow amine surfactant generally enhances its emulsifying properties for oil-in-water emulsions.[1][2] This is attributed to the larger hydrophilic head group providing a more effective steric barrier around the oil droplets, preventing coalescence.

Performance MetricExpected Outcome for this compound T/13Expected Outcome for this compound T/25Rationale
Emulsion Stability (O/W) GoodExcellentThe longer polyethylene (B3416737) oxide chains of T/25 create a denser hydrophilic layer at the oil-water interface, offering superior steric hindrance against droplet aggregation.
Droplet Size (O/W) LargerSmallerThe higher HLB and greater water solubility of T/25 allow for more efficient reduction of interfacial tension and the formation of smaller, more stable oil droplets during homogenization.
Interfacial Tension LoweredSignificantly LoweredIncreased ethoxylation leads to a greater reduction in the interfacial tension between oil and water, facilitating emulsification.

Experimental Protocols for Emulsification Performance Evaluation

To quantitatively assess the emulsification capabilities of these surfactants, the following experimental protocols are recommended:

Emulsion Formation
  • Preparation of Phases:

    • Prepare the aqueous phase (e.g., deionized water) and the oil phase (e.g., a relevant oil for the intended application).

    • Dissolve the desired concentration of this compound T/13 or T/25 in the aqueous phase. Gentle heating may be required for T/13 to ensure uniform dispersion.

  • Homogenization:

    • Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator or microfluidizer).

    • Homogenize at a constant speed and for a fixed duration (e.g., 10,000 rpm for 5 minutes) to ensure comparability between formulations.

Emulsion Stability Assessment (Emulsification Index - E24)
  • Transfer a known volume of the freshly prepared emulsion to a graduated cylinder.

  • Seal the cylinder and leave it undisturbed at a controlled temperature (e.g., 25°C).

  • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the E24 index using the following formula:

    • E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Droplet Size Analysis
  • Dilute the emulsion with the continuous phase (water for O/W emulsions) to a suitable concentration for analysis.

  • Use a particle size analyzer, such as one based on Dynamic Light Scattering (DLS), to measure the mean droplet diameter and the polydispersity index (PDI). A lower mean diameter and PDI generally indicate a more stable and uniform emulsion.

Interfacial Tension Measurement
  • Use a tensiometer (e.g., a drop shape analyzer) to measure the interfacial tension between the oil phase and the aqueous surfactant solutions.

  • This measurement will quantify the ability of each surfactant to reduce the energy at the oil-water interface.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

EmulsificationMechanism cluster_oil Oil Phase cluster_surfactant Surfactant Molecule Oil Droplet Oil Droplet PEO Chains (Hydrophilic) PEO Chains (Hydrophilic) Tallow Tail (Hydrophobic) Tallow Tail (Hydrophobic) Tallow Tail (Hydrophobic)->Oil Droplet Adsorption Tallow Tail (Hydrophobic)->PEO Chains (Hydrophilic) This compound cluster_water cluster_water PEO Chains (Hydrophilic)->cluster_water Hydration EmulsificationWorkflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Performance Analysis A Prepare Aqueous Phase (Water + Surfactant) C High-Shear Homogenization A->C B Prepare Oil Phase B->C D Emulsion Stability (E24) C->D E Droplet Size (DLS) C->E F Interfacial Tension C->F

References

In-Vitro Cytotoxicity of Oral Care Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro cytotoxicity of surfactants commonly used in oral care formulations, with a focus on alternatives to Ethoduomeen. Due to the limited publicly available cytotoxicity data for this compound, this document focuses on comparing the well-documented cytotoxic profiles of its common alternatives: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (CAPB), with additional context provided by other oral care ingredients. The data presented is compiled from various in-vitro studies, primarily utilizing human gingival fibroblasts and oral keratinocytes.

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxicity data for common surfactants found in toothpaste and mouthwash formulations. The primary method of assessment in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Surfactant/IngredientCell LineAssayKey Findings
Sodium Lauryl Sulfate (SLS) Human Gingival Fibroblasts (HGFs), Human 3D Cell CulturesMTTConsistently demonstrates high cytotoxicity, causing over 90% cell death in some studies, even at low concentrations.[1][2][3] Known to cause inflammation and desquamation of the oral mucosa.
Cocamidopropyl Betaine (CAPB) Human Gingival Fibroblasts (HGFs)MTTExhibits high cytotoxicity, ranging from 85% to 97%, but in some cases, slightly less than SLS.[1] It is often marketed as a milder alternative to SLS.[4]
Sodium Fluoride (NaF) Human Gingival Fibroblasts (HGFs)MTTCytotoxicity is concentration and time-dependent, ranging from 25% to 70%.[1][2][3]
Poloxamers Human Oral KeratinocytesMTTAddition of poloxamer to SLS solutions has been shown to increase cell viability.[5]

Experimental Protocols

A detailed methodology for the MTT assay, a prevalent method for assessing in-vitro cytotoxicity, is provided below.

MTT Assay Protocol for In-Vitro Cytotoxicity

1. Cell Culture:

  • Human Gingival Fibroblasts (HGFs) or a relevant oral cell line are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound, SLS, CAPB).
  • Control wells containing only the culture medium (negative control) and a known cytotoxic agent (positive control) are also included.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

  • After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
  • The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

5. Formazan Solubilization:

  • The MTT solution is removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • Cell viability is calculated as a percentage of the negative control:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 (half-maximal inhibitory concentration) value, the concentration of the substance that causes a 50% reduction in cell viability, is determined.

Visualizations

The following diagrams illustrate the experimental workflow of an in-vitro cytotoxicity assay and a simplified signaling pathway potentially involved in surfactant-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Human Gingival Fibroblasts) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 3. Addition of Test Compounds (e.g., this compound, Alternatives) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add MTT_inc 6. Incubate (3-4 hours) MTT_add->MTT_inc Solubilize 7. Solubilize Formazan MTT_inc->Solubilize Read 8. Measure Absorbance Solubilize->Read Calculate 9. Calculate % Viability & IC50 Read->Calculate

Caption: Experimental workflow for a typical in-vitro cytotoxicity assay.

signaling_pathway cluster_cell Cellular Effects cluster_outcome Outcome Surfactant Surfactant (e.g., SLS, CAPB) Membrane Cell Membrane Disruption Surfactant->Membrane Mitochondria Mitochondrial Dysfunction Surfactant->Mitochondria Apoptosis Apoptosis Induction Membrane->Apoptosis Mitochondria->Apoptosis Cytotoxicity Cell Death Apoptosis->Cytotoxicity

Caption: Simplified pathway of surfactant-induced cytotoxicity.

References

Quantitative Analysis of Ethoduomeen in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of Ethoduomeen and related polyethoxylated tallow (B1178427) amines (POEA) in complex matrices, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to aid in method selection and implementation. This compound, a tertiary amine ethoxylate, serves as a surfactant, emulsifier, and corrosion inhibitor in various formulations.[1][2][3] Its analysis is often challenged by the complexity of the sample matrix and the heterogeneous nature of its ethoxylate distribution.

Comparison of Analytical Techniques

The primary methods for the quantitative analysis of this compound and its chemical class, POEAs, are based on liquid chromatography coupled with mass spectrometry (LC-MS). However, other techniques have also been employed for characterization. The following table summarizes the performance of key analytical methods based on published experimental data.

Analytical MethodMatrixSample PreparationKey Performance MetricsReference(s)
UHPLC-HILIC-MS/MS CitrusModified QuEChERSLOD: 0.01–2.57 µg/kgLOQ: 0.03–8.58 µg/kgRecovery: 71.9–112%Precision (RSD): < 16.6%[4]
LC-MS/MS Human PlasmaProtein PrecipitationLLOQ: 0.35–10.8 ng/mL[1][5]
LC-MS/MS Water & SedimentSPE & ASERecovery (Sediment): ~52%[6]
Potentiometric Titration GeneralN/ASuitable for determining total non-ionic surfactant content.[7]
Normal-Phase HPLC GeneralN/AUsed for molecular weight determination and characterization of ethoxylated fatty amines.[8][9]
MALDI-TOF MS GeneralN/APrimarily for molecular weight characterization of ethoxylated fatty amines.[8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the most sensitive and widely used techniques for the quantitative analysis of polyethoxylated tallow amines.

UHPLC-HILIC-MS/MS for POEA in Citrus Samples

This method is suitable for the comprehensive quantitative analysis of numerous POEA homologs.[4]

a) Sample Preparation (Modified QuEChERS)

  • Homogenize 10 g of the citrus sample with 10 mL of acetonitrile.

  • Add salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously.

  • Centrifuge at 4000 rpm for 5 min.

  • Take a 1.5 mL aliquot of the supernatant and add 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18).

  • Vortex and centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm filter before injection.

b) Chromatographic and Mass Spectrometric Conditions

  • Column: Hydrophilic Interaction Chromatography (HILIC) column.

  • Mobile Phase: Acetonitrile and aqueous solution with 10 mM ammonium (B1175870) formate (B1220265) in a gradient elution.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Tandem quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Monitored Ions: [M+H]⁺ and [M+H+NH₄]²⁺ adducts.[4]

LC-MS/MS for POEA in Human Plasma

A rapid and robust method for the analysis of POEA homologs in biological fluids.[1][5]

a) Sample Preparation (Protein Precipitation)

  • To 20 µL of human plasma, add 80 µL of methanol (B129727) (a 4:1 ratio).

  • Vortex to precipitate proteins.

  • Centrifuge at high speed.

  • Inject the supernatant directly into the LC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions

  • Column: Kinetex EVO C18.

  • Mobile Phase A: Water/acetonitrile/formic acid (95:5:0.1, v/v/v).

  • Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.1, v/v/v).

  • Elution: 5-minute gradient elution.[1]

  • Internal Standard: Amlodipine can be used.[1]

  • Ionization: ESI in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.

Visualizing Workflows and Method Comparison

To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Complex Mixture Sample Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Extraction (QuEChERS, SPE, LLE) Homogenization->Extraction Cleanup Clean-up/ Purification Extraction->Cleanup FinalSample Final Sample Extract Cleanup->FinalSample Injection LC Injection FinalSample->Injection Separation Chromatographic Separation (e.g., HPLC/UHPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification/ Data Analysis DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

G LC_MSMS LC-MS/MS High Sensitivity High Selectivity Quantitative for Homologs Complex Instrumentation HPLC_UV_ELSD HPLC-UV/ELSD Moderate Sensitivity Limited Selectivity Not Ideal for Non-Chromophoric Analytes LC_MSMS->HPLC_UV_ELSD Higher Performance Potentiometric_Titration Potentiometric Titration Low Sensitivity Non-Specific (Total Surfactant) Simple Instrumentation Cost-Effective LC_MSMS->Potentiometric_Titration Higher Performance MALDI_TOF MALDI-TOF MS High Mass Accuracy Primarily for Characterization (Molecular Weight) Not Inherently Quantitative LC_MSMS->MALDI_TOF Quantitative vs. Characterization HPLC_UV_ELSD->Potentiometric_Titration Higher Specificity

Caption: Comparison of key performance attributes for different analytical techniques.

Conclusion

For the sensitive and specific quantification of individual this compound homologs in complex mixtures, LC-MS/MS-based methods are unequivocally superior. The choice between different sample preparation techniques, such as QuEChERS for food matrices or protein precipitation for biological fluids, will depend on the specific application. While simpler techniques like potentiometric titration can provide an estimation of total surfactant content, they lack the specificity required for detailed analysis. Normal-phase HPLC and MALDI-TOF MS remain valuable tools for the characterization and molecular weight determination of these ethoxylated amines.[8][9] Rigorous method validation in accordance with established guidelines is essential to ensure the generation of reliable and defensible data.[10][11][12]

References

A Comparative Guide to Assessing the Purity of Synthesized Ethoduomeen and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Ethoduomeen, a line of ethoxylated tallow (B1178427) propylene (B89431) diamines, and its common alternatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary tools to make informed decisions regarding the quality and suitability of these surfactants for their specific applications.

Introduction to this compound and Its Purity Profile

This compound is a trade name for a series of cationic surfactants derived from the ethoxylation of tallow-based propylene diamines. These compounds find utility in various industrial applications as emulsifiers, dispersants, and wetting agents. The synthesis process, which involves the reaction of tallow-derived fatty amines with ethylene (B1197577) oxide, inherently produces a complex mixture of molecules with varying alkyl chain lengths and degrees of ethoxylation.[1] Consequently, the purity of a synthesized this compound product is not defined by a single molecular entity but rather by the distribution of these homologs and the presence of potential impurities.

Common impurities and process-related residuals in commercially available ethoxylated fatty amines can include:

  • Unreacted Fatty Amines: The starting material for the ethoxylation process.

  • Varying Degrees of Ethoxylation: A distribution of polyethylene (B3416737) oxide (PEO) chain lengths attached to the diamine backbone.

  • Polyethylene Glycols (PEGs): Formed by the self-polymerization of ethylene oxide.

  • 1,4-Dioxane: A potential byproduct of the ethoxylation process.

The precise characterization and quantification of these components are crucial for ensuring product consistency and performance.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques are employed to elucidate the complex composition of this compound and similar ethoxylated surfactants. The choice of method depends on the specific information required, such as molecular weight distribution, degree of ethoxylation, or the concentration of specific impurities.

Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment

Analytical MethodPrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Normal-Phase) or hydrophobicity (Reversed-Phase).Distribution of ethoxymers, separation of unreacted amines and PEGs.[2]High resolution and sensitivity, quantitative analysis.May require derivatization for certain detectors, complex data interpretation for oligomeric mixtures.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight of individual homologs, degree of ethoxylation, identification of impurities.[2]High sensitivity and specificity, provides structural information.Can be challenging for complex mixtures, potential for ion suppression effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei.Average degree of ethoxylation, structural confirmation, quantification of major components.Non-destructive, provides detailed structural information, can be used for absolute quantification.Lower sensitivity compared to MS, can be complex to interpret for mixtures.

Experimental Protocols for Purity Determination

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the analysis of ethoxylated diamine surfactants.

High-Performance Liquid Chromatography (HPLC) Method for Ethoxymer Distribution

This method is designed to separate the different ethoxylated homologs present in a sample of this compound.

Instrumentation:

  • HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD).

  • Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Ammonia solution

Procedure:

  • Mobile Phase Preparation: Prepare a gradient elution system with a polar mobile phase (e.g., a mixture of isopropanol, ethanol, water, and ammonia) and a non-polar mobile phase (e.g., hexane).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase mixture.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 20 µL

    • Gradient: A linear gradient from the non-polar to the polar mobile phase over a specified time to elute the different ethoxymers.

  • Data Analysis: The distribution of the ethoxymers is determined by the relative peak areas in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for determining the molecular weight distribution of polymeric samples like this compound.

Instrumentation:

  • MALDI-TOF Mass Spectrometer.

Reagents:

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water).

  • Cationizing agent (e.g., sodium trifluoroacetate).

Procedure:

  • Sample Preparation: Mix the this compound sample with the matrix solution and the cationizing agent.

  • Target Spotting: Apply a small aliquot of the mixture onto the MALDI target plate and allow it to dry.

  • MS Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different ethoxymer with a specific number of ethylene oxide units. The molecular weight distribution can be calculated from the intensities of these peaks.[3]

Quantitative ¹H NMR Spectroscopy for Average Degree of Ethoxylation

¹H NMR spectroscopy can be used to determine the average number of ethylene oxide units per molecule.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

  • NMR Analysis: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the protons of the ethylene oxide units (typically around 3.6 ppm) and the protons of the alkyl chain. The ratio of these integrals, corrected for the number of protons, is used to calculate the average degree of ethoxylation.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Tallow Tallow Fatty Amine Fatty Amine Tallow->Fatty Amine Amination Propylene Diamine Propylene Diamine Propylene Diamine->Fatty Amine This compound (Mixture) This compound (Mixture) Fatty Amine->this compound (Mixture) Ethoxylation Ethylene Oxide Ethylene Oxide Ethylene Oxide->this compound (Mixture) Polyethylene Glycols (PEGs) Polyethylene Glycols (PEGs) Ethylene Oxide->Polyethylene Glycols (PEGs) Side Reaction 1,4-Dioxane 1,4-Dioxane Ethylene Oxide->1,4-Dioxane Byproduct Unreacted Fatty Amine Unreacted Fatty Amine This compound (Mixture)->Unreacted Fatty Amine Side Product

Caption: Synthesis pathway of this compound and the formation of common impurities.

Purity_Assessment_Workflow Synthesized this compound Sample Synthesized this compound Sample Sample Preparation Sample Preparation Synthesized this compound Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation MS Analysis->Data Interpretation NMR Analysis->Data Interpretation Purity Report Purity Report Data Interpretation->Purity Report

Caption: General workflow for the comprehensive purity assessment of this compound.

Comparison with Alternative Surfactants

For applications where a high degree of purity and a well-defined composition are critical, researchers may consider alternatives to traditional ethoxylated amines. These alternatives often offer improved biodegradability and a more controlled manufacturing process, leading to a more consistent product.

Table 2: Comparison of this compound with Alternative Surfactants

Surfactant TypeChemical ClassKey Purity ConsiderationsPrimary Analytical Methods
This compound Ethoxylated Fatty DiamineBroad ethoxymer distribution, residual free amines, PEGs.HPLC, MS, NMR
Alcohol Ethoxylates Ethoxylated Fatty AlcoholNarrower ethoxymer distribution, residual free alcohol.HPLC, GC-MS
Alkyl Polyglucosides (APGs) GlycosideOligomer distribution, residual sugars and alcohols.HPLC-MS, GC
Esterquats Quaternary ammonium (B1175870) compounds with ester linkagesIsomeric purity, residual fatty acids and triethanolamine.HPLC, Titration

The selection of an appropriate surfactant should be based on a thorough evaluation of its performance characteristics in the intended application, alongside a comprehensive assessment of its purity profile.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach to characterize its complex composition. Techniques such as HPLC, MS, and NMR provide detailed information on the distribution of ethoxymers and the presence of impurities. For researchers and drug development professionals, understanding these analytical methodologies and the potential purity issues associated with ethoxylated diamines is crucial for ensuring the quality and reliability of their work. When high purity is a critical requirement, alternative surfactants with more defined compositions should be considered and evaluated using similar rigorous analytical methods.

References

A Comparative Guide to Ethoduomeen and Other Non-ionic Surfactants in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethoduomeen against other commonly used non-ionic surfactants in the field of drug development. The information presented is based on available experimental data to assist in the selection of appropriate surfactants for formulation and delivery.

Understanding this compound: A Dual-Nature Surfactant

This compound, a type of ethoxylated tallow (B1178427) amine, presents a unique case in the landscape of surfactants. While often classified as a non-ionic surfactant due to the presence of polyethylene (B3416737) oxide chains, its tertiary amine group can acquire a positive charge under acidic conditions, giving it cationic characteristics. This dual nature can be advantageous in specific formulation environments. For the purpose of this guide, we will benchmark its properties against established non-ionic surfactants.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a surfactant is often guided by its physicochemical properties, which dictate its behavior in formulation. The Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) are two of the most critical parameters.

SurfactantChemical ClassHLB ValueCritical Micelle Concentration (CMC)
This compound T/13 Ethoxylated Tallow Diamine19Not available
This compound T/25 Ethoxylated Tallow Diamine24.5[1]Not available
Polysorbate 80 (Tween 80) Polyoxyethylene Sorbitan Monooleate15~0.015 mM
Poloxamer 407 (Pluronic F127) Polyoxyethylene-Polyoxypropylene Block Copolymer22[2]~0.7% w/v
Polyoxyl 35 Castor Oil (Kolliphor EL) Polyethoxylated Castor Oil12-14[3]~0.02% w/w[3][4]

Performance in Drug Delivery Applications

The primary function of surfactants in drug delivery is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Solubility Enhancement

While specific quantitative data for this compound's solubility enhancement capabilities are limited in publicly available literature, its high HLB value suggests it would be an effective solubilizing agent for hydrophobic drugs. For comparison, here is some data on other non-ionic surfactants:

SurfactantDrugFold Solubility Increase
Polysorbate 80 (Tween 80) SpironolactoneSignificant increase in dissolution rate[5]
Poloxamer 407 (Pluronic F127) EmodinEffective at concentrations >10%[2]
Kolliphor EL PaclitaxelWidely used as a solubilizer for this drug
Emulsion Stabilization

This compound T/13 is known to form stable, clear solutions and emulsions across a wide pH range[6]. The high HLB values of both this compound T/13 and T/25 indicate they are well-suited for creating stable oil-in-water emulsions. Non-ionic surfactants like Tween 80 and Kolliphor EL are also widely used and effective emulsifiers.

Biocompatibility and Cytotoxicity

A critical consideration in drug formulation is the biocompatibility of excipients. Generally, non-ionic surfactants are considered less toxic than their ionic counterparts. However, the potential cationic nature of this compound under certain pH conditions may influence its cytotoxicity.

The general hierarchy for surfactant cytotoxicity is: Cationic > Anionic > Non-ionic

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various methods, including surface tensiometry, conductivity measurements, or fluorescence spectroscopy.

Surface Tension Method:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point at which the surface tension plateaus.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Surfactant Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of Each Dilution dilutions->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify_cmc Identify Breakpoint (CMC) plot->identify_cmc MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Surfactant Concentrations incubate1->treat incubate2 Incubate for Exposure Period treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze Signaling_Pathway_Modulation Surfactant Surfactant Membrane Cell Membrane Interaction Surfactant->Membrane Pgp P-glycoprotein Inhibition Membrane->Pgp Signaling Modulation of Signaling Cascades Membrane->Signaling Response Altered Cellular Response Pgp->Response NFkB NF-κB Pathway Signaling->NFkB MAPK MAPK Pathway Signaling->MAPK NFkB->Response MAPK->Response

References

Misinformation Alert: Ethoduomeen is an Industrial Chemical, Not a Research Tool for Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has revealed that "Ethoduomeen" is a trade name for a series of chemical compounds primarily used in industrial applications as corrosion inhibitors, dispersing agents, emulsifiers, and surfactants. There is no scientific evidence to suggest that this compound is used in biological research, specifically for performance testing in different cell lines, as the initial query suggested.

This compound products, such as this compound T/13N, T/25, and T/22, are chemically identified as ethoxylated tallow (B1178427) or rapeseed diamines.[1][2][3][4] Their documented applications are in sectors like household and industrial cleaning, car washes, oilfield production, and as additives in automotive polishes and metal cleaners.[1][3][4][5] One variant, this compound OV 13.2, is noted for its use in toothpaste and mouthwash formulations.[6]

The initial request for a comparative guide on this compound's performance in different cell lines, including details on signaling pathways and experimental protocols, is based on a fundamental misunderstanding of the product's nature and application. The scientific literature and product descriptions from manufacturers consistently point to its role in industrial and chemical processes, not in the realm of cell biology or drug development research.

For researchers and scientists seeking tools for cell biology and pharmacological studies, it is crucial to rely on compounds and reagents that have been specifically designed and validated for biological systems. The use of industrial chemicals like this compound in a biological context would be inappropriate and could lead to meaningless and potentially hazardous outcomes.

Therefore, this report cannot provide a cross-validation of this compound's performance in different cell lines as no such data exists. The scientific community has not utilized this industrial chemical for such purposes. Researchers are advised to consult reputable suppliers of life science reagents for appropriate tools for their studies.

References

A Guide to Ethoduomeen® and its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and chemical industry professionals.

This guide provides a comparative analysis of Ethoduomeen®, a trade name for a series of ethoxylated diamines. It is crucial to note that this compound® and its chemical class, ethoxylated amines, are industrial surfactants and not pharmaceutical compounds. Therefore, this document focuses on their chemical properties and industrial applications, rather than biological or pharmacological data. The information presented is intended for professionals in the chemical, industrial, and material science sectors.

Chemical Identity and Properties

This compound® refers to a family of tertiary amine ethoxylates, often based on tallow (B1178427) diamine or other fatty amines.[1][2] These substances are classified as non-ionic or cationic surfactants, which means they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[3][4] This dual nature allows them to reduce the surface tension between immiscible liquids (like oil and water) or between a liquid and a solid.[3]

The general chemical structure involves a fatty amine core that has been reacted with ethylene (B1197577) oxide to create polyether chains.[3] The degree of ethoxylation—how many ethylene oxide units are added—can be tailored to control properties like water solubility, emulsification power, and surface activity.[3][5]

Key Chemical Families and Names:

  • Chemical Family: Ethoxylated Amines, Diamines.[6][7]

  • Example Chemical Name: Tris(15-hydroxyethyl)-N-tallowalkyl-1,3-diaminopropane (for this compound® T/25).[6][7]

  • CAS Number: A common example is 61790-85-0.[1][6]

The table below summarizes key physical and chemical properties for representative this compound® products, compiled from technical data sheets.

Table 1: Comparative Physicochemical Properties of this compound® Variants

PropertyThis compound® T/13This compound® T/25General Fatty Amine Ethoxylates
Appearance Amber LiquidAmber LiquidLiquid to Pasty Solids[4]
pH (1% solution) ~9.5[8]Not specified9 - 11[9]
Boiling Point > 300 °C (> 572 °F)> 300 °C (> 572 °F)> 300 °C[9]
Flash Point > 200 °C (> 392 °F)> 200 °C (> 392 °F)100 - 199 °C[9]
Density 940 kg/m ³ @ 25°C1.03 g/cm³ @ 20°CVaries
Solubility in Water DispersibleSoluble[8]Varies with ethoxylation[4]
Primary Function Corrosion Inhibitor[10]Emulsifier, Dispersant[7]Emulsifier, Wetting Agent[11]
HLB Value 19 (Davies Scale)[12]24.5 (Davies Scale)[13]Varies

Note: Data is based on typical values from technical sheets and may vary. The HLB (Hydrophile-Lipophile Balance) value indicates the surfactant's affinity for water or oil; higher values denote greater water solubility.

Primary Applications and Performance Comparison

The primary function of this compound® and similar ethoxylated amines is to act as performance-enhancing additives in industrial formulations. Their effectiveness is determined by their ability to modify surface and interfacial properties.[3]

Core Functions:

  • Corrosion Inhibition: They form a protective film on metal surfaces, which is particularly useful in oilfield operations, refineries, boilers, and water treatment systems.[1][10] this compound® T/13 is highlighted for high-temperature corrosion inhibition.[10]

  • Emulsification: They are essential for creating stable mixtures of oil and water. This is critical in the manufacturing of asphalt (B605645), agricultural formulations, and oil-based additives.[1][4]

  • Dispersion: They prevent solid particles from clumping together in a liquid, a key function in cleaners, car wash products, and polishes.[7][14]

  • Adhesion Promotion & Wetting: In applications like asphalt and coatings, they improve the adhesion of the product to surfaces.[1][5] As wetting agents, they are used in textile processing and agricultural sprays to ensure even coverage.[4]

Comparison with Alternatives:

Compared to other classes of surfactants, such as anionic or purely non-ionic types, ethoxylated amines offer a unique cationic character, especially at lower pH values.[3][5] This positive charge enhances their affinity for negatively charged surfaces like metal, textiles, and minerals, making them particularly effective antistatic agents and adhesion promoters.[5] While they are highly versatile, their performance can be affected by water hardness and pH, a factor that must be considered in formulation development.[4]

Experimental Protocols: Performance Evaluation

The evaluation of this compound® and its alternatives involves standardized testing methods to quantify their performance as surfactants. Below are outlines of typical experimental protocols.

Protocol 1: Evaluation of Corrosion Inhibition

  • Objective: To measure the effectiveness of the surfactant in preventing metal corrosion in an aqueous or oil-based environment.

  • Methodology (Weight Loss Method - NACE TM0169/ASTM G31):

    • Preparation: Metal coupons (e.g., carbon steel) are cleaned, weighed, and their surface area is measured.

    • Exposure: Coupons are immersed in a corrosive fluid (e.g., saltwater or acidic solution) with and without a specified concentration of the this compound® inhibitor.

    • Conditions: The test is conducted at a controlled temperature and for a set duration (e.g., 24-72 hours).

    • Analysis: After exposure, coupons are cleaned to remove corrosion products and then re-weighed.

    • Calculation: The corrosion rate (in mm/year) and the inhibitor efficiency (%) are calculated based on the weight loss. Inhibitor Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Protocol 2: Emulsion Stability Test

  • Objective: To assess the ability of the surfactant to create and maintain a stable emulsion.

  • Methodology:

    • Preparation: An oil phase (e.g., mineral oil) and a water phase are prepared. The this compound® emulsifier is dissolved in the appropriate phase.

    • Emulsification: The oil and water phases are mixed in a specified ratio and homogenized using a high-shear mixer for a set time and speed.

    • Observation: The resulting emulsion is transferred to a graduated cylinder and allowed to stand at room temperature.

    • Measurement: The volume of water or oil that separates from the emulsion is recorded at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs).

    • Analysis: Emulsion stability is reported as the percentage of separation over time. A lower separation percentage indicates higher stability.

Visualized Workflows and Mechanisms

The following diagrams illustrate the functional mechanism of surfactants and a typical workflow for their application.

G Mechanism of Surfactant Action cluster_0 Immiscible System (Oil & Water) cluster_1 Surfactant Added cluster_2 Emulsion Formed Oil Oil Droplet (Hydrophobic) Emulsified_Oil Stabilized Oil Droplet Oil->Emulsified_Oil Surfactant molecules arrange at interface Water Water (Hydrophilic) Surfactant Surfactant Molecule Head Hydrophilic Head Tail Hydrophobic Tail Aqueous_Phase Aqueous Phase Emulsified_Oil->Aqueous_Phase Repulsion prevents coalescence

Caption: Mechanism of surfactant action in an oil-in-water emulsion.

G Workflow for Corrosion Inhibitor Application Start Identify Corrosion Risk (e.g., Pipeline, Boiler) Formulate Formulate Inhibitor Package (this compound + Solvents + other additives) Start->Formulate Lab_Test Laboratory Performance Testing (Weight Loss, Electrochemical) Formulate->Lab_Test Field_Trial Pilot Application / Field Trial Lab_Test->Field_Trial If successful Full_Scale Full-Scale Injection into the system Field_Trial->Full_Scale Monitor Monitor Corrosion Rates (e.g., using coupons, probes) Full_Scale->Monitor Adjust Adjust Dosage Monitor->Adjust Adjust->Full_Scale Optimize End System Protected Adjust->End If target met

Caption: Typical workflow for applying a corrosion inhibitor.

References

Ethoduomeen in Drug Development: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, a thorough evaluation of excipients and formulation agents is critical. This guide addresses the inquiry into peer-reviewed studies on the applications of Ethoduomeen, a trade name for a series of ethoxylated diamines, within the pharmaceutical sciences.

A comprehensive review of scientific literature reveals a notable absence of peer-reviewed studies focusing on the application of this compound in drug development, formulation, or as a therapeutic agent. The available research and documentation primarily detail its use in industrial and agricultural sectors. This compound and similar ethoxylated amines are widely recognized for their properties as cationic surfactants, emulsifiers, dispersants, and corrosion inhibitors.[1][2] Their applications are predominantly in fields such as agrochemical formulations, textiles, metalworking, and as asphalt (B605645) emulsifiers.[3][4][5]

Given the lack of data in the requested field, this guide will pivot to a well-documented application of a chemically related compound, tallow (B1178427) amine ethoxylate, as an adjuvant in herbicide formulations. This will serve to illustrate the comparative analysis and data presentation requested, with the explicit understanding that this application is outside the scope of drug development.

Comparative Performance of Herbicide Adjuvants

In the field of agriculture, adjuvants are critical for enhancing the efficacy of herbicides. A study by P.N. O'Donovan et al. (2006) in Weed Technology provides a useful comparison of different adjuvant types on the efficacy of tribenuron (B104746) herbicide. While "this compound" is not explicitly named, a key adjuvant tested, a tallow amine ethoxylate, is chemically analogous.

The following table summarizes the influence of various adjuvants on the efficacy of tribenuron for the control of several weed species, as measured by the percent reduction in shoot dry weight.

Adjuvant TypeChemical Name/Trade NameLambsquarters Control (%)Redroot Pigweed Control (%)Wild Mustard Control (%)
Amine Ethoxylate Tallow amine ethoxylate (Frigate)959298
Non-ionic Surfactant Nonylphenol ethoxylate (Agral 90)888594
Esterified Seed Oil Methylated seed oil (Sunspray)929097
No Adjuvant -757085

Experimental Protocols

The data presented above was generated from a series of greenhouse experiments. The following is a summary of the key experimental protocols:

1. Plant Culture:

  • Weed species (lambsquarters, redroot pigweed, wild mustard) were seeded in pots containing a mixture of peat moss and vermiculite.

  • Plants were grown in a greenhouse under controlled temperature (22/16°C day/night) and light conditions (16-hour photoperiod).

  • Plants were thinned to a uniform number per pot prior to herbicide application.

2. Herbicide and Adjuvant Application:

  • Tribenuron herbicide was applied at a standard rate.

  • Adjuvants were mixed with the herbicide solution at their recommended concentrations.

  • A control group with no adjuvant was included for comparison.

  • The herbicide solutions were applied using a cabinet sprayer calibrated to deliver a precise volume of liquid.

3. Efficacy Evaluation:

  • Fourteen days after treatment, the above-ground portions of the plants (shoots) were harvested.

  • The harvested shoots were dried in an oven at 80°C for 72 hours.

  • The dry weight of the shoots was measured.

  • Herbicide efficacy was calculated as the percent reduction in shoot dry weight compared to the untreated control.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the described experiment.

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Plant Culturing Plant Culturing Herbicide Preparation Herbicide Preparation Plant Culturing->Herbicide Preparation Herbicide Application Herbicide Application Herbicide Preparation->Herbicide Application Incubation Incubation Herbicide Application->Incubation Harvesting Harvesting Drying Drying Harvesting->Drying Weighing Weighing Drying->Weighing Data Analysis Data Analysis Weighing->Data Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Ethoduomeen: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethoduomeen, a tertiary amine ethoxylate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as hazards can vary. General safety precautions include wearing appropriate personal protective equipment (PPE), such as impervious gloves, safety goggles, and protective clothing.[1][2] Work should be conducted in a well-ventilated area. In case of exposure, move the affected person to fresh air, wash skin thoroughly with soap and water, and rinse eyes for at least 15 minutes.[1]

This compound Properties and Classification

This compound and its variants are ethoxylated amines with varying properties.[1][3][4][5] Understanding these properties is the first step in proper waste characterization, a critical component of compliant disposal.[6] Below is a summary of key physical and chemical properties for representative this compound products.

PropertyThis compound T/13[7]Ethomeen® C 25[8]This compound T/22[1]
Appearance Amber Liquid--
Odor Ammoniacal--
Boiling Point > 300 °C (> 572 °F)> 300°C-
Flash Point > 200 °C (> 392 °F)100 - 199°C-
Density 940 kg/m ³ @ 25 °C--
Solubility in Water Dispersible--
pH -9 - 11 (1% solution)-
Molecular Weight --204.36

Hazard classifications can vary significantly between different this compound products. For instance, Ethomeen® C 12 is classified as harmful if swallowed, causes severe skin burns and eye damage, is suspected of damaging the unborn child, and is very toxic to aquatic life with long-lasting effects.[2] In contrast, some other this compound products may have a lower hazard profile.[9]

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to federal, state, and local regulations.[6][10] The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Characterization

Identify the specific this compound product and consult its SDS to determine its hazardous properties.[11] Based on the SDS, classify the waste according to the Environmental Protection Agency (EPA) guidelines, which categorize hazardous wastes into P, U, K, and F lists.[12]

Step 2: Segregation and Storage

Properly segregate this compound waste from other chemical waste streams to prevent incompatible materials from mixing.[10] Store the waste in a designated satellite accumulation area near the point of generation in a clearly labeled, sealed, and appropriate container.

Step 3: Prohibited Disposal Methods

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][11][13] This can lead to the contamination of water supplies and the environment.[11] It is explicitly stated that this compound should not be discharged to sewer systems.[1]

Step 4: Approved Disposal Methods

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] These methods are designed to neutralize or destroy toxic compounds in a safe and environmentally sound manner.[12] Land disposal in specially designed landfill facilities may be an option for certain pre-treated hazardous wastes, but this must be done in accordance with federal and state regulations.[12]

Step 5: Container Disposal

Empty this compound containers must also be managed properly. Containers should be triple-rinsed with a suitable solvent.[1][10] The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ethoduomeen_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify Specific this compound & Consult SDS start->identify characterize 2. Characterize Waste (Hazardous vs. Non-Hazardous) identify->characterize prohibited Prohibited Disposal: - Down the Drain - Regular Trash characterize->prohibited segregate 3. Segregate & Store in Labeled, Sealed Container characterize->segregate approved 4. Select Approved Disposal Method segregate->approved incineration Controlled Incineration with Flue Gas Scrubbing approved->incineration Recommended destruction_plant Licensed Chemical Destruction Plant approved->destruction_plant Recommended container_disposal 5. Manage Empty Container incineration->container_disposal destruction_plant->container_disposal triple_rinse Triple Rinse Container container_disposal->triple_rinse recycle Recycle/Recondition triple_rinse->recycle landfill Puncture & Dispose in Sanitary Landfill triple_rinse->landfill end End: Proper Disposal Complete recycle->end landfill->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our planet.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.